molecular formula C9H11NO3 B1590095 Methyl 3-amino-2-methoxybenzoate CAS No. 5129-25-9

Methyl 3-amino-2-methoxybenzoate

Cat. No.: B1590095
CAS No.: 5129-25-9
M. Wt: 181.19 g/mol
InChI Key: MHHWLOGSLYQTTL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHWLOGSLYQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537374
Record name Methyl 3-amino-2-methoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID30537374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-25-9
Record name Methyl 3-amino-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-amino-2-methoxybenzoate CAS number 5129-25-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-2-methoxybenzoate (CAS 5129-25-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, CAS number 5129-25-9, is a substituted aniline derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its unique trifunctional arrangement—a nucleophilic amine, an electron-withdrawing methyl ester, and a sterically influential methoxy group on an aromatic scaffold—makes it a strategic precursor for constructing complex molecular architectures. While not as widely documented as some common reagents, its utility is particularly pronounced in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its properties, a predicted spectroscopic profile for analytical identification, robust protocols for its synthesis, and an exploration of its reactivity and applications, grounded in established chemical principles. For professionals in drug development, understanding such intermediates is critical for designing novel synthetic routes, identifying potential process impurities, and unlocking new chemical space for discovery programs.

Section 1: Core Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is a compound whose physical state can be ambiguous, with some suppliers listing it as a pale yellow liquid and others as a white to off-white solid. This suggests it is likely a low-melting solid, where minor impurities can depress the melting point to below room temperature.

Structural and Identity Data

Below is the primary chemical structure and key identifiers for this compound.

chemical_structure cluster_0 This compound mol

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of the compound, compiled from various chemical supplier and database sources.

PropertyValueSource(s)
CAS Number 5129-25-9[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1]
IUPAC Name This compound[1]
Appearance Pale yellow liquid or white/off-white solid[2][3] (from initial search)
Boiling Point 316 - 337 °C at 760 mmHg[3][4] (from initial search)
Storage Temperature 0 - 8 °C (Refrigerator)[3] (from initial search)
SMILES COC1=C(C=CC=C1N)C(=O)OC[1]
InChIKey MHHWLOGSLYQTTL-UHFFFAOYSA-N[1]

Section 2: Predicted Spectroscopic Profile for Compound Verification

As experimental spectra for this specific isomer are not widely published, this section provides a predicted spectroscopic profile based on fundamental principles and data from analogous structures. This information is crucial for reaction monitoring (TLC/LCMS) and final product characterization.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ ~ 7.1-7.3 ppm (m, 1H): Aromatic proton para to the amino group.

  • δ ~ 6.8-7.0 ppm (m, 2H): Aromatic protons ortho and para to the methoxy group. The exact shifts and coupling will depend on the combined electronic effects.

  • δ ~ 3.90 ppm (s, 3H): Singlet from the methyl ester (-COOCH₃) protons.

  • δ ~ 3.85 ppm (s, 3H): Singlet from the methoxy (-OCH₃) protons.

  • δ ~ 3.7-4.2 ppm (br s, 2H): Broad singlet from the amine (-NH₂) protons. The chemical shift can vary significantly with concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ ~ 167 ppm: Carbonyl carbon of the methyl ester.

  • δ ~ 148-152 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~ 145-148 ppm: Aromatic carbon attached to the amino group.

  • δ ~ 110-125 ppm: Remaining aromatic carbons.

  • δ ~ 56 ppm: Methoxy carbon (-OCH₃).

  • δ ~ 52 ppm: Methyl ester carbon (-COOCH₃).

Predicted Key IR Absorptions (ATR)
  • 3450-3300 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) characteristic of a primary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups).

  • ~1710 cm⁻¹: Strong C=O stretching of the ester carbonyl.

  • ~1600 cm⁻¹: N-H scissoring vibration.

  • ~1250 cm⁻¹: Aryl C-O stretching of the ether.

Predicted Mass Spectrum (EI)
  • m/z 181: Molecular ion peak (M⁺•).

  • m/z 150: Loss of a methoxy radical (•OCH₃) from the ester.

  • m/z 122: Loss of the carbomethoxy group (•COOCH₃).

Section 3: Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound proceeds via the reduction of its nitro-analogue, Methyl 3-nitro-2-methoxybenzoate. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and chemoselectivity, which preserves the ester functionality.

Synthetic Workflow Diagram

synthesis_workflow start Methyl 3-nitro-2-methoxybenzoate (Starting Material) reagents H₂ (gas) 10% Pd/C catalyst Methanol (Solvent) reaction Catalytic Hydrogenation (Parr Shaker, 50 psi, RT, 4-6h) start->reaction reagents->reaction workup Reaction Work-up: 1. Filter through Celite 2. Concentrate solvent reaction->workup purify Purification: Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) workup->purify product This compound (Final Product, >95% Purity) purify->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • Methyl 3-nitro-2-methoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Methanol (ACS grade)

  • Hydrogen gas (H₂)

  • Celite®

  • Ethyl Acetate and Hexane (HPLC grade for chromatography)

Equipment:

  • Parr hydrogenation apparatus or a similar setup

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable pressure vessel for the Parr apparatus, dissolve Methyl 3-nitro-2-methoxybenzoate (e.g., 10.0 g, 47.3 mmol) in methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.0 g, ~10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The inert atmosphere prevents premature reaction and is a critical safety measure as dry Pd/C is pyrophoric and can ignite flammable solvents like methanol upon exposure to air.

  • Hydrogenation: Seal the reaction vessel and connect it to the Parr apparatus. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is exothermic; for larger scales, initial cooling may be necessary. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours. Progress can also be confirmed by TLC or LC-MS analysis of an aliquot.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Trustworthiness Note: It is crucial to keep the Celite pad wet with solvent during filtration. A dry Pd/C catalyst can become pyrophoric, posing a significant fire hazard.

  • Solvent Removal: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product. The crude product is often of high purity but can be further purified if necessary.

  • Purification (Optional): Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow liquid or low-melting solid.

Section 4: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding this reactivity allows for its strategic deployment in multi-step syntheses.

Key Reaction Pathways

reactivity_diagram cluster_amine Amine Reactivity cluster_ester Ester Reactivity cluster_ring Aromatic Ring Reactivity main This compound acyl Acylation (Amide formation) main->acyl RCOCl alkyl Alkylation (Secondary/Tertiary Amine) main->alkyl R-X diaz Diazotization (Sandmeyer Reactions) main->diaz NaNO₂, HCl hydro Hydrolysis (Carboxylic Acid) main->hydro LiOH amid Amidation (Amide formation) main->amid R₂NH, heat reduc Reduction (Alcohol) main->reduc LiAlH₄ eas Electrophilic Aromatic Substitution (EAS) main->eas e.g., Br₂

Caption: Key reaction pathways for this compound.

  • Nucleophilic Amine: The primary amino group is the most reactive site for nucleophilic attack. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and diazotization to form diazonium salts, which are gateways to a vast array of transformations (e.g., Sandmeyer reactions).

  • Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to an amide by heating with an amine.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating amino and methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them.

Applications in Drug Discovery and Process Chemistry

This intermediate is a valuable building block for synthesizing complex heterocyclic systems and other scaffolds relevant to pharmaceuticals.[3] (from initial search)

  • Scaffold for Bioactive Molecules: It is employed in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3] (from initial search)

  • Impurity Profiling: Notably, this compound has been identified as a potential impurity ("Dabrafenib Impurity 6") in the synthesis of Dabrafenib, a BRAF inhibitor used in cancer therapy.[2] (from initial search) For drug development professionals, having access to and understanding the properties of such potential impurities is essential for method development, quality control, and regulatory filings. Its structural similarity to known Dabrafenib intermediates, such as methyl-3-amino-2-fluorobenzoate, highlights its relevance in this context.[5]

Section 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical reagent. Proper storage and handling procedures mitigate risks and preserve the integrity of the compound.

Guidance on Safety Data

Safety Profile for Isomer CAS 5121-34-6: [6]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C in a refrigerator is recommended.[3] (from initial search)

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic placement of its three functional groups. While detailed characterization data is not widespread, its physical properties, reactivity, and synthetic pathways can be reliably established through the application of fundamental chemical principles. It serves as a key building block for diverse molecular targets and is of particular interest to medicinal and process chemists for both discovery synthesis and for understanding potential impurities in complex drug manufacturing routes. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

An In-Depth Technical Guide to Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of key chemical intermediates is paramount. These molecules, often unassuming in isolation, form the foundational pillars upon which complex and life-saving active pharmaceutical ingredients (APIs) are built. This guide provides a comprehensive technical overview of Methyl 3-amino-2-methoxybenzoate, a compound of significant interest to researchers, scientists, and professionals in the pharmaceutical and chemical industries. Our exploration will delve into its physicochemical properties, plausible synthetic pathways, and its role as a critical building block in organic synthesis, all while maintaining a steadfast commitment to scientific integrity and practical, field-proven insights.

Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical properties is the bedrock of its effective application in synthesis and formulation. For this compound, these parameters dictate its behavior in various reaction conditions and purification protocols.

Structural and General Properties

This compound is an aromatic ester characterized by a benzene ring substituted with an amino group at the 3-position, a methoxy group at the 2-position, and a methyl ester group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is derived from authoritative sources, experimental values for properties such as melting and boiling points are not consistently reported in the literature. Where experimental data is unavailable, computed values from reliable databases are provided and clearly indicated.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1][2]
Molecular Weight 181.19 g/mol PubChem[1][2]
CAS Number 5129-25-9PubChem[1][2]
Appearance White to off-white solid (typical)CymitQuimica[3]
Melting Point Data not available (NA)Anax Laboratories[4]
Boiling Point Data not available (NA)Anax Laboratories[4]
Solubility Soluble in organic solventsCymitQuimica[3]
XLogP3-AA (Computed) 1.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]

Synthesis of this compound: A Plausible Approach

Proposed Synthetic Workflow

The most direct conceptual approach involves two key steps: the nitration of a suitable precursor followed by the reduction of the nitro group to an amine.

G start Methyl 2-methoxybenzoate intermediate Methyl 2-methoxy-3-nitrobenzoate start->intermediate Nitration (HNO₃, H₂SO₄) end This compound intermediate->end Reduction (e.g., H₂, Pd/C or Sn/HCl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Rationale

Step 1: Nitration of Methyl 2-methoxybenzoate

The initial step involves the electrophilic aromatic substitution of Methyl 2-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the ester group is a meta-director. The directing effects of these two groups will influence the position of nitration. While a mixture of isomers is possible, the conditions can be optimized to favor the desired 3-nitro product.

  • Protocol:

    • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C. This generates the highly electrophilic nitronium ion (NO₂⁺).

    • Slowly add Methyl 2-methoxybenzoate to the nitrating mixture while maintaining the low temperature to control the exothermic reaction and minimize side-product formation.

    • After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture over ice.

    • The crude product, Methyl 2-methoxy-3-nitrobenzoate, can be isolated by filtration and purified by recrystallization.[5][6]

  • Causality and Expertise: The choice of a nitrating mixture of sulfuric and nitric acids is a classic and cost-effective method for generating the nitronium ion.[5] Maintaining a low temperature is crucial for regioselectivity and to prevent over-nitration. The purification by recrystallization is a standard technique to obtain a product of high purity, which is essential for the subsequent reduction step.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in Methyl 2-methoxy-3-nitrobenzoate to the corresponding amine. Several methods are available for this transformation.

  • Protocol (Catalytic Hydrogenation):

    • Dissolve Methyl 2-methoxy-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, this compound.

  • Alternative Protocol (Metal-Acid Reduction):

    • In a flask, combine Methyl 2-methoxy-3-nitrobenzoate with a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

    • Heat the mixture to drive the reduction.

    • After the reaction is complete, neutralize the excess acid with a base (e.g., NaOH) and extract the product with an organic solvent.

    • Dry the organic layer, and remove the solvent to obtain the product.

  • Expertise and Trustworthiness: Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up, typically providing high yields of the desired amine. The metal-acid reduction is a more classical approach and can be more cost-effective for large-scale synthesis, although the work-up is more involved. The choice of method would depend on the scale of the synthesis and the available resources.

Applications in Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for a variety of subsequent chemical modifications.

Role as a Pharmaceutical Intermediate and Impurity

While some commercial suppliers have anecdotally linked this compound to the synthesis of the targeted cancer therapy drug Dabrafenib, a review of the patent literature for Dabrafenib synthesis indicates that a structurally similar but distinct intermediate, methyl-3-amino-2-fluorobenzoate, is typically used.

However, a significant finding is the identification of a compound with the same CAS number as this compound (5129-25-9) as "Dabrafenib Impurity 6".[3] This suggests that while not a primary starting material, it may be formed as a byproduct or impurity during the synthesis of Dabrafenib or related compounds. The ability to synthesize and characterize this specific impurity is crucial for quality control and regulatory compliance in the manufacturing of the final API.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the amine protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 6.5-7.5 ppm). The methoxy and ester methyl protons would each appear as sharp singlets, likely in the range of δ 3.7-3.9 ppm. The amine protons would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal (around δ 167 ppm). The aromatic carbons would resonate in the range of δ 110-150 ppm. The methoxy and ester methyl carbons would appear in the upfield region (around δ 51-56 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and ether.

  • Aromatic C-H and C=C stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z of 181. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃) from the molecular ion.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with clear potential in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical industry. While there are gaps in the publicly available experimental data for some of its physicochemical properties and spectroscopic characterization, its structural features and plausible synthetic routes are well-understood within the principles of organic chemistry. Its identification as a potential impurity in the synthesis of Dabrafenib underscores the importance of its availability in pure form for analytical and reference purposes. As drug development continues to evolve, the demand for well-characterized and readily available intermediates like this compound is likely to grow, encouraging further research into its synthesis, properties, and applications.

References

Methyl 3-amino-2-methoxybenzoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-amino-2-methoxybenzoate for Advanced Research

Executive Summary

This compound is a substituted aromatic amine that serves as a crucial chemical intermediate in the synthesis of complex organic molecules. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a benzene ring makes it a valuable building block, particularly in the field of pharmaceutical development. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a key intermediate in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies to facilitate its effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is an organic compound with a well-defined structure that dictates its chemical reactivity and physical characteristics.

Molecular Structure and Identifiers

The core of the molecule is a benzene ring substituted with three functional groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). The IUPAC name, this compound, precisely describes the arrangement of these groups.[1] The amino group is at position 3, the methoxy group at position 2, and the ester is attached to the primary carboxyl group of the benzoic acid backbone.

Its canonical SMILES representation is COC1=C(C=CC=C1N)C(=O)OC.[1]

Caption: Fig 1. 2D structural representation of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.

PropertyValueSource
CAS Number 5129-25-9[1][2][3][4]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2][5][6]
IUPAC Name This compound[1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro-substituted precursor, methyl 2-methoxy-3-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, valued for its high efficiency and reliability. The choice of a reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

Synthesis_Workflow Start Methyl 2-methoxy-3-nitrobenzoate (Starting Material) Reagents + H₂ (gas) + Pd/C (10% catalyst) + Methanol (Solvent) Reaction Catalytic Hydrogenation (Room Temp, 1 atm H₂) Start->Reaction Reagents->Reaction Workup Reaction Work-up (Filtration through Celite) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Fig 2. General workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a self-validating system for synthesizing the title compound with high purity.

  • Reactor Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add methyl 2-methoxy-3-nitrobenzoate (10.0 g, 47.3 mmol).

  • Solvent and Catalyst Addition : Add methanol (100 mL) to dissolve the starting material. Carefully add 10% Palladium on carbon (Pd/C, 1.0 g, 10% w/w) to the solution under a gentle stream of nitrogen to prevent solvent ignition.

  • Hydrogenation : Purge the flask with hydrogen gas three times. Maintain a positive pressure of hydrogen (approx. 1 atm, via a balloon) and stir the suspension vigorously at room temperature.

  • Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 4-6 hours).

  • Catalyst Removal : Upon completion, carefully purge the flask with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Evaporation : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water) or by flash column chromatography on silica gel to afford this compound as a solid. The hydrogenation of a nitrobenzoate is a well-established and high-yielding reaction.[7]

Spectroscopic Characterization

¹H NMR Spectroscopy
  • Aromatic Protons : Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring.

  • Methoxy Protons : A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

  • Ester Methyl Protons : A sharp singlet around δ 3.8 ppm, integrating to three protons.

  • Amine Protons : A broad singlet (variable position, approx. δ 4.0-5.0 ppm), integrating to two protons. This signal may exchange with D₂O.

Infrared (IR) Spectroscopy
  • N-H Stretch : Two characteristic sharp peaks in the range of 3300-3500 cm⁻¹, indicative of a primary amine (-NH₂).

  • C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch : Signals in the 1200-1300 cm⁻¹ region corresponding to the ester and ether C-O bonds.

  • C-N Stretch : An absorption band around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺) : The mass spectrum, typically acquired via electron ionization (EI), will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (181.19). The exact mass would be 181.0739.[1]

Applications in Drug Discovery and Development

This compound is not just a laboratory chemical; it is a key structural motif and intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Role as a Key Building Block

The compound's functional groups offer multiple handles for synthetic modification. The amino group is a versatile nucleophile, readily participating in acylation, alkylation, and condensation reactions to build more complex molecular architectures.[9] This versatility makes it an ideal starting point for creating libraries of compounds for drug screening.

Intermediate in Targeted Therapies

This specific scaffold is a recognized intermediate in the synthesis of targeted therapies. For instance, it is a precursor in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[4] The precise arrangement of the amino and methoxy groups is critical for the final drug's ability to bind to its biological target with high affinity and selectivity. The broader aminobenzoate scaffold is prevalent in kinase inhibitors, where it often forms part of the "hinge-binding" region of the molecule that anchors the drug to the ATP-binding site of the target kinase.[10][11]

Drug_Development_Workflow A This compound (Key Intermediate) B Step 1: Acylation/Coupling (Addition of Side Chain) A->B Nucleophilic Amino Group C Step 2: Cyclization/Condensation (Formation of Heterocycle) B->C D Step 3: Final Modification (e.g., Saponification, Amidation) C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E

Caption: Fig 3. Role of this compound as an intermediate in a multi-step API synthesis.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Closely related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[12]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.[4]

Conclusion

This compound is a fundamentally important molecule for advanced chemical synthesis. Its well-defined structure and versatile functional groups provide a robust platform for constructing complex molecular targets, most notably in the pharmaceutical industry. This guide has provided a detailed technical framework covering its core properties, a reliable synthesis protocol, characterization methods, and critical applications, empowering researchers to leverage this compound to its full potential in their scientific endeavors.

References

IUPAC name for C9H11NO3 aromatic amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine): Properties, Metabolism, and Analytical Methodologies

Executive Summary

Aromatic amines are foundational structural motifs in a significant portion of pharmaceutical compounds, prized for their versatile reactivity and ability to interact with biological targets.[1][2] This guide provides a comprehensive technical overview of a key aromatic amine with the formula C9H11NO3: L-Tyrosine, systematically known as (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.[3] While numerous isomers exist for this molecular formula, L-Tyrosine is selected for its profound biological significance as a proteinogenic amino acid and a critical precursor to essential neurotransmitters and hormones. This document, intended for researchers, scientists, and drug development professionals, delves into the physicochemical properties, core metabolic pathways, and validated analytical protocols for L-Tyrosine, grounding its claims in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

L-Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine.[3] Its structure incorporates a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a p-hydroxybenzyl side chain, which confers its aromatic properties. This unique structure dictates its role in protein architecture and as a substrate for numerous enzymatic transformations.

Table 1: Physicochemical Properties of L-Tyrosine

Property Value Source
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid PubChem[3]
Molecular Formula C9H11NO3 NIST[4]
Molar Mass 181.19 g/mol NIST[4][5]
CAS Number 60-18-4 NIST[4]
Appearance White crystalline powder ---
Water Solubility 0.45 g/L (at 25 °C) ---
pKa (α-carboxyl) ~2.20 ---
pKa (α-amino) ~9.21 ---
pKa (phenol) ~10.46 ---

| Melting Point | 343 °C (decomposes) | --- |

Biochemical Significance and Metabolic Pathways

The scientific and therapeutic importance of L-Tyrosine stems directly from its central role in metabolic pathways critical for neurological and endocrine function. It serves as the rate-limiting precursor for the synthesis of catecholamines—a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).

Causality of Experimental Focus: Understanding this pathway is paramount in drug development for neurological and psychiatric disorders. For instance, enhancing the bioavailability of L-Tyrosine is a therapeutic strategy explored for conditions associated with dopamine depletion, such as Parkinson's disease and certain forms of depression. The enzymes in this pathway, particularly Tyrosine Hydroxylase, are key targets for pharmacological intervention.

The Catecholamine Biosynthesis Pathway

The conversion of L-Tyrosine to catecholamines is a four-step enzymatic cascade primarily occurring in the adrenal medulla and noradrenergic/dopaminergic neurons.

  • Hydroxylation: Tyrosine hydroxylase (TH) converts L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This is the rate-limiting step in the synthesis of all catecholamines.

  • Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts L-DOPA to dopamine.

  • Hydroxylation: Dopamine β-hydroxylase (DBH) converts dopamine to norepinephrine.

  • Methylation: Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.

Catecholamine_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Diagram of the Catecholamine Biosynthesis Pathway.

General Synthesis of Aromatic Amines

While L-Tyrosine is typically produced industrially via microbial fermentation for large-scale applications like nutritional supplements, the synthesis of aromatic amines is a core competency in drug development.[1][6] These methods are crucial for creating novel derivatives and analogs for structure-activity relationship (SAR) studies.

A common and reliable method for preparing primary aromatic amines in the laboratory is the reduction of the corresponding nitroaromatic compound.[7][]

Protocol: Reduction of a Nitroarene to an Aromatic Amine

This protocol describes a general, self-validating system for the reduction of a substituted nitrobenzene to the corresponding aniline derivative using tin (II) chloride. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the basicity of the product amine allows for a straightforward acid-base extraction for purification.

Experimental Rationale: Tin (II) chloride in concentrated hydrochloric acid is a classic and robust reducing agent for nitroarenes. The acidic conditions prevent the formation of undesired condensation byproducts and ensure the resulting amine is protonated as an ammonium salt, rendering it soluble in the aqueous medium for purification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting nitroaromatic compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin (II) chloride dihydrate (SnCl2·2H2O, ~3-4 eq) to the solution.

  • Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl). Heat the mixture to reflux (typically 70-80°C) and monitor the reaction by TLC until the starting material is consumed.

  • Quenching & Basification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This neutralizes the HCl and precipitates tin salts while deprotonating the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude aromatic amine.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Analytical Methodologies: HPLC Quantification

Accurate quantification of L-Tyrosine in biological matrices (e.g., plasma, cerebrospinal fluid) or pharmaceutical formulations is critical for both clinical diagnostics and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the gold standard for this application.

Protocol Rationale: The described HPLC method utilizes pre-column derivatization with o-phthalaldehyde (OPA) to render the amino acid fluorescent, enabling highly sensitive and selective detection. Reverse-phase chromatography is employed to separate the derivatized analyte from other matrix components based on hydrophobicity.

Workflow for HPLC Analysis of L-Tyrosine

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing P1 Collect Biological Sample (e.g., Plasma) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Collect Supernatant P3->P4 D1 Mix Supernatant with OPA Reagent P4->D1 D2 Incubate at RT D1->D2 A1 Inject Sample onto Reverse-Phase Column D2->A1 A2 Isocratic/Gradient Elution A1->A2 A3 Fluorescence Detection (Ex: 340 nm, Em: 455 nm) A2->A3 DP1 Integrate Peak Area A3->DP1 DP2 Quantify using Calibration Curve DP1->DP2

General workflow for L-Tyrosine quantification by HPLC.
Detailed HPLC Protocol

Trustworthiness through System Suitability: Before analyzing samples, the system's performance must be verified. This is achieved by running a system suitability test, which involves injecting a standard solution of known concentration multiple times. Key parameters like peak retention time, peak area repeatability (RSD < 2%), tailing factor (~1), and theoretical plates are evaluated to ensure the system is performing correctly, thus validating the subsequent analytical run.

Table 2: Example HPLC Parameters for Derivatized L-Tyrosine Analysis

Parameter Specification Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides hydrophobic retention necessary for separating the derivatized analyte from polar matrix components.
Mobile Phase A Phosphate Buffer (e.g., 25 mM, pH 7.0) Maintains a stable pH to ensure consistent analyte ionization and retention.
Mobile Phase B Acetonitrile/Methanol Organic modifier used to elute the analyte from the C18 column.
Flow Rate 1.0 mL/min A standard flow rate that provides good separation efficiency without excessive backpressure.
Injection Volume 20 µL A typical volume to ensure sufficient analyte is loaded onto the column for detection.
Detector Fluorescence Detector Offers high sensitivity and selectivity for the OPA-derivatized amine.
Excitation λ 340 nm Optimal wavelength to excite the OPA-tyrosine adduct.

| Emission λ | 455 nm | Wavelength of maximum fluorescence emission from the adduct. |

Applications in Drug Development and Research

L-Tyrosine's role extends beyond its endogenous functions into direct therapeutic and research applications.

  • Nutritional Supplementation: It is widely used as a dietary supplement to potentially enhance cognitive function and alertness, particularly under stressful conditions, by supporting catecholamine production.[9]

  • Prodrug Development: The amino and carboxylic acid groups on L-Tyrosine make it an excellent moiety for creating prodrugs. Attaching a poorly soluble drug to tyrosine can enhance its aqueous solubility and potentially target amino acid transporters for improved absorption.[10]

  • Precursor for Pharmaceutical Synthesis: As a readily available chiral building block, L-Tyrosine and its derivatives are valuable starting materials in the synthesis of more complex molecules, including peptide-based drugs and other targeted therapies.

References

An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-2-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility profile of Methyl 3-amino-2-methoxybenzoate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, outlines rigorous experimental protocols, and introduces predictive modeling techniques.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (CAS: 5129-25-9) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its solubility characteristics are paramount, influencing reaction kinetics, purification strategies, and the formulation of the final drug product. A thorough understanding of its solubility in a range of organic solvents is therefore not merely an academic exercise but a fundamental necessity for efficient and robust process development. Low solubility can lead to challenges in achieving desired concentrations for reactions, while excessively high solubility might complicate crystallization and purification steps. This guide will equip the reader with the necessary tools to comprehensively characterize the solubility of this and similar molecules.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is quantitatively described by the thermodynamics of mixing, which involves a balance of enthalpy and entropy changes. For a molecule like this compound, with its aromatic ring, amino, methoxy, and ester functional groups, the interactions with a solvent are multifaceted.

A powerful predictive tool for assessing solubility is the Hansen Solubility Parameters (HSP) .[4][5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): The energy of hydrogen bonds.

Each solvent and solute can be characterized by a set of these three parameters. The principle posits that substances with similar HSP values are likely to be miscible.[4][6]

Predictive Assessment of this compound Solubility

The following table provides a list of common organic solvents with their respective Hansen Solubility Parameters. This table is a crucial resource for the initial selection of solvents for experimental solubility determination.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane18.26.36.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol15.112.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Data compiled from various sources on Hansen Solubility Parameters.

Based on the structure of this compound, we can anticipate favorable interactions with solvents that have moderate to high polarity and hydrogen bonding capability. Therefore, alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (DMSO, acetonitrile, THF) are expected to be good solvents. Conversely, non-polar solvents like heptane are predicted to be poor solvents.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

While predictive models are invaluable for initial screening, experimental determination of thermodynamic (or equilibrium) solubility remains the definitive approach. The shake-flask method is widely recognized as the "gold standard" for this purpose.[9]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add to vial with known solvent volume prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Allow suspension to settle equil2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute aliquot with mobile phase/solvent ana1->ana2 ana3 Quantify concentration (HPLC/UV-Vis) ana2->ana3

Caption: Shake-Flask Method Workflow

3. Detailed Steps:

  • Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). The system should be agitated for a sufficient duration (typically 24 to 48 hours) to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed for a short period. Then, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed promptly. Immediately filter the aliquot through a syringe filter compatible with the organic solvent.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method against a calibration curve prepared with known standards.

4. Data Reporting:

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Advanced Thermodynamic Modeling

For a more in-depth understanding of the solubility behavior, thermodynamic models such as the Non-Random Two-Liquid (NRTL) or Wilson models can be employed.[9] These models correlate experimental solubility data with temperature and can be used to predict solubility at different conditions. They are particularly useful in process design for crystallization and purification. The application of these models often requires specialized chemical engineering software.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a robust framework exists for its determination and prediction. This guide has provided the theoretical basis for understanding its solubility, outlined a detailed, field-proven experimental protocol, and introduced predictive modeling concepts. By employing the shake-flask method in conjunction with a thoughtful selection of solvents guided by principles like Hansen Solubility Parameters, researchers can confidently and accurately map the solubility profile of this important pharmaceutical intermediate. This, in turn, will facilitate more efficient and reliable process development and formulation activities.

References

Spectroscopic Characterization of Methyl 3-amino-2-methoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel and intermediate compounds is a foundational requirement for advancing research. Methyl 3-amino-2-methoxybenzoate (CAS: 5129-25-9), an aromatic amine and ester, represents a versatile building block in organic synthesis. Its precise molecular architecture, dictated by the substitution pattern on the benzene ring, governs its reactivity and potential biological activity. Therefore, a thorough spectroscopic analysis is not merely a quality control step but a critical component of its scientific application.

This guide is designed for researchers, chemists, and drug development professionals who require a practical, authoritative reference for confirming the synthesis and purity of this compound.

Molecular Properties and Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectral characteristics. The arrangement of the amino, methoxy, and methyl ester groups dictates the electronic environment of each atom, which is directly probed by spectroscopic methods.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5129-25-9PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Exact Mass 181.0739 DaPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides direct evidence of the connectivity and chemical environment of atoms.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons (e.g., from the amine group).

  • Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[2]

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[3]

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum & Interpretation

The predicted ¹H NMR spectrum is based on the known electronic effects of the substituents. The methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, shielding nearby protons (shifting them upfield), while the methyl ester (-COOCH₃) group is electron-withdrawing, deshielding adjacent protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.1-7.3Triplet (t)1HH-5Coupled to H-4 and H-6. Experiences moderate shielding/deshielding from the flanking substituents.
~ 6.8-7.0Doublet of doublets (dd)1HH-6Coupled to H-5 and H-4. Shielded by the ortho-amino group.
~ 6.6-6.8Doublet of doublets (dd)1HH-4Coupled to H-5 and H-6. Shielded by the para-amino group.
~ 4.5-5.5Broad singlet (br s)2H-NH₂Chemical shift is variable and depends on solvent and concentration. The protons are exchangeable, leading to a broad signal.
~ 3.9Singlet (s)3HC(2)-OCH₃Methoxy group protons are typically found in this region. No adjacent protons to couple with.
~ 3.8Singlet (s)3HEster -OCH₃Ester methoxy protons. No adjacent protons to couple with.
Predicted ¹³C NMR Spectrum & Interpretation

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, providing a unique fingerprint of the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 168C=OCarbonyl carbon of the ester group, highly deshielded.
~ 150C-2Aromatic carbon attached to the electron-donating methoxy group.
~ 145C-3Aromatic carbon attached to the strongly electron-donating amino group.
~ 125C-5Aromatic CH carbon.
~ 120C-1Quaternary aromatic carbon attached to the ester group.
~ 118C-6Aromatic CH carbon, shielded by the adjacent amino group.
~ 115C-4Aromatic CH carbon, shielded by the amino and methoxy groups.
~ 56C(2)-OCH₃Methoxy carbon.
~ 52Ester -OCH₃Ester methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Before analyzing the sample, record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal surface.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.

Expected IR Absorptions & Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineThe presence of two distinct, sharp bands in this region is a hallmark of a primary (-NH₂) group.[4]
3100 - 3000C-H Aromatic StretchAromatic RingIndicates the presence of C-H bonds on the benzene ring.[5]
3000 - 2850C-H Aliphatic Stretch-OCH₃ GroupsCorresponds to the stretching of C-H bonds in the two methoxy groups.[6]
~ 1715C=O Carbonyl StretchAromatic EsterA strong, sharp absorption. The frequency is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic ring.[7]
1620 - 1580N-H Bending (Scissoring)Primary AmineA characteristic bending vibration for primary amines.[4]
1600 & 1475C=C In-Ring StretchAromatic RingTwo bands are characteristic of carbon-carbon stretching within the benzene ring.[5]
1335 - 1250C-N StretchAromatic AmineA strong band indicating the stretch between the aromatic carbon and the nitrogen atom.[4]
1300 - 1200 & 1100 - 1000C-O StretchEster & Aryl EtherStrong, distinct bands corresponding to the C-O single bond stretches of the ester and the aryl methoxy ether functionalities.
900 - 675C-H Out-of-Plane BendingAromatic RingThe pattern of these bands can provide information about the substitution pattern on the aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule.

Experimental Protocol: GC-MS (EI) Data Acquisition

Electron Ionization (EI) is a common, high-energy technique that induces reproducible fragmentation, creating a spectral fingerprint of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

  • Ionization: In the ion source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Predicted Mass Spectrum & Fragmentation

The mass spectrum will show the molecular ion and several fragment ions. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses.

Predicted Data:

  • Molecular Ion (M⁺•): The parent peak should appear at m/z = 181, corresponding to the molecular weight of the compound [C₉H₁₁NO₃]⁺•.

  • Base Peak: The most abundant fragment ion in the spectrum. For aromatic methyl esters, this is often the acylium ion [M - OCH₃]⁺.

Table of Predicted Major Fragments:

m/zIon Structure / Neutral LossFragment NameRationale
181[C₉H₁₁NO₃]⁺•Molecular IonThe intact molecule minus one electron.
150[M - •OCH₃]⁺Acylium IonLoss of a methoxy radical from the ester group is a very common and favorable fragmentation pathway.[8][9]
149[M - CH₃OH]⁺•Loss of a neutral methanol molecule.
122[M - •COOCH₃]⁺Loss of the entire methyl ester group as a radical.[8]
Visualization of Key Processes

The following diagrams illustrate the logical workflows and molecular transformations central to the analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_analysis Data Interpretation & Integration cluster_result Final Confirmation Prep Pure Sample of This compound NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR Analyze IR ATR-IR Spectrometer Prep->IR Analyze MS GC-MS (EI) Prep->MS Analyze NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integrals) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragment Ions) MS->MS_Data Analysis Integrated Analysis: - C-H Framework (NMR) - Functional Groups (IR) - Molecular Weight & Formula (MS) NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Result Structurally Confirmed This compound Analysis->Result Verify

Figure 1: Integrated workflow for the spectroscopic characterization of a target compound.

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the foundational protocols and predictive data necessary for researchers to confidently acquire and interpret the spectroscopic signature of this compound. The predicted ¹H and ¹³C NMR spectra will confirm the unique carbon-hydrogen framework, while IR spectroscopy will verify the presence of the primary amine, aromatic ester, and ether functional groups. Finally, mass spectrometry will confirm the molecular weight of 181.19 g/mol and reveal characteristic fragmentation patterns, such as the loss of a methoxy radical (m/z 150). By following the outlined methodologies and comparing experimental results to these validated predictions, scientists can ensure the identity and purity of their material, enabling robust and reproducible research.

References

Potential biological activity of substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Substituted Aminobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoates represent a versatile class of compounds with a rich history and a promising future in medicinal chemistry. The foundational para-aminobenzoic acid (PABA) scaffold, with its modifiable amino and carboxyl groups, serves as a key building block for a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the significant biological activities exhibited by these derivatives, including their well-established roles as local anesthetics and their emerging potential as anti-inflammatory, antimicrobial, and anticancer agents. We delve into the structure-activity relationships that govern their efficacy, the molecular mechanisms underpinning their therapeutic effects, and the experimental protocols essential for their evaluation. This guide is intended to be a valuable resource for researchers and drug development professionals, offering insights to facilitate the rational design of novel and more effective aminobenzoate-based therapeutics.

Introduction: The Chemical Versatility of the Aminobenzoate Scaffold

Aminobenzoic acids are aromatic compounds characterized by an amino group and a carboxylic acid group attached to a benzene ring.[1] The para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, structure is a particularly privileged scaffold in drug discovery due to the synthetic tractability of its amino and carboxyl functionalities.[1][2][3] These sites allow for a wide range of chemical modifications, including esterification, amidation, and substitution on the amino group, leading to a vast chemical space of derivatives with diverse pharmacological properties.[3][4] This inherent versatility has enabled the development of compounds with activities spanning from local anesthesia to antimicrobial and anti-inflammatory effects.[1][2][5] Understanding the nuanced relationship between the molecular structure of these derivatives and their biological activity is paramount for the design of next-generation therapeutics.[3]

Local Anesthetic Activity: A Classic Application

The most well-known therapeutic application of substituted aminobenzoates is in local anesthesia. Compounds like benzocaine (ethyl aminobenzoate) and procaine are archetypal examples that have been used in clinical practice for decades.[6][7]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetic aminobenzoates involves the blockade of voltage-gated sodium channels in neuronal membranes.[6][8][9] Nerve impulses, including pain signals, are transmitted as electrical action potentials generated by the influx of sodium ions (Na+) through these channels.[6]

Local anesthetics, in their lipophilic, unionized form, cross the neuronal membrane.[8] Once inside the cell, they exist in an equilibrium between the unionized and ionized forms. The ionized form then binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state.[6][8] This binding prevents the conformational change required for channel opening, thereby blocking the influx of sodium ions and inhibiting the propagation of the action potential.[6][9] The result is a reversible block of nerve conduction, leading to a loss of sensation in the targeted area.[9]

The following diagram illustrates the workflow of local anesthetic action:

LocalAnesthetic_Workflow cluster_membrane Neuronal Membrane Unionized_LA Unionized Local Anesthetic (Lipophilic) Ionized_LA_Intra Ionized Local Anesthetic (Active Form) Unionized_LA->Ionized_LA_Intra Intracellular Equilibrium Na_Channel Voltage-Gated Na+ Channel Ionized_LA_Intra->Na_Channel Binds to Open Channel Blocked_Channel Blocked Na+ Channel (Inactivated) Na_Channel->Blocked_Channel Stabilizes Inactivated State No_AP Blocked Action Potential Blocked_Channel->No_AP Prevents Na+ Influx LA_Extracellular Local Anesthetic (Extracellular) LA_Extracellular->Unionized_LA Crosses Membrane Action_Potential Action Potential Propagation Action_Potential->Na_Channel Requires Open

Caption: Workflow of local anesthetic action on neuronal sodium channels.

Structure-Activity Relationships (SAR)

The efficacy of aminobenzoate local anesthetics is heavily influenced by their physicochemical properties, which are dictated by their molecular structure:

  • Lipophilicity: The aromatic ring and the ester group contribute to the lipid solubility of the molecule, which is crucial for penetrating the nerve sheath and cell membrane. Increased lipophilicity generally enhances potency and duration of action. For example, n-butyl-p-aminobenzoate (BAB) exhibits high lipid solubility, contributing to its long-lasting sensory blockade.[10]

  • Amine Substituent: The nature of the alkyl groups on the amino moiety influences the pKa of the molecule and its water solubility. This is critical for the balance between the membrane-penetrating unionized form and the active ionized form.

  • Intermediate Chain: The ester linkage in classic aminobenzoate anesthetics like procaine and benzocaine is susceptible to hydrolysis by plasma cholinesterases, leading to a shorter duration of action and the formation of PABA, which can be allergenic.[9]

Anti-inflammatory Properties

Several substituted aminobenzoates have demonstrated significant anti-inflammatory activity.[1][2][11] This activity is distinct from their anesthetic effects and involves modulation of key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of aminobenzoate derivatives are multifaceted and can include:

  • Inhibition of Pro-inflammatory Mediators: PABA and its derivatives have been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[12]

  • COX Inhibition: Some derivatives function similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[13]

  • NF-κB Pathway Inhibition: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that controls the expression of many pro-inflammatory genes. By suppressing its activation, aminobenzoates can downregulate the inflammatory response.[12]

The following diagram illustrates the NF-κB signaling pathway and the inhibitory role of aminobenzoates:

AntiInflammatory_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates NFkB_IkB NF-κB IκB IKK_Complex->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB P_IkB P-IκB Active_NFkB Active NF-κB NFkB_IkB->Active_NFkB Releases Degraded_IkB P_IkB->Degraded_IkB Ubiquitination & Degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription Active_NFkB->Proinflammatory_Genes Translocates & Activates Nucleus Nucleus Aminobenzoates Aminobenzoate Derivatives Aminobenzoates->IKK_Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by aminobenzoates.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for screening compounds for acute anti-inflammatory activity.[11][14]

Objective: To evaluate the ability of a test compound to reduce edema induced by carrageenan in a rat model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Control (vehicle only)

    • Standard (e.g., Diclofenac, Phenylbutazone)[11]

    • Test groups (different doses of the substituted aminobenzoate)

  • Compound Administration: The test compounds, standard drug, and vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After 1 hour, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Data Analysis: Results are expressed as mean ± SEM. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial and Antifungal Activity

A growing body of evidence highlights the potential of substituted aminobenzoates as effective antimicrobial and antifungal agents.[1][15] The PABA scaffold itself is a precursor for folate synthesis in many bacteria, making its derivatives potential antagonists of this essential pathway.[16]

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial activity of aminobenzoate derivatives can be significantly modulated by chemical modifications:

  • Schiff Base Formation: Condensation of the amino group of PABA with various aldehydes to form Schiff bases has yielded compounds with potent antibacterial and antifungal properties.[4] These derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[4][15]

  • Esterification: Simple esterification of the carboxylic acid group can enhance antifungal activity, particularly against Candida albicans.[17]

  • Ring Substituents: The introduction of halogen atoms or other functional groups onto the salicylidene moiety of Schiff bases can tune the antimicrobial spectrum and potency.[4]

Quantitative Data on Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassTarget OrganismMIC RangeReference
PABA-derived Schiff BasesStaphylococcus aureus (MRSA)15.62 µM[4]
PABA-derived Schiff BasesAntifungal (broad spectrum)≥ 7.81 µM[4][15]
Thienopyrimidinylamino-N-phenylbenzamideP. aeruginosa, S. aureus, E. coli2–10 µg/mL[1]
2-Aminobenzoic Acid EstersCandida albicans70 µg/mL[17]
Alkoxybenzaldehyde Substituted BenzamineE. coli, S. aureusPotent activity[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against bacteria or fungi.

Objective: To determine the lowest concentration of a substituted aminobenzoate derivative that inhibits the growth of a specific microbial strain.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) growth controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a control.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Emerging Therapeutic Applications

The structural versatility of aminobenzoates has led to their investigation in other therapeutic areas, including oncology and neurodegenerative diseases.

  • Anticancer Activity: Certain Schiff bases derived from PABA have exhibited notable cytotoxicity against cancer cell lines, such as the HepG2 human liver cancer cell line.[4] Other derivatives, like those based on the 2-aminobenzothiazole scaffold, have shown antiproliferative effects on lung and breast cancer cells.[18][19]

  • Cholinesterase Inhibition: Derivatives of m-aminobenzoic acid have been reported to inhibit acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[20] Some of these compounds were found to be more potent than established drugs like galanthamine and tacrine.[20]

Conclusion and Future Directions

Substituted aminobenzoates are a cornerstone of medicinal chemistry, with a proven track record in local anesthesia and vast, underexplored potential in other critical therapeutic areas. The amenability of the PABA scaffold to chemical modification provides a robust platform for the application of structure-activity relationship principles to design novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on leveraging computational modeling and high-throughput screening to explore the extensive chemical space of aminobenzoate derivatives. Elucidating the precise molecular targets for their anti-inflammatory and anticancer effects will be crucial for translating these promising preclinical findings into clinically effective therapies. The continued investigation of this versatile chemical class holds significant promise for addressing unmet medical needs in inflammation, infectious diseases, and oncology.

References

A Senior Application Scientist's Guide to Sourcing High-Purity Methyl 3-amino-2-methoxybenzoate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Importance of a Key Intermediate

In the intricate world of pharmaceutical development, the final Active Pharmaceutical Ingredient (API) often gets the spotlight. However, the journey to that API is paved with critical, high-purity intermediates. Methyl 3-amino-2-methoxybenzoate (CAS No: 5129-25-9) is one such foundational building block. Its unique structure, featuring amino and methoxy functional groups, makes it a valuable and reactive intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents[1].

For researchers and drug development professionals, sourcing this compound is not a trivial matter of procurement. The purity, consistency, and documentation of this compound directly impact downstream reaction yields, impurity profiles of subsequent intermediates, and ultimately, the viability of a synthetic route. This guide provides a technical framework for navigating the supplier landscape, establishing robust quality control, and understanding the critical role of this intermediate in complex syntheses.

Part 1: The Commercial Supplier Landscape

Selecting a supplier for a critical raw material extends beyond price and availability. For pharmaceutical applications, the decision must be weighted heavily towards quality, documentation, and reliability. High-purity this compound is offered by a range of suppliers, from large global corporations to more specialized chemical synthesis labs.

Causality of Supplier Evaluation: Why is this scrutiny necessary? An unreliable supplier can introduce batch-to-batch variability, jeopardizing process reproducibility. A supplier with inadequate analytical capabilities may be unaware of critical impurities that could interfere with stereospecific reactions or introduce genotoxic concerns. Therefore, a multi-faceted evaluation is a mandatory risk-mitigation step.

Below is a comparative summary of offerings from several known commercial suppliers. This data is compiled from publicly available information and should be verified with the supplier at the time of ordering.

SupplierCAS NumberStated PurityPurity MethodMolecular FormulaMolecular WeightStorage Temp.
Chem-Impex [1]5129-25-9≥ 99%GCC₉H₁₁NO₃181.190 - 8 °C
Pharmaffiliates [2]5129-25-9Not specifiedNot specifiedC₉H₁₁NO₃181.192-8°C Refrigerator
Anax Laboratories [3]5129-25-998.00%Not specifiedC₉H₁₁NO₃181.19Not specified
Sigma-Aldrich 24812-90-6*97%Not specifiedC₉H₁₁NO₃181.19Not specified

*Note: Sigma-Aldrich lists CAS 24812-90-6, which is an isomer (Methyl 3-amino-4-methoxybenzoate). This highlights the critical importance of verifying the exact CAS number (5129-25-9 for the title compound) with any supplier.

Part 2: In-House Quality Control & Purity Verification

Trust, but verify. This is the guiding principle for incorporating any new lot of a critical starting material into a research workflow. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is essential for a self-validating system. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile organic molecules like this compound due to its high resolution, sensitivity, and quantitative accuracy.

The Rationale Behind HPLC: The compound's aromatic ring contains chromophores that strongly absorb UV light, making it ideally suited for detection by a Diode Array Detector (DAD) or a standard UV detector. A reverse-phase C18 column is the logical choice for the stationary phase, as it effectively retains the moderately polar molecule, allowing for separation from both more polar and less polar impurities based on their differential partitioning between the mobile phase and the hydrophobic C18 chains.

Experimental Protocol: HPLC Purity Assay

This protocol describes a general method for the purity determination of this compound. It should be validated internally before routine use.

1. Objective: To determine the purity of a received sample of this compound and to identify any potential impurities by HPLC-UV.

2. Materials & Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid, 0.1% (v/v) solution in water (Mobile Phase A)

  • Formic Acid, 0.1% (v/v) solution in ACN (Mobile Phase B)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard/sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~1 mg/mL.

  • Further dilute this stock solution 1:10 in the same diluent to prepare a working solution of ~0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. System Suitability:

  • Before sample analysis, perform five replicate injections of the working standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This ensures the system is performing consistently.

6. Analysis & Calculation:

  • Inject the prepared sample solution.

  • Calculate the purity by area normalization:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Incoming Material Qualification

The following diagram illustrates a robust workflow for qualifying a new batch of this compound.

QC_Workflow cluster_receiving Receiving & Initial Checks cluster_sampling Sampling & Preparation cluster_testing Analytical Testing cluster_disposition Disposition receive Receive Material docs Documentation Review (CoA, SDS) receive->docs visual Visual Inspection (Color, Form) docs->visual sampling Quarantine & Sample visual->sampling prep Prepare for Analysis sampling->prep hplc Purity Assay (HPLC) prep->hplc identity Identity Confirmation (NMR, MS) prep->identity decision Compare to Specification hplc->decision identity->decision accept Release to Inventory decision->accept Pass reject Reject & Contact Supplier decision->reject Fail

Caption: Workflow for qualifying incoming raw materials.

Part 3: Application in Targeted Therapy Synthesis

The structural integrity of this compound is paramount when it serves as a scaffold for complex APIs. It is a known intermediate in the synthesis of various pharmaceuticals, including targeted cancer therapies. For instance, a closely related analogue, Methyl 3-Amino-2-Fluorobenzoate, is a key building block for Dabrafenib, a BRAF inhibitor[4]. The principles of its application are directly transferable.

The Causality of Purity in Synthesis: Why does purity matter so much here?

  • Stoichiometric Precision: Impurities that are unaccounted for lead to incorrect molar ratios in reaction setups, resulting in lower yields and incomplete conversions.

  • Side Reactions: Structurally similar impurities (e.g., positional isomers) can compete in the desired reaction, leading to the formation of difficult-to-remove isomeric byproducts in the final API.

  • Catalyst Poisoning: Certain impurities can deactivate expensive catalysts, halting the reaction prematurely.

The diagram below illustrates a generalized synthetic pathway where an aminobenzoate intermediate is acylated and subsequently coupled to form a more complex heterocyclic system, a common strategy in medicinal chemistry.

Synthesis_Pathway start This compound intermediate1 Amide Intermediate start->intermediate1 Acylation reagent1 Reagent A (e.g., Acyl Chloride) reagent1->intermediate1 final_product Complex API Precursor intermediate1->final_product Coupling Reaction reagent2 Reagent B (Heterocyclic Partner) reagent2->final_product

References

A Technical Guide to Methyl 3-amino-2-methoxybenzoate and Its Derivatives: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-2-methoxybenzoate is a versatile substituted anthranilate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Its unique substitution pattern, featuring an amine, a methyl ester, and a methoxy group on the benzene ring, provides multiple reactive sites for chemical modification. This guide delves into the core chemical properties, synthesis, and derivatization of this compound, with a particular focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of key derivatives, such as quinazolinones, and an exploration of their biological activities, including antimicrobial and antitumor potential, are presented. This document aims to be a comprehensive resource for researchers in medicinal chemistry and drug discovery, providing both foundational knowledge and practical insights into the utility of this important chemical intermediate.

Introduction: The Versatility of a Substituted Anthranilate

This compound, with the CAS Number 5129-25-9, is an organic compound characterized by the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] Its structure, a methyl ester of 3-amino-2-methoxybenzoic acid, makes it a valuable precursor in organic synthesis, particularly in the construction of heterocyclic systems. The presence of the amino group allows for a variety of N-acylation, N-alkylation, and condensation reactions, while the ester functionality can be hydrolyzed or otherwise modified. The methoxy group influences the reactivity of the aromatic ring and can play a role in the biological activity of the resulting derivatives.

This guide will explore the landscape of this compound and its derivatives, from fundamental synthesis to their application in medicinal chemistry. We will examine how the strategic manipulation of its functional groups can lead to the creation of novel compounds with significant therapeutic potential.

Core Synthesis and Physicochemical Properties

The synthesis of this compound itself is not extensively detailed in readily available literature, as it is often a commercially available starting material. However, general methods for the synthesis of methyl aminobenzoates typically involve the esterification of the corresponding aminobenzoic acid.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number5129-25-9[1][2]
Molecular FormulaC₉H₁₁NO₃[1][2]
Molecular Weight181.19 g/mol [1][2]
IUPAC NameThis compound[2]
Synonyms3-Amino-2-methoxy-benzoic acid methyl ester[4]

Key Derivatives and Their Therapeutic Potential

The true value of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives. The most prominent among these are the quinazolinones, a class of heterocyclic compounds known for their broad spectrum of biological activities.[1][5][6]

Quinazolinone Derivatives: A Hub of Biological Activity

Quinazolinones are fused heterocyclic systems containing a pyrimidine ring fused to a benzene ring. Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable array of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities.[1][5][6] The synthesis of quinazolinones often starts from anthranilic acid or its esters, making this compound a suitable precursor.

Several studies have highlighted the potential of quinazolinone derivatives as potent antimicrobial agents.[1][5][6] The substitution pattern on the quinazolinone core plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a substituted aromatic ring at the 3-position and a methyl group at the 2-position have been shown to be important for antimicrobial activity.[6]

While specific studies starting from this compound are not abundant, the general synthetic routes are well-established and can be adapted.

The quinazoline scaffold is a key feature in several approved anticancer drugs, such as Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor. A retracted paper detailed a novel synthesis of Gefitinib starting from a related compound, methyl 3-hydroxy-4-methoxybenzoate, which provides a valuable, albeit cautionary, template for the synthesis of complex quinazoline-based drugs.[7] The synthesis involves a multi-step process of alkylation, nitration, reduction, cyclization, chlorination, and amination.[7]

Recent research has also focused on the synthesis of novel 2-amino-N-methoxybenzamides as potential EGFR inhibitors for the treatment of non-small cell lung cancer.[8] This highlights the continued interest in aminobenzoate derivatives for the development of targeted cancer therapies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key derivatives. These protocols are based on established literature procedures for similar compounds and can be adapted for this compound.

General Synthesis of Quinazolin-4(3H)-ones

The synthesis of the quinazolinone core typically involves the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine ring.

Protocol 1: Synthesis of a 2-Substituted Quinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a 2-substituted quinazolin-4(3H)-one from an N-acyl-anthranilate.

  • Step 1: N-Acylation of this compound

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl-methyl 3-amino-2-methoxybenzoate.

  • Step 2: Cyclization to the Quinazolinone

    • Dissolve the crude N-acyl derivative from Step 1 in a suitable solvent like ethanol or acetic acid.

    • Add a cyclizing agent, such as ammonium acetate or formamide, in excess.

    • Reflux the reaction mixture for 6-24 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Workflow for Quinazolinone Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A This compound C N-Acyl Intermediate A->C Base (e.g., Pyridine) B Acyl Chloride B->C D N-Acyl Intermediate F 2-Substituted Quinazolin-4(3H)-one D->F Reflux E Cyclizing Agent (e.g., NH4OAc) E->F

Caption: General workflow for the synthesis of a 2-substituted quinazolin-4(3H)-one.

Multi-step Synthesis of a Complex Quinazoline Derivative (Adapted from a Retracted Gefitinib Synthesis)

This protocol outlines a multi-step synthesis adapted from a retracted publication on the synthesis of Gefitinib, demonstrating the complexity involved in drug synthesis starting from a related scaffold.[7] This is provided as an illustrative example of the synthetic strategies that can be employed.

  • Step 1: Alkylation of a Hydroxybenzoate

    • A mixture of a methyl hydroxy-methoxybenzoate, an alkyl halide (e.g., 1-bromo-3-chloropropane), and a base (e.g., potassium carbonate) in a solvent like DMF is heated.[7]

  • Step 2: Nitration

    • The product from Step 1 is treated with nitric acid in a mixture of acetic acid and acetic anhydride at low temperatures.[7]

  • Step 3: Reduction of the Nitro Group

    • The nitro-derivative is reduced to an amino group using a reducing agent like powdered iron in acetic acid.[7]

  • Step 4: Quinazolinone Ring Formation (Cyclization)

    • The resulting aminobenzoate is cyclized with a reagent like formamidine acetate.

  • Step 5: Chlorination

    • The hydroxyl group on the quinazolinone ring is converted to a chlorine atom using a chlorinating agent such as thionyl chloride.

  • Step 6: Nucleophilic Aromatic Substitution

    • The chloro-quinazoline is reacted with an appropriate amine to install the final side chain.

Illustrative Multi-step Synthesis Workflow

G A Substituted Hydroxybenzoate B Alkylated Intermediate A->B Alkylation C Nitro Derivative B->C Nitration D Amino Derivative C->D Reduction E Quinazolinone Core D->E Cyclization F Chloro- Quinazoline E->F Chlorination G Final Drug Analogue F->G Amination

Caption: A representative multi-step workflow for the synthesis of a complex quinazoline derivative.

Signaling Pathways and Mechanisms of Action

The biological activity of quinazolinone derivatives often stems from their ability to interact with specific cellular targets, particularly protein kinases.

Inhibition of Tyrosine Kinases

Many quinazoline-based anticancer agents function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). These drugs typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream signaling molecules. This disruption of signaling pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Simplified EGFR Signaling Pathway and Inhibition

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Downstream Downstream Signaling P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Future Perspectives and Conclusion

This compound and its derivatives represent a rich and underexplored area of medicinal chemistry. While the quinazolinone scaffold has received significant attention, the potential for this starting material to generate other novel heterocyclic systems with diverse biological activities remains largely untapped.

Future research should focus on:

  • Diversification of Derivatives: Exploring a wider range of reactions to synthesize novel heterocyclic systems beyond quinazolinones.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern of new derivatives to optimize their biological activity and selectivity.

  • Elucidation of Mechanisms of Action: Investigating the specific molecular targets and signaling pathways affected by newly synthesized compounds.

References

Methodological & Application

A Step-by-Step Guide to the Synthesis of Methyl 3-amino-2-methoxybenzoate from o-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A

Abstract

This application note provides a comprehensive, three-step synthetic protocol for the preparation of Methyl 3-amino-2-methoxybenzoate, a valuable building block in medicinal chemistry and drug development. Starting from the commercially available o-anisic acid (2-methoxybenzoic acid), the synthesis proceeds through nitration, Fischer esterification, and nitro group reduction. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed, field-proven protocols, mechanistic insights, and critical safety information to ensure a successful and reproducible synthesis. Each step has been structured to explain the underlying chemical principles, validate outcomes through characterization, and provide a clear pathway from starting material to the final product.

Introduction

This compound is a substituted anthranilate derivative whose structural motifs are of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the amine, methoxy, and methyl ester functional groups provides a versatile scaffold for further chemical modification. This guide details a reliable and scalable laboratory synthesis beginning with o-anisic acid, a cost-effective starting material. The synthetic route involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C3 position of o-anisic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

  • Chemoselective Reduction: Reduction of the nitro group to a primary amine to yield the final product.

This document serves as a practical guide, emphasizing the causality behind experimental choices, adherence to safety standards, and methods for verifying the integrity of intermediates and the final compound.

Overall Synthetic Scheme

The transformation from o-anisic acid to this compound is accomplished in three distinct steps. The complete reaction pathway is illustrated below.

Overall_Synthesis_Workflow start o-Anisic Acid cond1 HNO₃, H₂SO₄ 0-10 °C start->cond1 step1_product 3-Nitro-2-methoxybenzoic Acid cond2 CH₃OH, H₂SO₄ Reflux step1_product->cond2 step2_product Methyl 3-nitro-2-methoxybenzoate cond3 Fe, CH₃COOH Heat step2_product->cond3 final_product This compound cond1->step1_product cond2->step2_product cond3->final_product

Figure 1: Three-step synthesis of the target compound.

Health and Safety Precautions

This synthesis involves the use of highly corrosive, toxic, and flammable substances. Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Substance Primary Hazards
o-Anisic Acid Causes skin and serious eye irritation.
Conc. Nitric Acid (HNO₃) Oxidizer; may intensify fire. Causes severe skin burns, eye damage, and is toxic if inhaled.[1]
Conc. Sulfuric Acid (H₂SO₄) Causes severe skin burns and eye damage. Reacts violently with water, releasing heat.[2][3][4][5]
Methanol (CH₃OH) Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. Causes organ damage.[6][7][8][9]
Iron (Fe) Powder Flammable solid. May cause respiratory and eye irritation.[10][11][12][13]

Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. Neutralizing agents (such as sodium bicarbonate for acid spills) should be on hand. In case of fire, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[10]

Step 1: Nitration of o-Anisic Acid

Principle and Rationale

The first step is a classic electrophilic aromatic substitution (EAS) reaction. A nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[14] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The directing effects of the substituents on the o-anisic acid ring are crucial. The methoxy group (-OCH₃) is an activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Both groups direct the incoming electrophile to the C3 and C5 positions. Due to the steric hindrance from the adjacent carboxylic acid group, nitration is favored at the C3 position.[14]

Critical Parameter: Temperature control is paramount. The reaction is highly exothermic, and allowing the temperature to rise significantly can lead to the formation of undesired dinitro byproducts and a lower yield of the target isomer. Maintaining the temperature between 0–10 °C is essential for regioselectivity.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion (NO₂⁺) cluster_1 Electrophilic Attack H₂SO₄ + HNO₃ H₂SO₄ + HNO₃ H₂O-NO₂⁺ + HSO₄⁻ H₂O-NO₂⁺ + HSO₄⁻ H₂SO₄ + HNO₃->H₂O-NO₂⁺ + HSO₄⁻ NO₂⁺ + H₂O + HSO₄⁻ NO₂⁺ + H₂O + HSO₄⁻ H₂O-NO₂⁺ + HSO₄⁻->NO₂⁺ + H₂O + HSO₄⁻ Loss of H₂O o-Anisic Acid + NO₂⁺ o-Anisic Acid + NO₂⁺ Sigma Complex Sigma Complex o-Anisic Acid + NO₂⁺->Sigma Complex Sigma Complex + H₂O Sigma Complex + H₂O 3-Nitro-2-methoxybenzoic Acid + H₃O⁺ 3-Nitro-2-methoxybenzoic Acid + H₃O⁺ Sigma Complex + H₂O->3-Nitro-2-methoxybenzoic Acid + H₃O⁺ Deprotonation

Figure 2: Simplified mechanism for nitration.

Detailed Experimental Protocol
Reagent MW ( g/mol ) Amount Moles
o-Anisic Acid152.1510.0 g0.0657
Conc. H₂SO₄ (98%)98.0830 mL-
Conc. HNO₃ (70%)63.016.0 mL~0.095
  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stir plate.

  • Dissolution: Add concentrated sulfuric acid (30 mL) to the flask and cool it to 0 °C. While stirring, slowly add o-anisic acid (10.0 g) in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10 mL), pre-cooled in an ice bath.

  • Addition: Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of o-anisic acid over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying & Purification: Press the solid as dry as possible on the filter funnel. The crude 3-nitro-2-methoxybenzoic acid can be purified by recrystallization from an ethanol-water mixture. Dry the purified product in a vacuum oven at 50-60 °C.

  • Yield: Record the final mass and calculate the percentage yield. The expected yield is typically 80-90%.

Characterization of 3-Nitro-2-methoxybenzoic Acid
  • Appearance: Pale yellow to white crystalline solid.

  • Molecular Formula: C₈H₇NO₅.[15][16]

  • Molecular Weight: 197.14 g/mol .[15][16]

  • Melting Point: 182-185 °C.

Step 2: Fischer Esterification

Principle and Rationale

This step converts the intermediate carboxylic acid into its methyl ester via an acid-catalyzed esterification, known as the Fischer esterification.[17][18] The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol.[18]

The reaction is an equilibrium process.[19] To drive the equilibrium towards the product side and maximize the yield, an excess of one reagent is used. Methanol is used in large excess as it also serves as the solvent for the reaction.[17] The water produced as a byproduct is miscible with the excess methanol, effectively shifting the equilibrium to favor ester formation.

Detailed Experimental Protocol
Reagent MW ( g/mol ) Amount Moles
3-Nitro-2-methoxybenzoic Acid197.1410.0 g0.0507
Methanol (Anhydrous)32.0480 mL~1.98
Conc. H₂SO₄ (98%)98.082.0 mL~0.037
  • Setup: To a 250 mL round-bottom flask, add the dried 3-nitro-2-methoxybenzoic acid (10.0 g), a stir bar, and anhydrous methanol (80 mL).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Cooling & Quenching: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The ester product should precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Neutralization: To remove any unreacted acid, resuspend the crude product in a 5% sodium bicarbonate solution, stir for 15 minutes, then filter again. Wash the final product with deionized water.

  • Drying & Purification: Dry the product. If necessary, recrystallize from a minimal amount of hot methanol.

  • Yield: Record the final mass of the dried methyl 3-nitro-2-methoxybenzoate and calculate the percentage yield. Expected yields are typically >90%.

Characterization of Methyl 3-nitro-2-methoxybenzoate
  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₉H₉NO₅

  • Molecular Weight: 211.17 g/mol

Step 3: Reduction of the Nitro Group

Principle and Rationale

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation), reduction using a metal in acidic medium is a robust and common laboratory method. This protocol uses iron powder in acetic acid.[20] Iron acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while acetic acid serves as the proton source.

This method is highly effective and avoids the need for high-pressure hydrogenation equipment. It is generally chemoselective, leaving the ester and methoxy groups intact under these conditions. The reaction is typically heated to increase the rate of reduction.

Detailed Experimental Protocol
Reagent MW ( g/mol ) Amount Moles
Methyl 3-nitro-2-methoxybenzoate211.1710.0 g0.0474
Iron Powder (<100 mesh)55.8510.6 g0.189 (4 eq.)
Glacial Acetic Acid60.05100 mL-
Methanol32.0450 mL-
  • Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, combine methyl 3-nitro-2-methoxybenzoate (10.0 g), methanol (50 mL), and glacial acetic acid (100 mL).

  • Addition of Iron: While stirring vigorously, add the iron powder (10.6 g) to the mixture in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the suspension to 50-60 °C with continued stirring for 1-2 hours. Monitor the reaction progress by TLC until the starting nitro compound is fully consumed.[21]

  • Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake with a small amount of methanol or ethyl acetate.

  • Work-up: Combine the filtrate and washings. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 150 mL of water and basify carefully by adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9. This will neutralize the acetic acid.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product can be purified further by column chromatography on silica gel or by recrystallization if necessary.

  • Yield: Record the final mass of the purified this compound and calculate the overall yield for this step.

Characterization of this compound
  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • Purity: Assess by HPLC, ¹H NMR, and ¹³C NMR spectroscopy.

Experimental_Workflow_Reduction A 1. Combine Nitro-ester, CH₃COOH, CH₃OH B 2. Add Iron Powder (Portion-wise) A->B C 3. Heat to 50-60 °C (1-2 hours) B->C D 4. Cool & Filter through Celite® C->D E 5. Concentrate Filtrate (Rotary Evaporator) D->E F 6. Basify with NaHCO₃ to pH 8-9 E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate Organic Layers G->H I 9. Purify Product H->I

Figure 3: Workflow for the reduction and work-up procedure.

References

Application Note & Protocol: Laboratory Scale Preparation of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2-methoxybenzoate is a valuable substituted aniline derivative widely utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its specific arrangement of amino, methoxy, and methyl ester functional groups makes it a versatile intermediate for introducing a substituted benzene ring into larger structures. This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of this compound, designed for researchers in organic chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthesis Strategy

The preparation of this compound is efficiently achieved through a robust two-step synthetic sequence starting from commercially available 2-methoxy-3-nitrobenzoic acid. The strategy involves:

  • Step 1: Fischer Esterification: The carboxylic acid functionality of 2-methoxy-3-nitrobenzoic acid is converted to a methyl ester, yielding Methyl 2-methoxy-3-nitrobenzoate. This classic acid-catalyzed reaction is reliable and high-yielding.

  • Step 2: Aromatic Nitro Group Reduction: The nitro group of the intermediate ester is selectively reduced to an amine. This transformation is critical and can be accomplished via several methods, with catalytic hydrogenation being the preferred clean and efficient route for this substrate.

The complete workflow is visualized below.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Nitro Group Reduction cluster_2 Analysis & Purification SM 2-Methoxy-3-nitrobenzoic Acid INT Methyl 2-methoxy-3-nitrobenzoate SM->INT  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux INT2 Methyl 2-methoxy-3-nitrobenzoate PROD This compound INT2->PROD  H₂ (g)  Pd/C (cat.)  Ethyl Acetate PUR Purification (Column Chromatography) PROD->PUR CHAR Characterization (NMR, IR, MS) PUR->CHAR

Caption: High-level workflow for the synthesis of this compound.

Part 1: Fischer Esterification of 2-Methoxy-3-nitrobenzoic Acid

Principle and Rationale

Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the reaction towards the product, a large excess of the alcohol (methanol, in this case) is used, leveraging Le Châtelier's principle.[2] Concentrated sulfuric acid serves as an effective catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.[3]

G cluster_mech Fischer Esterification Mechanism A Carboxylic Acid (R-COOH) B Protonated Carbonyl A->B H⁺ (from H₂SO₄) C Tetrahedral Intermediate B->C + CH₃OH (nucleophilic attack) D Proton Transfer C->D Proton shuttle E Water Leaves D->E -H₂O F Ester Product (R-COOCH₃) E->F -H⁺ (catalyst regeneration)

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityCAS No.Hazards
2-Methoxy-3-nitrobenzoic acid197.1510.0 g (50.7 mmol)4920-80-3Irritant
Methanol (Anhydrous)32.04150 mL67-56-1Flammable, Toxic
Sulfuric Acid (Conc., 98%)98.083 mL7664-93-9Corrosive, Severe Burns
Saturated Sodium Bicarbonate (aq)-~100 mL--
Ethyl Acetate88.11~200 mL141-78-6Flammable, Irritant
Brine (Saturated NaCl aq)-~50 mL--
Anhydrous Sodium Sulfate142.04~10 g7757-82-6-
  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol).

  • Reagent Addition: Add 150 mL of anhydrous methanol to the flask and stir to suspend the solid. Place the flask in an ice-water bath to cool.

  • Catalyst Addition: While stirring and cooling, slowly add concentrated sulfuric acid (3 mL) dropwise. Causality Note: The addition is performed slowly and with cooling to safely manage the exothermic heat of dilution of the acid.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated residue into a beaker containing 150 mL of cold water. Slowly add saturated sodium bicarbonate solution portion-wise with stirring until effervescence ceases and the pH is neutral (~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The brine wash helps to remove residual water from the organic phase, aiding the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude Methyl 2-methoxy-3-nitrobenzoate as a solid. The product can be further purified by recrystallization from methanol if necessary.

  • Expected Yield: 9.8 g (85%) of a light yellow solid.

  • Physical Properties: Melting Point: 62-65°C.[4]

Part 2: Reduction of Methyl 2-methoxy-3-nitrobenzoate

Principle and Rationale

The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically producing water as the only byproduct.[5] In this process, a heterogeneous catalyst, palladium on carbon (Pd/C), facilitates the transfer of hydrogen from H₂ gas to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.[6][7]

An alternative, classic method is the use of tin(II) chloride (SnCl₂) in an acidic medium.[5][8] This method is advantageous when a substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or certain protecting groups). However, the work-up can be more complex due to the formation of tin salts.[8]

This protocol will detail the preferred catalytic hydrogenation route.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityCAS No.Hazards
Methyl 2-methoxy-3-nitrobenzoate211.179.0 g (42.6 mmol)90564-26-4Irritant
Palladium on Carbon (10% Pd/C)-0.45 g (5 mol%)7440-05-3Flammable solid (pyrophoric when dry/spent)
Ethyl Acetate88.11200 mL141-78-6Flammable, Irritant
Hydrogen Gas (H₂)2.02Balloon or Cylinder1333-74-0Extremely Flammable
Celite® (Diatomaceous Earth)-~5 g61790-53-2-
  • Equipment: Two-neck round-bottom flask (or dedicated hydrogenation flask), magnetic stirrer, hydrogen balloon setup (or Parr hydrogenator), filtration apparatus (Büchner funnel), rotary evaporator.

Experimental Protocol
  • Reaction Setup: In a 500 mL two-neck round-bottom flask, dissolve Methyl 2-methoxy-3-nitrobenzoate (9.0 g, 42.6 mmol) in ethyl acetate (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.45 g) to the solution. Safety Note: Pd/C is flammable, especially when dry. Handle with care, away from ignition sources. It is often handled as a water-wet paste for safety.

  • Hydrogenation: Seal the flask, and purge the system with nitrogen or argon gas. Then, introduce hydrogen gas via a balloon attached to one neck of the flask. For efficient reaction, vigorously stir the suspension.

  • Reaction Monitoring: The reaction is typically complete within 3-5 hours at room temperature and atmospheric pressure. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material and the formation of a more polar product spot (the amine).

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely in the air as it can become pyrophoric; keep it solvent-wet.

  • Concentration: Wash the filter cake with a small amount of ethyl acetate. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be purified further by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Expected Yield: 7.1 g (92%) of this compound.

Characterization of this compound

Accurate characterization is essential to confirm the structure and purity of the final product. The following data are typical for the target compound.

TechniqueExpected Observations
¹H NMR Chemical shifts (δ, ppm) for aromatic protons, a singlet for the methoxy (-OCH₃) group, a singlet for the ester methyl (-COOCH₃) group, and a broad singlet for the amine (-NH₂) protons.
¹³C NMR Resonances corresponding to the ester carbonyl carbon, aromatic carbons (including those attached to oxygen and nitrogen), and the two distinct methyl carbons.
IR Characteristic absorption bands (cm⁻¹) for N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-O stretching.
MS (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of the product (181.19 g/mol ).[9]

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle with extreme care and add slowly to other liquids to dissipate heat.[10]

  • Methanol: Flammable and toxic by inhalation, ingestion, and skin contact. Avoid exposure.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.[4][11]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use and when dry. Do not allow the spent catalyst to dry in the air. Quench the filtered catalyst by suspending it in water.

  • Hydrogen Gas: Extremely flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation step. The system should be properly purged before and after the reaction.

References

The Strategic Utility of Methyl 3-amino-2-methoxybenzoate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect in Drug Design

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical chemical intermediates. Methyl 3-amino-2-methoxybenzoate (CAS No: 5129-25-9) is one such pivotal architect, a seemingly simple aromatic amine that offers a versatile scaffold for the construction of complex and potent active pharmaceutical ingredients (APIs).[1][2] Its strategic placement of an amino, a methoxy, and a methyl ester group on a benzene ring provides a triad of reactive sites, enabling medicinal chemists to forge intricate molecular frameworks with high precision. This guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and critical applications as a cornerstone intermediate in modern drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic protocols. These properties dictate reaction conditions, purification strategies, and formulation considerations.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2][3]
CAS Number 5129-25-9[1][2]
Appearance Off-white to light yellow crystalline powder[4]
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[4]

The strategic arrangement of the functional groups is key to its utility. The nucleophilic amino group is a primary site for acylation, alkylation, and condensation reactions. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring in electrophilic substitution reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification.

Synthesis of this compound: A Representative Protocol

While multiple synthetic routes to this compound exist, a common and reliable method involves the reduction of the corresponding nitro compound, Methyl 2-methoxy-3-nitrobenzoate. This approach is favored for its high yield and the ready availability of the starting materials.

Workflow for the Synthesis of this compound

start Methyl 2-methoxy-3-nitrobenzoate reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol, Ethyl Acetate) reaction Catalytic Hydrogenation start->reaction Starting Material reagents->reaction workup Reaction Work-up (Filtration, Concentration) reaction->workup Reduction purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-methoxy-3-nitrobenzoate

This protocol is a representative example based on established methods for the reduction of aromatic nitro compounds.[5][6]

Materials:

  • Methyl 2-methoxy-3-nitrobenzoate (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate (10-15 volumes)

  • Hydrogen gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-methoxy-3-nitrobenzoate in the chosen solvent.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Hydrogenation: Securely attach the hydrogen gas source to the reaction vessel and purge the system with hydrogen. Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

Trustworthiness of the Protocol: This self-validating system relies on the clear disappearance of the starting material and the appearance of the product, which can be easily monitored by standard chromatographic techniques. The final product's identity and purity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Pharmaceutical Synthesis: A Key Intermediate for Targeted Cancer Therapies

This compound is a valuable building block in the synthesis of several targeted cancer therapies. Its utility is prominently demonstrated in the creation of BRAF inhibitors, a class of drugs used to treat certain types of melanoma and other cancers.

Case Study: Synthesis of Dabrafenib

Dabrafenib is a potent inhibitor of the BRAF kinase enzyme and is used in the treatment of metastatic melanoma with BRAF V600E mutation. This compound serves as a crucial starting material in the synthesis of the core structure of Dabrafenib.[7]

Synthetic Workflow for a Key Dabrafenib Intermediate

start This compound reagent1 2,4-dichloropyrimidine reaction1 Nucleophilic Aromatic Substitution start->reaction1 reagent1->reaction1 intermediate1 Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-methoxybenzoate reaction1->intermediate1 reagent2 tert-butylsulfonamide (Buchwald-Hartwig amination) reaction2 Palladium-Catalyzed Cross-Coupling intermediate1->reaction2 reagent2->reaction2 product Key Dabrafenib Intermediate reaction2->product

Caption: Simplified synthesis of a key Dabrafenib intermediate.

Protocol for the Synthesis of a Key Dabrafenib Intermediate

This protocol outlines the initial steps in a multi-step synthesis of Dabrafenib, showcasing the role of this compound.

Step 1: Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 eq.)

  • 2,4-dichloropyrimidine (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Acetonitrile (ACN) as solvent

Procedure:

  • Dissolve this compound and 2,4-dichloropyrimidine in acetonitrile.

  • Add DIPEA to the mixture and heat to reflux.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-methoxybenzoate.

Step 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Materials:

  • Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-methoxybenzoate (1.0 eq.)

  • tert-butylsulfonamide (1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Toluene or Dioxane as solvent

Procedure:

  • In a reaction vessel, combine Methyl 3-((2-chloropyrimidin-4-yl)amino)-2-methoxybenzoate, tert-butylsulfonamide, palladium catalyst, ligand, and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the key Dabrafenib intermediate.

Broader Applications in Medicinal Chemistry

The utility of this compound and its isomers extends beyond a single therapeutic class. These intermediates are instrumental in the synthesis of a wide array of heterocyclic compounds, which form the core of many modern pharmaceuticals.[8] The amino group can be diazotized and converted to other functionalities, or it can participate in cyclization reactions to form quinolines, quinazolines, and other important heterocyclic systems.

For instance, a structurally similar compound, Methyl 3-amino-4-methylbenzoate, is a key intermediate in the synthesis of the tyrosine kinase inhibitors Nilotinib and Imatinib, used to treat chronic myeloid leukemia (CML).[9] This highlights the broader importance of this class of aminobenzoates in the development of targeted cancer therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

GHS Hazard Classifications (for a representative isomer):

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Conclusion

This compound is a testament to the principle that the strategic design of chemical intermediates is a cornerstone of efficient and innovative drug development. Its versatile reactivity and successful application in the synthesis of targeted therapies like Dabrafenib underscore its significance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable building block in their quest for novel therapeutics.

References

The Versatile Synthon: Application Notes and Protocols for Methyl 3-amino-2-methoxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and drug development, the strategic construction of heterocyclic scaffolds remains a cornerstone of innovation. Methyl 3-amino-2-methoxybenzoate, a readily available anthranilate derivative, has emerged as a valuable and versatile building block for the synthesis of a variety of pharmacologically relevant heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-donating methoxy group, and an ester functionality, provides a powerful handle for orchestrating diverse cyclization strategies. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic cores, namely quinazolinones and quinolones. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their practical implementation.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The amino group serves as the primary nucleophile, initiating ring-forming reactions. The methoxy group at the 2-position exerts a significant electronic influence, enhancing the nucleophilicity of the amino group and influencing the regioselectivity of cyclization reactions. The methyl ester at the 1-position can act as an electrophilic site for intramolecular condensation or be saponified to the corresponding carboxylic acid, offering further synthetic handles.

Application I: Synthesis of 8-Methoxy-4(3H)-quinazolinones

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1] The strategic placement of a methoxy group at the 8-position of the quinazolinone ring, achievable using this compound, can significantly modulate the pharmacological profile of the resulting compounds.

Mechanistic Rationale: The Niementowski Reaction and Related Cyclizations

A common and effective strategy for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives is a cyclocondensation reaction with a suitable one-carbon synthon, often an amide or a related species. This transformation is conceptually related to the classic Niementowski reaction.[1] The general pathway involves the initial formation of an N-acylated intermediate, followed by an intramolecular cyclization and dehydration to furnish the quinazolinone ring.

The synthesis of 3-amino-substituted quinazolinones, which are valuable synthons for further derivatization, typically proceeds through a two-step sequence involving the formation of a benzoxazinone intermediate.[2][3]

dot digraph "Quinazolinone Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} केंद्रीकृत सिंथेसिस वर्कफ़्लो

Protocol 1: Synthesis of 3-Amino-2-methyl-8-methoxy-4(3H)-quinazolinone

This two-step protocol provides a reliable method for the synthesis of a versatile 3-amino-substituted quinazolinone intermediate.

Step 1: Synthesis of 2-Methyl-8-methoxy-4H-3,1-benzoxazin-4-one

  • Materials:

    • This compound

    • Acetic anhydride

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Ice bath

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the crude 2-methyl-8-methoxy-4H-3,1-benzoxazin-4-one. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-2-methyl-8-methoxy-4(3H)-quinazolinone

  • Materials:

    • 2-Methyl-8-methoxy-4H-3,1-benzoxazin-4-one (from Step 1)

    • Hydrazine hydrate (99-100%)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Suspend the crude 2-methyl-8-methoxy-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the suspension with stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

    • The product can be further purified by recrystallization from ethanol.

Compound Step Typical Yield Melting Point (°C) Key ¹H NMR Signals (δ, ppm)
2-Methyl-8-methoxy-4H-3,1-benzoxazin-4-one185-95%118-1202.3 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 7.2-7.8 (m, 3H, Ar-H)
3-Amino-2-methyl-8-methoxy-4(3H)-quinazolinone270-85%198-2002.5 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 5.2 (s, 2H, NH₂), 7.1-7.7 (m, 3H, Ar-H)

Application II: Synthesis of 4-Hydroxy-8-methoxyquinolones

The 4-quinolone scaffold is the cornerstone of the highly successful quinolone class of antibiotics.[4] The Gould-Jacobs reaction provides a classical and reliable method for the construction of the 4-hydroxyquinoline ring system from anilines and diethyl ethoxymethylenemalonate (DEEM).[5] The use of this compound in this reaction allows for the synthesis of 4-hydroxy-8-methoxyquinoline-3-carboxylates, which are valuable intermediates for further elaboration into potent bioactive molecules.

Mechanistic Rationale: The Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

  • Condensation: The amino group of the aniline derivative nucleophilically attacks the ethoxymethylene carbon of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: Upon heating, an intramolecular 6-electron cyclization occurs, where the aromatic ring attacks the ester carbonyl. This is followed by the elimination of a second molecule of ethanol to form the quinolone ring system.

  • Tautomerization: The initially formed 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form.

dot digraph "Gould_Jacobs_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Gould-Jacobs Reaction Pathway

Protocol 2: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This protocol outlines the synthesis of a key quinolone intermediate using the Gould-Jacobs reaction.

  • Materials:

    • This compound

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Dowtherm A (or other high-boiling solvent)

    • Round-bottom flask with a distillation head and condenser

    • Heating mantle with a temperature controller

    • Hexane or petroleum ether

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent) and diethyl ethoxymethylenemalonate (1.05-1.1 equivalents).

    • Heat the mixture gently (around 100-120 °C) for 1-2 hours to facilitate the initial condensation and removal of ethanol.

    • Add a high-boiling solvent such as Dowtherm A to the reaction mixture.

    • Heat the mixture to a high temperature (typically 240-250 °C) and maintain for 15-30 minutes. The cyclization reaction will occur with the evolution of ethanol.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexane or petroleum ether to the cooled mixture to precipitate the product.

    • Collect the solid by vacuum filtration, wash with hexane or petroleum ether, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Compound Typical Yield Melting Point (°C) Key ¹H NMR Signals (δ, ppm)
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate60-75%165-1681.4 (t, 3H, CH₂CH₃), 4.0 (s, 3H, OCH₃), 4.4 (q, 2H, CH₂CH₃), 7.2-7.8 (m, 3H, Ar-H), 8.5 (s, 1H, H-2), 11.5 (s, 1H, OH)

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of medicinally important quinazolinone and quinolone heterocyclic systems. The protocols detailed herein provide robust and reproducible methods for accessing these valuable scaffolds. The strategic positioning of the methoxy group offers a handle for fine-tuning the electronic and steric properties of the final molecules, making this synthon an invaluable tool for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

References

Derivatization reactions of the amino group in Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Derivatization of the Amino Group in Methyl 3-amino-2-methoxybenzoate

Authored by: A Senior Application Scientist
Introduction

This compound is a key structural motif and a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a precursor to a wide array of complex molecular architectures. The molecule's value stems from its trifunctional nature: an electron-rich aromatic ring, a methyl ester, and a nucleophilic primary amino group. The strategic location of these groups—particularly the ortho-methoxy and meta-amino substituents relative to the ester—provides a unique electronic and steric environment that can be exploited for selective chemical transformations.

This application note provides an in-depth guide to the principal derivatization reactions targeting the primary amino group of this compound. We move beyond simple procedural lists to explain the underlying principles and rationale behind key experimental choices. Detailed, field-tested protocols are provided for essential transformations, including N-acylation, N-sulfonylation, palladium-catalyzed C-N cross-coupling, and diazotization reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate for the synthesis of novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for safe handling, reaction design, and purification.

PropertyValueReference
CAS Number 5129-25-9[1][2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Solid
IUPAC Name This compound[1]

Part 1: N-Acylation and N-Sulfonylation – Amide and Sulfonamide Synthesis

The conversion of the primary amino group into an amide or sulfonamide is one of the most fundamental and widely utilized transformations in pharmaceutical synthesis. These reactions are generally robust, high-yielding, and allow for the introduction of a vast array of functional groups, profoundly altering the parent molecule's steric and electronic properties.

N-Acylation for Amide Bond Formation

N-acylation involves the reaction of the amino group with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride, to form a stable amide linkage. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Causality in Experimental Design:

  • Choice of Base: A tertiary amine like triethylamine (TEA) or pyridine is employed. These bases are non-nucleophilic and will not compete with the primary amine for the acylating agent. Their primary role is to scavenge the proton from the amine after the initial nucleophilic attack and to neutralize the acid byproduct, driving the reaction to completion.

  • Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred as they do not react with the acylating agent.

  • Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.

Workflow for N-Acylation

cluster_reactants Reactants SM Methyl 3-amino- 2-methoxybenzoate Product N-Acylated Product (Amide) SM->Product:w Nucleophilic Attack AC Acyl Chloride (R-COCl) or Anhydride AC->Product Base Base (e.g., TEA, Pyridine) in Aprotic Solvent (DCM) Base->Product Workup Aqueous Workup & Purification Product->Workup Reaction Quench

Caption: General workflow for the N-acylation of this compound.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq.). Cool the stirred mixture to 0 °C using an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

N-Sulfonylation for Sulfonamide Synthesis

Analogous to N-acylation, N-sulfonylation involves reacting the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield a sulfonamide. Sulfonamides are crucial functional groups in many marketed drugs due to their chemical stability and ability to act as hydrogen bond donors and acceptors.

Protocol 2: Synthesis of a Benzenesulfonamide Derivative
  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (~0.3 M) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C. Rationale: Pyridine serves as both the solvent and the base.

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 eq.) portion-wise or dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Pour the reaction mixture into ice-cold 2 M HCl. A precipitate of the crude sulfonamide should form. If an oil forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. If extraction was performed, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines.[3] In the context of derivatizing this compound, this reaction allows for the introduction of an aryl or heteroaryl group onto the nitrogen atom, creating diarylamine structures that are prevalent in materials science and medicinal chemistry.

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][4] Key steps include:

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(II) complex, releasing the diarylamine product and regenerating the Pd(0) catalyst.[3]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, particularly the reductive elimination.[4][5]

Workflow for Buchwald-Hartwig Amination

SM Methyl 3-amino- 2-methoxybenzoate Product Diarylamine Product SM->Product C-N Coupling ArX Aryl Halide (Ar-X) (X = Br, I, OTf) ArX->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaOtBu, Cs₂CO₃) in Anhydrous Solvent (Toluene) Base->Product Workup Filtration & Purification (Column Chromatography) Product->Workup Post-Reaction

Caption: Key components and workflow for a Buchwald-Hartwig cross-coupling reaction.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling
  • Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, add an oven-dried flask with a stir bar, the aryl bromide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (~0.1 M).

  • Reaction Progression: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired diarylamine product.

Part 3: Diazotization and Sandmeyer-Type Reactions

The transformation of a primary aromatic amine into a diazonium salt is a cornerstone of aromatic chemistry.[6] This reaction converts the amino group into an excellent leaving group (N₂ gas), enabling its replacement by a wide variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions.[7] This two-step sequence provides access to derivatives that are often difficult to synthesize directly.

Mechanism of Diazotization: The reaction involves treating the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[6][7] The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the highly reactive diazonium salt.[7] Due to their instability, these salts are typically generated and used immediately without isolation.[6]

Workflow for Diazotization followed by Sandmeyer Reaction

SM Methyl 3-amino- 2-methoxybenzoate Step1 Diazotization (NaNO₂, aq. Acid, 0-5 °C) SM->Step1 Intermediate Aryl Diazonium Salt [Ar-N₂]⁺X⁻ Step1->Intermediate Step2 Sandmeyer Reaction (CuX, Δ) Intermediate->Step2 Product Substituted Benzoate (Ar-X, where X = Cl, Br, CN, OH) Step2->Product

Caption: Two-step sequence for the conversion of an amine to other functional groups.

Protocol 4: Synthesis of Methyl 3-chloro-2-methoxybenzoate via Sandmeyer Reaction
  • Diazotization (Step 1):

    • In a flask, suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water at a 1:1 ratio. Cool the slurry to 0 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature remains below 5 °C. The initial solid should dissolve as the diazonium salt forms. Stir for an additional 20 minutes at 0-5 °C.

  • Sandmeyer Reaction (Step 2):

    • In a separate, larger flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to yield Methyl 3-chloro-2-methoxybenzoate.

Conclusion

This compound is a highly adaptable synthetic intermediate, with its primary amino group serving as a versatile handle for molecular elaboration. The derivatization reactions detailed in this guide—N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and diazotization/Sandmeyer reactions—represent fundamental and powerful strategies for creating diverse libraries of compounds. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and efficiently utilize this building block in their synthetic campaigns, accelerating the discovery and development of novel molecules in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes & Protocols: Acylation of Methyl 3-amino-2-methoxybenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide-containing molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the experimental protocol for the acylation of Methyl 3-amino-2-methoxybenzoate, a versatile building block in medicinal chemistry. We delve into the underlying reaction mechanism, provide a detailed, field-proven step-by-step protocol, outline characterization techniques, and offer a troubleshooting guide to address common experimental challenges. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure for their specific synthetic goals.

Introduction: The Strategic Importance of N-Acylation

This compound is a valuable intermediate due to its trifunctional nature, possessing an amine, an ester, and a methoxy group on an aromatic scaffold. The selective modification of the amino group via acylation is a critical step in multi-step syntheses. This transformation serves several strategic purposes:

  • Bioactivity Modification: The introduction of an acyl group can significantly alter the pharmacological profile of a molecule by changing its polarity, hydrogen bonding capability, and metabolic stability.

  • Protecting Group Strategy: The amino group (-NH₂) is highly activating and basic. Converting it to a less activating and non-basic amide (-NHCOR) group is a common strategy to prevent unwanted side reactions in subsequent steps, such as electrophilic aromatic substitution.[1]

  • Scaffold Elaboration: The resulting amide bond provides a robust and geometrically defined linker for building more complex molecular architectures, a common requirement in drug discovery.[2][3]

This guide will focus on a standard and reliable method using an acid chloride as the acylating agent in the presence of a non-nucleophilic base.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine is a classic example of nucleophilic acyl substitution.[4][5] The reaction proceeds through a well-established pathway involving the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate.

  • Collapse and Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final N-acylated product. The base is crucial as it prevents the acidic byproduct (HCl) from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[6][7][8]

References

The Art of the Bond: A Senior Application Scientist's Guide to Methyl 3-amino-2-methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Palo Alto, CA – January 2, 2026 – In the intricate ballet of pharmaceutical synthesis and materials science, the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a paramount objective. Methyl 3-amino-2-methoxybenzoate, a seemingly unassuming substituted aniline, emerges as a versatile and strategic building block in the synthetic chemist's arsenal. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reaction mechanisms and practical protocols for employing this reagent in cornerstone coupling reactions. We will delve into the nuanced interplay of its substituent effects and offer field-tested insights to harness its full synthetic potential.

Introduction: The Strategic Value of a Polysubstituted Aromatic

This compound is more than a simple aromatic amine. Its unique substitution pattern—an activating amino group meta to a directing methoxy group, both ortho to a methyl ester—presents a fascinating case study in reactivity and selectivity. The ortho-methoxy group can exert significant steric and electronic influence, while the meta-amino group modulates the nucleophilicity of the aromatic ring. Understanding these inherent properties is the key to successfully employing this molecule in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).

The Mechanistic Landscape: Navigating Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. For a substrate like this compound (or its halogenated precursors), the primary considerations are the electronic nature of the aromatic ring and the steric environment around the reaction center. The electron-donating nature of both the amino and methoxy groups makes the aromatic ring electron-rich, which can influence the rate-determining oxidative addition step in many coupling cycles.

The Role of Substituents: An Expert's Perspective

The ortho-methoxy group is not a passive spectator. Its proximity to the reactive site can lead to steric hindrance, which may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[1] These ligands are designed to stabilize the palladium center and promote both oxidative addition and reductive elimination.[2] Furthermore, the methoxy group's lone pair of electrons can potentially chelate to the palladium center, influencing the regioselectivity and efficiency of the coupling reaction. The meta-amino group, while strongly activating, is less likely to directly participate in chelation but significantly increases the electron density of the ring, making the corresponding aryl halides more challenging substrates for oxidative addition compared to their electron-poor counterparts.[3]

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4] In the context of this compound, this reaction would typically involve the N-arylation of the amino group with an aryl halide. The electron-rich nature of the aniline substrate requires careful selection of the catalyst system to achieve high yields.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4] For an electron-rich substrate like this compound, the oxidative addition step can be sluggish. The use of sterically hindered and electron-rich ligands is crucial to promote this step and prevent catalyst decomposition.[5]

Buchwald_Hartwig_Cycle cluster_product Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative Addition Complex Ar-X Amine Complex [Ar-Pd(II)(NHR')L_n]X Oxidative Addition Complex->Amine Complex R'NH2 Amido Complex Ar-Pd(II)(NR')L_n Amine Complex->Amido Complex Base, -BHX Amido Complex->Pd(0)L_n Reductive Elimination Product Ar-NHR' Amido Complex->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: N-Arylation of this compound (Representative Protocol)

This protocol is adapted from established procedures for electron-rich anilines and serves as a robust starting point.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and the aryl bromide (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[6] To employ this compound in this reaction, it would first need to be converted to an aryl halide (e.g., a bromide or iodide). The resulting 3-halo-2-methoxyaniline derivative would then be coupled with a boronic acid or ester.

Mechanistic Considerations

The Suzuki coupling catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[7] This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to yield the biaryl product.[8] The electron-rich nature of a 3-halo-2-methoxyaniline derivative can make the oxidative addition step challenging. The selection of a suitable palladium precatalyst and a bulky, electron-rich ligand is critical for success.[9]

Suzuki_Miyaura_Cycle cluster_product Pd(0)L_n Pd(0)L_n Oxidative Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative Addition Ar-X Transmetalation Ar-Pd(II)-Ar'(L_n) Oxidative Addition->Transmetalation Ar'-B(OR)2, Base Transmetalation->Pd(0)L_n Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-bromo-2-methoxybenzoate (Representative Protocol)

This protocol is based on methods developed for ortho-substituted and electron-rich aryl bromides.

Materials:

  • Methyl 3-bromo-2-methoxybenzoate (synthesized from this compound via Sandmeyer reaction)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 3-bromo-2-methoxybenzoate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a transformation of great importance in materials science and medicinal chemistry.[10] As with the Suzuki coupling, the application to this compound would require its prior conversion to a halide.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[11] The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the arylalkyne product.[10] For electron-rich aryl halides, copper-free conditions are often preferred to avoid the undesired Glaser-Hay homocoupling of the alkyne.[3] In such cases, a strong base is used to facilitate the formation of the palladium acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_product Pd(0)L_n Pd(0)L_n Oxidative Addition Ar-Pd(II)-X(L_n) Pd(0)L_n->Oxidative Addition Ar-X Reductive Elimination Ar-Pd(II)-C≡CR'(L_n) Reductive Elimination->Pd(0)L_n Reductive Elimination Product Ar-C≡CR' Reductive Elimination->Product CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' R'C≡CH, Base Cu-C≡CR'->Oxidative Addition Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in a traditional Sonogashira coupling.

Protocol 3: Copper-Free Sonogashira Coupling of Methyl 3-iodo-2-methoxybenzoate (Representative Protocol)

This protocol is designed to minimize side reactions common with electron-rich substrates. An iodide is chosen as the halide to facilitate oxidative addition.

Materials:

  • Methyl 3-iodo-2-methoxybenzoate (synthesized from this compound)

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of argon, add PdCl₂(PPh₃)₂ (2 mol%), PPh₃ (4 mol%), and Cs₂CO₃ (2.0 equivalents) to a reaction vial containing a stir bar.

  • Reagent Addition: Add Methyl 3-iodo-2-methoxybenzoate (1.0 equivalent) and anhydrous DMF.

  • Alkyne Addition: Add the terminal alkyne (1.5 equivalents) dropwise via syringe.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Data Summary and Best Practices

Coupling ReactionKey Challenge for SubstrateRecommended Ligand TypeRecommended BaseNotes
Buchwald-Hartwig Electron-rich anilineBulky, electron-rich biaryl phosphine (e.g., XPhos)Strong, non-nucleophilic (e.g., NaOtBu)Strict inert atmosphere is critical.
Suzuki-Miyaura Electron-rich aryl halideBulky, electron-rich phosphine (e.g., SPhos) or Pd(PPh₃)₄Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Aqueous solvent mixtures can be beneficial.
Sonogashira Electron-rich aryl halideTriphenylphosphine or bulky phosphinesAmine base (e.g., Et₃N) or inorganic base (Cs₂CO₃) for copper-freeCopper-free conditions are often preferred to prevent alkyne homocoupling.[12]

Conclusion and Future Outlook

This compound represents a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. The key to unlocking its synthetic potential lies in a thorough understanding of the electronic and steric effects of its substituents and the rational selection of a catalyst system that can overcome the high activation barrier for oxidative addition with its corresponding electron-rich halides. The protocols provided herein, while representative, offer a solid foundation for researchers to develop and optimize these critical bond-forming transformations. As ligand and catalyst design continues to evolve, the scope of application for polysubstituted aromatics like this compound in the synthesis of next-generation pharmaceuticals and materials will undoubtedly expand.

References

The Versatile Role of Methyl 3-amino-2-methoxybenzoate in Medicinal Chemistry: From Synthesis to Neuropsychopharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Central to this pursuit is the identification and utilization of versatile chemical building blocks—scaffolds that can be elaborated into a diverse array of bioactive compounds. Methyl 3-amino-2-methoxybenzoate, a substituted anthranilate derivative, has emerged as one such privileged scaffold. Its unique arrangement of an amino group, a methoxy substituent, and a methyl ester on an aromatic ring provides a rich platform for chemical modification, leading to compounds with significant applications, particularly in the realm of neuropsychopharmacology. This comprehensive guide delves into the synthesis, properties, and multifaceted applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--[1]
Molecular Weight 181.19 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 5129-25-9--INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
Melting Point 48 °C--INVALID-LINK--[3]
Boiling Point 117 °C--INVALID-LINK--[3]

Synthesis of this compound and its Precursor

The availability of a robust and scalable synthetic route is a critical first step in harnessing the potential of a chemical scaffold. Here, we provide protocols for the synthesis of both this compound and its immediate precursor, 2-amino-3-methoxybenzoic acid.

Protocol 1: Synthesis of 2-amino-3-methoxybenzoic acid

This protocol outlines the reduction of 3-methoxy-2-nitrobenzoic acid to the corresponding amine.[4]

Reaction Scheme:

start 3-Methoxy-2-nitrobenzoic acid product 2-amino-3-methoxybenzoic acid start->product THF reagents 10% Pd/C, H₂ start 2-amino-3-methoxybenzoic acid product This compound start->product Methanol, Heat reagents H₂SO₄ cluster_0 This compound Administration cluster_1 Proposed Procognitive Mechanism MAM This compound (Daopine/MAM) Pathway Modulation of Brain Anthranilic Acid Pathway MAM->Pathway Cognition Improved Cognitive Function Pathway->Cognition Multi-target effects

References

Application Notes & Protocols: Methyl 3-amino-2-methoxybenzoate as a Versatile Scaffolding Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-2-methoxybenzoate (CAS No. 5129-25-9) is a substituted aniline derivative whose unique trifunctional architecture makes it a highly valuable, yet underutilized, building block in medicinal chemistry.[1][2] The strategic placement of a nucleophilic amine, a modifiable methyl ester, and a sterically-influential methoxy group on the aromatic scaffold provides researchers with a powerful tool for constructing complex molecular entities. This guide provides an in-depth exploration of the strategic value and practical application of this reagent. We move beyond a simple recitation of facts to explain the causality behind its reactivity and provide detailed, field-proven protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this compound in the synthesis of novel API candidates.

Core Characteristics and Safety Profile

A comprehensive understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis, influencing everything from solvent selection to reaction kinetics and purification strategies.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 5129-25-9ChemicalBook[2]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Appearance Solid (form may vary)N/A
Canonical SMILES COC1=C(C=CC=C1N)C(=O)OCPubChem[1]
InChI Key MHHWLOGSLYQTTL-UHFFFAOYSA-NPubChem[1]
Safety and Handling

As with all substituted anilines, this compound requires careful handling in a well-ventilated laboratory environment or fume hood.[3]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4]

  • Exposure Controls: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.[3]

Strategic Value in Medicinal Chemistry

The utility of this compound stems from the interplay of its three functional groups. Their electronic properties and spatial arrangement create a unique reactive landscape that can be exploited for API design.

  • The Amino Group (C3-NH₂): As the primary nucleophilic center, this group is the main handle for introducing molecular diversity. It is readily acylated, sulfonated, alkylated, or used in C-N cross-coupling reactions to build larger, more complex structures.

  • The Methoxy Group (C2-OCH₃): Positioned ortho to the ester, this group exerts a significant steric and electronic influence. It can direct electrophilic aromatic substitution and, more importantly, create a specific conformational bias in the final molecule. This "conformational locking" can be critical for achieving high-affinity binding to a biological target.

  • The Methyl Ester Group (C1-CO₂CH₃): This group serves as a latent carboxylic acid. It is generally stable to the conditions used to modify the amine but can be selectively hydrolyzed to provide a secondary reactive handle for amide bond formation or other carboxylate chemistries.

Caption: Key reactive and influential sites on this compound.

Core Synthetic Transformations and Protocols

The following protocols describe fundamental reactions that transform this compound into key intermediates for API synthesis. These methods are designed to be robust and self-validating, with clear guidance on reagent choice and reaction monitoring.

Protocol 1: N-Acylation to Form Amide Scaffolds

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol details the reaction of the aniline amine with an acyl chloride, a standard method for creating the amide linkages found in countless APIs, from enzyme inhibitors to receptor modulators.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add a suitable base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

    • Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline and driving the reaction to completion. Cooling to 0 °C controls the initial exotherm of this rapid reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the N-acylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction will show the disappearance of the N-H₂ protons and the appearance of a new amide N-H singlet in the ¹H NMR spectrum, along with signals corresponding to the newly introduced acyl group.

Caption: General workflow for the N-acylation of this compound.

Protocol 2: Ester Hydrolysis to Unmask the Carboxylic Acid

Rationale: Converting the methyl ester to a carboxylic acid provides a second, orthogonal reactive handle. This allows for subsequent amide couplings (e.g., using EDC/HOBt) or other carboxylate-based transformations, enabling the synthesis of more complex, multi-component molecules.

Experimental Protocol:

  • Reaction Setup: Dissolve the starting methyl ester (e.g., the product from Protocol 1) (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.

    • Causality Note: LiOH is a strong base that effectively saponifies the ester. Using a THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base. An excess of LiOH is used to ensure the reaction goes to completion.

  • Reaction Progression: Stir the mixture vigorously at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous solution to pH ~2-3 by adding 1M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is not a solid, extract it from the acidified aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification & Characterization: Dry the isolated product under vacuum. The purity can be assessed by LC-MS and NMR. Structural confirmation will show the disappearance of the methyl ester singlet (~3.8 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm).

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To demonstrate the integrated application of these protocols, we present a logical workflow for the synthesis of a diaryl amide scaffold, a common motif in modern kinase inhibitors. This example illustrates how this compound can be used to systematically build molecular complexity.

API_Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: N-Acylation (Protocol 3.1) cluster_2 Step 2: Ester Hydrolysis (Protocol 3.2) cluster_3 Step 3: Amide Coupling A Methyl 3-amino- 2-methoxybenzoate reagent1 + Heteroaryl Acyl Chloride B Intermediate 1: N-Acylated Ester reagent2 + LiOH reagent1->B C Intermediate 2: Carboxylic Acid reagent3 + Target Amine + EDC/HOBt reagent2->C D Final Scaffold: Diaryl Amide Product reagent3->D

Caption: A multi-step workflow demonstrating the use of this compound to build a drug-like scaffold.

This synthetic sequence effectively utilizes the molecule's bifunctional nature. The amine is first functionalized to install one part of the target pharmacophore. Subsequently, the ester is hydrolyzed and coupled with a second amine-containing fragment, completing the synthesis of a complex, drug-like molecule. The ortho-methoxy group is carried through the entire sequence, where it can play a crucial role in dictating the final compound's three-dimensional shape and, consequently, its biological activity.

Conclusion

This compound is a strategically valuable building block for the synthesis of complex pharmaceutical compounds. While its isomers, such as Methyl 4-amino-2-methoxybenzoate, are well-established in the synthesis of drugs like Metoclopramide[5], the unique meta-amino, ortho-methoxy arrangement of the title compound offers distinct synthetic and steric advantages. By providing orthogonal reactive handles and conformational influence, it enables the efficient construction of diverse molecular libraries. The protocols and workflows detailed in this guide serve as a robust starting point for researchers to unlock the full potential of this versatile scaffold in the discovery and development of next-generation APIs.

References

Application Notes and Protocols for Scalable Synthesis of Methyl 3-Amino-2-Methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of scalable synthetic routes to Methyl 3-Amino-2-Methoxybenzoate and its derivatives. These compounds are valuable intermediates in medicinal chemistry, serving as key building blocks for a range of pharmacologically active molecules. This document details two primary scalable strategies: a classical nitration-reduction sequence and a modern palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). The guide offers in-depth protocols, discusses the rationale behind experimental choices, and provides crucial safety and scalability insights for both academic and industrial researchers.

Introduction: The Significance of Substituted Anthranilates

This compound belongs to the class of substituted anthranilates, which are pivotal structural motifs in drug discovery. The arrangement of the amino, methoxy, and methyl ester functionalities on the benzene ring provides a versatile scaffold for the synthesis of a variety of complex molecules, including enzyme inhibitors and receptor modulators. The strategic placement of these groups can significantly influence a molecule's binding affinity and selectivity for its biological target, which are critical factors in the design of effective and safe pharmaceuticals.

Comparative Analysis of Scalable Synthetic Routes

Two principal methodologies have emerged for the large-scale synthesis of this compound: the traditional nitration-reduction pathway and the contemporary Buchwald-Hartwig amination. The choice between these routes often depends on factors such as starting material availability, cost, throughput requirements, and functional group tolerance.

FeatureNitration-Reduction PathwayBuchwald-Hartwig Amination
Starting Materials Readily available, bulk chemicals (e.g., methyl 2-methoxybenzoate)Requires pre-functionalized aryl halides (e.g., methyl 3-bromo-2-methoxybenzoate)
Reagent Toxicity Use of strong, corrosive acids (H₂SO₄, HNO₃)Palladium catalysts and specialized phosphine ligands
Scalability Well-established for industrial scale; requires careful thermal managementReadily scalable; catalyst cost and removal can be a factor
Substrate Scope Limited by the directing effects of substituentsBroad substrate scope and high functional group tolerance[1]
Atom Economy Generally lower due to the use of stoichiometric reagentsHigher, as it is a catalytic process
Key Challenges Regioselectivity of nitration, handling of energetic nitro-intermediatesCatalyst deactivation, optimization of ligand and base, cost of palladium

Route 1: Nitration-Reduction Pathway

This classical two-step approach is a robust and cost-effective method for the synthesis of this compound, particularly on a large scale. The process involves the electrophilic nitration of methyl 2-methoxybenzoate to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine.

Workflow Diagram: Nitration-Reduction Pathway

Nitration_Reduction_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification Start Methyl 2-Methoxybenzoate Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Mixed Acid Intermediate Methyl 3-Nitro-2-Methoxybenzoate Nitration->Intermediate Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Purification Work-up & Crystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Protocol 1.1: Nitration of Methyl 2-Methoxybenzoate

This protocol describes the regioselective nitration of methyl 2-methoxybenzoate. The electron-donating methoxy group and the electron-withdrawing methyl ester group direct the incoming electrophile (nitronium ion, NO₂⁺) to the meta position relative to the ester and ortho/para to the methoxy group, favoring substitution at the 3- and 5-positions. Careful control of reaction conditions is crucial to maximize the yield of the desired 3-nitro isomer.

Materials:

  • Methyl 2-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol (for recrystallization)

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Addition funnel

  • Vacuum filtration apparatus

Procedure:

  • Charge the jacketed reactor with concentrated sulfuric acid (2.5 equivalents) and cool to 0-5 °C with constant stirring.

  • Slowly add methyl 2-methoxybenzoate (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of methyl 2-methoxybenzoate over 1-2 hours, maintaining the internal temperature between 0-5 °C.[2]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice (10 parts by weight relative to the starting ester) with vigorous stirring.

  • The solid precipitate, crude methyl 3-nitro-2-methoxybenzoate, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from methanol to yield a pale yellow solid.

Causality and Safety:

  • Why mixed acid? Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

  • Why low temperature? Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent runaway reactions and to minimize the formation of dinitrated and other side products.[2] On a large scale, the use of continuous flow reactors can offer significant safety advantages by providing precise temperature control.[4]

  • Safety: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Protocol 1.2: Reduction of Methyl 3-Nitro-2-Methoxybenzoate

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines and is widely used in industrial processes.[5]

Materials:

  • Methyl 3-nitro-2-methoxybenzoate

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Celite® (filter aid)

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Charge the hydrogenation reactor with methyl 3-nitro-2-methoxybenzoate (1.0 equivalent) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 5% Pd/C catalyst (typically 1-5 mol% palladium relative to the substrate) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with nitrogen followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 30-50 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • The combined filtrate is concentrated under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Safety:

  • Why Pd/C? Palladium on carbon is a highly efficient and reusable catalyst for the hydrogenation of nitro groups.[4]

  • Why an inert atmosphere for catalyst addition? Pd/C can be pyrophoric, especially when dry. Handling it under an inert atmosphere minimizes the risk of fire.

  • Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources. The filtration of the catalyst should be done carefully, keeping the filter cake wet to prevent ignition.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a direct route to arylamines from aryl halides.[1] This approach is particularly advantageous for substrates with sensitive functional groups that may not be compatible with the harsh conditions of nitration and reduction.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C-N Coupling cluster_2 Purification Start 2-Methoxybenzoic Acid Bromination Bromination Start->Bromination Esterification Esterification Bromination->Esterification Precursor Methyl 3-Bromo-2-Methoxybenzoate Esterification->Precursor Coupling Buchwald-Hartwig Amination Precursor->Coupling Product This compound Coupling->Product Purification Work-up & Purification Product->Purification Ammonia Ammonia Source (e.g., NH₄Cl) Ammonia->Coupling FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Protocol 2.1: Synthesis of Methyl 3-Bromo-2-Methoxybenzoate

This protocol is adapted from the synthesis of similar brominated benzoic acid esters.[6][7]

Materials:

  • 3-Bromo-2-methoxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid (catalyst)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Dissolve 3-bromo-2-methoxybenzoic acid (1.0 equivalent) in methanol (5-10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~2 mol% for larger scale).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the starting acid.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 3-bromo-2-methoxybenzoate, which can be used directly in the next step or purified by chromatography if necessary.

Protocol 2.2: Buchwald-Hartwig Amination

This generalized protocol outlines the palladium-catalyzed amination of methyl 3-bromo-2-methoxybenzoate using an ammonia surrogate. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being most effective.[8]

Materials:

  • Methyl 3-bromo-2-methoxybenzoate

  • Ammonium chloride or other ammonia source

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, Josiphos)

  • Sodium tert-butoxide (NaOt-Bu) or another suitable base

  • Anhydrous toluene or dioxane (solvent)

Equipment:

  • Schlenk flask or glovebox for inert atmosphere setup

  • Magnetic stirrer/hotplate with oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), the base (e.g., sodium tert-butoxide, 2.0 equivalents), and the ammonia source (e.g., ammonium chloride, 1.5 equivalents) to a dry Schlenk flask.

  • Add methyl 3-bromo-2-methoxybenzoate (1.0 equivalent) to the flask.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality and Rationale:

  • Why a Palladium/Ligand System? The palladium catalyst facilitates the oxidative addition of the aryl bromide, and the phosphine ligand stabilizes the palladium species, promoting the crucial reductive elimination step that forms the C-N bond.[1]

  • Why an Ammonia Surrogate? Gaseous ammonia can be difficult to handle and can strongly coordinate to the palladium center, inhibiting catalysis. Using ammonia surrogates like ammonium salts or benzophenone imine can lead to more reliable and higher-yielding reactions.[1]

  • Why a Strong, Non-Nucleophilic Base? A base like sodium tert-butoxide is required to deprotonate the amine or ammonia source, forming the active nucleophile for the coupling reaction. It must be non-nucleophilic to avoid competing reactions with the aryl halide.

Conclusion

Both the nitration-reduction pathway and the Buchwald-Hartwig amination offer viable and scalable routes to this compound and its derivatives. The traditional nitration-reduction method is often favored for its cost-effectiveness with simple substrates, provided that the challenges of regioselectivity and thermal safety are adequately addressed. The Buchwald-Hartwig amination provides greater flexibility, milder reaction conditions, and broader substrate scope, making it an invaluable tool for the synthesis of complex and highly functionalized derivatives. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, scale of production, and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-amino-2-methoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-amino-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experimental work.

I. Introduction to Recrystallization of this compound

This compound is a key intermediate in organic synthesis. Its purity is crucial for the success of subsequent reactions and the quality of the final products. Recrystallization is a powerful technique for purifying solid organic compounds based on the principle that the solubility of most solids increases with temperature.[1] A successful recrystallization relies heavily on the appropriate choice of solvent, where the target compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[1][2]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[3]
Molecular Weight181.19 g/mol [3]
CAS Number5129-25-9[4]
AppearanceSolid[5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but has low solubility at room temperature or below.[2] While specific literature on the recrystallization of this exact isomer is limited, for structurally similar aromatic amines and esters, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water are often effective.[6][7] A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[8] It is highly recommended to perform a small-scale solvent screening to identify the optimal solvent or solvent mixture for your crude material.[9]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with amines.[10] It can happen if the solution is too concentrated or cooled too quickly.[10][11] To resolve this, try the following:

  • Add more solvent: Reheat the mixture until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.[11]

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling promotes oil formation.[10]

  • Use a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.[10]

  • Solvent choice: The boiling point of the solvent should ideally be lower than the melting point of your compound.[12]

Q3: No crystals are forming even after cooling the solution in an ice bath. What are the next steps?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently saturated, meaning too much solvent was used.[11] You can try the following:

  • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent. Once you observe slight turbidity, allow it to cool again.[13]

  • Induce crystallization: If the solution is supersaturated, you can scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal.[14]

Q4: The purified product is discolored (e.g., yellow or brown). How can I fix this?

A4: Discoloration is often due to the presence of colored impurities or oxidation of the amino group.[6] To address this:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% w/w) and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[14]

  • Work under an inert atmosphere: If oxidation is suspected, performing the recrystallization under an inert atmosphere like nitrogen or argon can help.[6]

III. Step-by-Step Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined from preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[14] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[14]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be performed quickly to prevent premature crystallization.[14]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities.[14]

  • Drying: Dry the crystals, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.[14]

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid B Add Minimum Hot Solvent A->B C Dissolution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Cool Slowly D->F No E->F G Crystallization F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for the recrystallization process.

IV. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.[11] - Cooling was not sufficient.[13]- Evaporate some of the solvent and re-cool.[13] - Ensure the solution is cooled in an ice-water bath for an adequate amount of time.[14]
Oiling Out - Solution is too supersaturated. - Cooling is too rapid.[10] - The boiling point of the solvent is higher than the melting point of the compound.[12]- Reheat to dissolve the oil, add more solvent, and cool slowly.[10] - Use a seed crystal to induce crystallization.[10] - Choose a solvent with a lower boiling point.[12]
Premature Crystallization during Hot Filtration - The solution cooled too quickly in the funnel.[11]- Use a pre-heated funnel and receiving flask. - Add a small excess of hot solvent before filtration and evaporate it later.[11]
Crystals are Contaminated with Impurities - Cooling was too rapid, trapping impurities. - Insufficient washing of crystals.- Allow the solution to cool more slowly to form larger, purer crystals.[1] - Ensure the crystals are washed with fresh, ice-cold solvent on the filter.[14]
Discolored Final Product - Presence of colored impurities. - Oxidation of the amino group.[6]- Treat the hot solution with activated charcoal before filtration.[14] - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen).[6]

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem with Recrystallization Q1 What is the issue? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals No Formation OilingOut Oiling Out Q1->OilingOut Liquid Separation LowYield Low Yield Q1->LowYield Poor Recovery Discolored Discolored Product Q1->Discolored Color Impurity Sol1 Evaporate excess solvent. Induce with seed crystal or scratching. NoCrystals->Sol1 Sol2 Reheat, add more solvent, cool slowly. OilingOut->Sol2 Sol3 Concentrate mother liquor for a second crop. Ensure sufficient cooling. LowYield->Sol3 Sol4 Use activated charcoal. Discolored->Sol4

Caption: Decision tree for troubleshooting common recrystallization problems.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from --INVALID-LINK--

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--

  • Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-3-methoxybenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2024, April 29). Recrystallization pointers. r/chemistry. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate. Retrieved from --INVALID-LINK--

  • Sinfoo. (n.d.). Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate 97%. Retrieved from --INVALID-LINK--

  • Anax Laboratories. (n.d.). 5129-25-9 | Methyl-3-Amino-2-methoxy benzoate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). Methyl 3-amino-2-methylbenzoate. Retrieved from --INVALID-LINK--

  • SynThink Research Chemicals. (n.d.). Methyl 4-Amino-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). 3-AMINO-2-METHOXY-BENZOIC ACID METHYL ESTER. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Methyl 3-amino-2-methylbenzoate. Retrieved from --INVALID-LINK--

  • Chemsrc. (n.d.). CAS#:5129-25-9 | 3-AMINO-2-METHOXY-BENZOIC ACID METHYL ESTER. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 24). Methyl 4-amino-2-methoxybenzoate. Retrieved from --INVALID-LINK--

  • Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 3-Methyl-2-phenylbutanamide by Recrystallization. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and overcoming common experimental hurdles. We will explore the most plausible synthetic pathway, address specific troubleshooting questions, and provide detailed protocols grounded in established chemical principles.

Overview of the Synthetic Strategy

This compound is a valuable substituted aniline intermediate. A robust and logical approach to its synthesis involves a two-step process starting from the commercially available Methyl 2-methoxybenzoate:

  • Electrophilic Aromatic Substitution: Nitration of Methyl 2-methoxybenzoate to form the key intermediate, Methyl 2-methoxy-3-nitrobenzoate.

  • Chemoselective Reduction: Reduction of the nitro group to the desired amine, yielding the final product.

This strategy is advantageous as it utilizes standard, well-understood transformations in organic synthesis.

Synthetic_Pathway Start Methyl 2-methoxybenzoate Intermediate Methyl 2-methoxy-3-nitrobenzoate Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (H₂, Pd/C)

Caption: Plausible two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Part A: Nitration of Methyl 2-methoxybenzoate

The nitration of a substituted benzene ring requires careful control to achieve the desired regioselectivity and yield. The starting material, Methyl 2-methoxybenzoate, has two directing groups: an ortho,para-directing methoxy group (-OCH₃) and a meta-directing methyl ester group (-COOCH₃). This leads to a potential mixture of products.

Q1: My nitration reaction is giving a low yield of the desired Methyl 2-methoxy-3-nitrobenzoate. What is happening?

Answer: Low yield of the 3-nitro isomer is typically due to the formation of other regioisomers. The methoxy group strongly directs electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. The methyl ester group directs to the meta positions (positions 3 and 5). While both groups direct to position 3, the powerful activating effect of the methoxy group also strongly directs to position 5.

  • Primary Side Product: The major impurity is likely the Methyl 2-methoxy-5-nitrobenzoate isomer.

  • Mitigation Strategy: Reaction temperature is the most critical parameter. Running the reaction at a strictly controlled low temperature (e.g., 0-5 °C) can improve the kinetic selectivity for the 3-nitro product.[1][2] The slow, dropwise addition of the nitrating mixture to the substrate solution is essential to prevent localized heating and reduce side product formation.[2]

Q2: The reaction is turning very dark, and I'm getting a complex mixture of products. What causes this?

Answer: A dark coloration and the formation of multiple, hard-to-separate spots on a TLC plate often indicate over-nitration or oxidative side reactions.

  • Potential Causes:

    • Excess Nitrating Agent: Using too large an excess of nitric acid can lead to the formation of dinitro- or trinitro- products.

    • Temperature Excursion: Allowing the reaction temperature to rise significantly can accelerate side reactions and decomposition.[3]

  • Solutions:

    • Use a modest excess (1.05-1.2 equivalents) of nitric acid.

    • Maintain a low temperature throughout the addition and for the duration of the reaction using an ice-salt or acetone/dry ice bath if necessary.[2]

    • Ensure the starting material is fully dissolved before beginning the addition of the nitrating agent.

Q3: How can I effectively purify the Methyl 2-methoxy-3-nitrobenzoate intermediate?

Answer: Purification of the nitro-intermediate is crucial for a clean reduction step.

  • Recrystallization: This is often the most effective method for separating isomers on a larger scale. A solvent system like methanol or ethanol can be effective. The desired 3-nitro isomer and the 5-nitro byproduct will likely have different solubilities.[2]

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel chromatography using a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes is the method of choice. The polarity difference between the isomers should allow for good separation.

Part B: Reduction of Methyl 2-methoxy-3-nitrobenzoate

The reduction of an aromatic nitro group is a common and generally high-yielding reaction. However, several factors can lead to incomplete reactions or impure products.

Q1: My catalytic hydrogenation is stalled. The starting material is not being fully consumed according to TLC analysis. What should I do?

Answer: An incomplete or stalled hydrogenation is a frequent issue. Several factors related to the catalyst and reaction conditions could be the cause.

Potential Cause Expert Insight & Suggested Solution
Catalyst Inactivity The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of poor quality. Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the hydrogenation.[4]
Insufficient Hydrogen For reactions run under a hydrogen balloon, ensure there are no leaks. The balloon should remain inflated. For larger-scale reactions, a Parr or similar hydrogenator is recommended to maintain constant pressure. Increasing the hydrogen pressure can often drive the reaction to completion.
Poor Mixing The reaction is a three-phase system (solid catalyst, liquid solution, gas hydrogen). Vigorous stirring is essential to ensure proper mixing and facilitate mass transfer of hydrogen to the catalyst surface.[5]
Solvent Issues The choice of solvent can impact the reaction rate. Solvents like methanol, ethanol, or ethyl acetate are commonly used. Ensure the starting material is fully dissolved in the chosen solvent.

Q2: The final product, this compound, is dark brown or purple. How can I prevent this and clean it up?

Answer: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored impurities.

  • Prevention:

    • Inert Atmosphere: After the hydrogenation is complete and the hydrogen is removed, handle the reaction mixture and the isolated product under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible.

    • Degassed Solvents: Using solvents that have been degassed (by bubbling with N₂ or Ar) for the workup and purification can minimize exposure to oxygen.

  • Purification:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes can adsorb many colored impurities. Filter through a pad of Celite® to remove the carbon before concentration.

    • Distillation/Sublimation: If the product is thermally stable, vacuum distillation or sublimation can be an effective purification method.[6][7]

    • Column Chromatography: Flash chromatography can remove oxidized impurities. It's sometimes beneficial to add a small amount of a non-polar amine like triethylamine (~0.1-1%) to the eluent to prevent the product from streaking on the silica gel.[8]

Q3: Besides the unreacted starting material, what other impurities might be present?

Answer: Incomplete reduction can lead to the formation of intermediates that can contaminate the final product.

  • Common Byproducts: Intermediates such as the corresponding nitroso (R-NO) and hydroxylamine (R-NHOH) compounds can be present. Under certain conditions, these can couple to form azoxy (R-N=N(O)-R) or azo (R-N=N-R) compounds.[9]

  • Detection & Removal: These byproducts are often visible on TLC as they can be colored. They are typically more polar than the starting material but may have similar polarity to the final amine product, making purification challenging. Ensuring the reaction goes to full completion is the best way to avoid them. Extended reaction times or adding fresh catalyst can help convert these intermediates to the desired amine.[4]

Troubleshooting_Reduction Start Monitor Reaction by TLC Incomplete Starting Material Remains? Start->Incomplete Workup Proceed to Workup Incomplete->Workup No CheckCatalyst 1. Check Catalyst Activity (Is it fresh?) Incomplete->CheckCatalyst Yes CheckH2 2. Check H₂ Supply (Pressure/Leaks) CheckCatalyst->CheckH2 CheckStirring 3. Ensure Vigorous Stirring CheckH2->CheckStirring Action Add Fresh Catalyst or Increase H₂ Pressure CheckStirring->Action Action->Start

Caption: Decision workflow for troubleshooting an incomplete reduction reaction.

Experimental Protocols

Disclaimer: These are representative protocols based on established chemical principles. Researchers should perform their own risk assessment and optimization.

Protocol 1: Nitration of Methyl 2-methoxybenzoate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-methoxybenzoate (1.0 eq.) in concentrated sulfuric acid (3-4 volumes) at room temperature. Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Dry the crude solid and purify by recrystallization from methanol to yield Methyl 2-methoxy-3-nitrobenzoate.

Protocol 2: Catalytic Hydrogenation to this compound
  • Setup: To a hydrogenation flask, add Methyl 2-methoxy-3-nitrobenzoate (1.0 eq.) and a suitable solvent such as methanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) under a stream of nitrogen.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-24 hours). The consumption of hydrogen can also be monitored.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by flash column chromatography or vacuum distillation. Store the final product under an inert atmosphere in a cool, dark place.

References

How to remove starting material from Methyl 3-amino-2-methoxybenzoate product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of Methyl 3-amino-2-methoxybenzoate, specifically focusing on the removal of the unreacted starting material, Methyl 2-methoxy-3-nitrobenzoate. As Senior Application Scientists, we understand that post-reaction workup and purification are critical steps that determine the ultimate success of a synthesis. This document is designed to equip you with the foundational principles and practical methodologies to overcome common separation challenges.

Understanding the Separation Challenge

The conversion of Methyl 2-methoxy-3-nitrobenzoate to this compound is a standard reduction reaction. While the transformation of the functional group is straightforward, the structural similarity between the starting material and the product necessitates a robust purification strategy. The key to successful separation lies in exploiting the distinct physicochemical differences between the nitro and amino functional groups.

PropertyMethyl 2-methoxy-3-nitrobenzoate (Starting Material) This compound (Product) Rationale for Separation
Molecular Formula C₉H₉NO₅C₉H₁₁NO₃-
Molecular Weight 211.17 g/mol [1]181.19 g/mol [2]-
Appearance White to light yellow crystalline powder[3]White to orange crystalline powder[4]-
Key Functional Group Aromatic Nitro (-NO₂)Aromatic Amine (-NH₂)The primary difference to exploit.
Basicity Neutral. The nitro group is strongly electron-withdrawing.[5]Basic. The lone pair on the nitrogen atom can accept a proton.[6]The product can be selectively protonated to form a water-soluble salt.
Polarity Moderately PolarMore PolarThe N-H bonds in the amine group allow for hydrogen bonding, increasing polarity compared to the nitro group.[7]
pKa (of conjugate acid) N/A (not basic)~2-4 (predicted)[4][8]Confirms the amine is sufficiently basic to be protonated by dilute mineral acids.
Water Solubility Insoluble[1]Limited solubilityThe protonated amine salt exhibits high water solubility.

Troubleshooting Guides

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My reaction is complete, but TLC analysis shows a mixture of starting material and product. What is the most straightforward method for purification?

Answer: The most efficient and scalable initial purification method is Acid-Base Extraction .

This technique leverages the fundamental difference in the acid-base properties between your neutral starting material and your basic amine product.[9] The amine can be reversibly converted into a water-soluble salt, allowing it to be selectively moved from an organic solvent into an aqueous layer.

Causality and Mechanism

The lone pair of electrons on the nitrogen atom of the product, this compound, makes it a weak base (a Lewis base). When you introduce a strong acid, such as hydrochloric acid (HCl), the amine is protonated to form an ammonium chloride salt. This salt is ionic and therefore highly soluble in water.[10] In contrast, the starting material, with its electron-withdrawing nitro group, is not basic and remains as a neutral molecule, preferring to stay dissolved in the organic solvent.[5] By subsequently adding a base (e.g., NaOH) to the aqueous layer, you neutralize the ammonium salt, regenerating the neutral, water-insoluble amine product, which will precipitate out or can be extracted back into an organic solvent.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The organic layer contains the neutral starting material, while the aqueous layer now contains the protonated amine product. Drain the lower (aqueous) layer into a clean Erlenmeyer flask.

  • Repeat: To ensure complete extraction, wash the organic layer with another portion of 1 M HCl and combine the aqueous layers. The organic layer can now be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The amine product will precipitate as a solid or an oil.

  • Isolation: Collect the purified product by vacuum filtration if it is a solid. If it is an oil, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure.[11]

G start Crude Mixture (Product + Starting Material) in Ethyl Acetate sep_funnel Separatory Funnel: Add 1 M HCl start->sep_funnel organic_layer Organic Layer: Starting Material (Methyl 2-methoxy-3-nitrobenzoate) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Protonated Product (Ammonium Salt) sep_funnel->aqueous_layer Separate basify Add 3 M NaOH to Aqueous Layer aqueous_layer->basify isolate Isolate Pure Product (Filtration or Extraction) basify->isolate

Workflow for Acid-Base Extraction.
Q2: I performed an extraction, but my product is still not pure. What is the best secondary purification method?

Answer: If acid-base extraction fails to provide sufficient purity, the recommended next step is Flash Column Chromatography on silica gel.

This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent).[7] It is highly effective for separating compounds with different polarities.

Causality and Mechanism

Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The product, this compound, is significantly more polar than the starting material because its -NH₂ group can act as a hydrogen bond donor and acceptor.[7] The nitro group (-NO₂) is polar, but less so than the amine. When the mixture is passed through the column, the more polar amine product will have stronger interactions (adsorption) with the silica gel and will therefore travel down the column more slowly. The less polar nitro starting material will interact weakly and travel down the column faster, allowing for its separation.[12]

Experimental Protocol: Flash Column Chromatography
  • Select Eluent: Start by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of ~0.3 for the product. The starting material should have a higher Rf.

  • Pack Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pack the column evenly, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product from the extraction in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. The less polar starting material will elute first. Gradually increase the polarity of the eluent (e.g., to 20%, then 40% Ethyl Acetate in Hexanes) to elute the more polar amine product.

  • Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.[13]

G cluster_0 Column Elution col_top Sample Loaded on Silica Gel col_mid Mobile Phase (Eluent) Flow ↓ col_top->col_mid col_bot Fraction Collection col_mid->col_bot sm Starting Material (Less Polar, Elutes First) col_bot->sm Early Fractions prod Product (More Polar, Elutes Later) col_bot->prod Later Fractions

Separation by Column Chromatography.
Q3: My amine product shows significant "tailing" on the TLC plate and seems stuck on the chromatography column. What's happening?

Answer: This is a classic issue caused by the basic nature of the amine interacting too strongly with the acidic nature of standard silica gel.

Causality and Mechanism

The surface of silica gel is covered in weakly acidic silanol groups (Si-OH). A basic amine can undergo an acid-base interaction with these sites, causing it to "stick" to the stationary phase. This results in poor separation, broad spots on a TLC plate (tailing), and potentially irreversible adsorption, leading to low recovery from the column.

Troubleshooting & Optimization
  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a competitive base to the eluent.[13]

    • Action: Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your ethyl acetate/hexanes mobile phase.

    • Effect: The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product. This allows the amine to elute cleanly without tailing, resulting in sharper bands and better recovery.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated (e.g., amine-functionalized) silica gel.

Frequently Asked Questions (FAQs)

  • Q1: Can I just use recrystallization to purify my product?

    • A1: Recrystallization can be effective, but often as a final polishing step.[14] It relies on differences in solubility between the product and impurities. Since your starting material and product are structurally very similar, finding a single solvent that perfectly separates them can be challenging. An acid-base extraction or column chromatography is generally more effective for removing bulk starting material. If you attempt recrystallization, a good starting solvent system to screen would be ethanol/water or methanol.[15]

  • Q2: My final amine product is yellow or brown, even after purification. Why?

    • A2: Aromatic amines are notoriously susceptible to air oxidation, which can form highly colored impurities. This process can be accelerated by light and heat. To minimize discoloration, store the purified product in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[4]

  • Q3: What analytical methods should I use to confirm the purity of my final product?

    • A3: A combination of techniques is best.

      • TLC: To quickly check for the absence of the starting material spot.

      • Melting Point: A sharp melting point range that matches the literature value is a strong indicator of purity. Impurities typically broaden and depress the melting point.

      • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and check for the absence of signals corresponding to the starting material.

  • Q4: What are the key safety precautions?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle concentrated acids and bases with extreme care. The organic solvents used (ethyl acetate, hexanes, dichloromethane) are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

Selecting the best recrystallization solvent for Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal recrystallization solvent for Methyl 3-amino-2-methoxybenzoate. This document moves beyond a simple procedural list, offering in-depth explanations for experimental choices and robust troubleshooting strategies to address common challenges encountered during the purification of this and structurally related aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit a steep solubility curve with respect to temperature.[1][2][3] Specifically, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][4][5] This differential solubility is crucial for maximizing recovery of the purified compound upon cooling.[6][7] Other important characteristics include:

  • Non-reactivity: The solvent must be chemically inert towards this compound.[5][8]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even in hot solvent (allowing for removal by hot filtration).[5][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[8][10]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[8]

Q2: Based on the structure of this compound, what classes of solvents are a good starting point?

The principle of "like dissolves like" provides a strong initial guide for solvent selection.[6][10][11] this compound possesses both polar (amino group, ester, methoxy ether) and non-polar (benzene ring) functionalities. This suggests that solvents of intermediate polarity might be suitable.

  • Good initial candidates: Alcohols such as ethanol and methanol are often effective for aromatic amines and esters.[8][12][13] A structurally similar compound, Methyl 4-amino-2-methoxybenzoate, shows good solubility in these solvents.

  • Potential for solvent pairs: Given the mixed polarity, a solvent pair, such as ethanol-water or ethyl acetate-hexane, could be highly effective.[11][14] In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is less soluble) is added to induce crystallization.[11]

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[15][16] This is a common issue with amines.[16] The primary causes are:

  • High degree of supersaturation: The solution is too concentrated, or it has been cooled too rapidly.[15][16]

  • Inadequate solvent system: The chosen solvent may not be optimal for promoting crystal lattice formation.[16]

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.[15][16]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring to an ice bath.[15][16] Insulating the flask can also help.

  • Use a Seed Crystal: If a small amount of pure, solid material is available, add a tiny crystal to the cooled, saturated solution to induce nucleation.[15]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[15]

  • Re-evaluate the Solvent: If oiling persists, a different solvent or solvent pair should be investigated.[15]

Troubleshooting Guide: Common Recrystallization Problems

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used. [15] 2. The solution is supersaturated. [15]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[3][15] 2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[6][15]
Very low recovery of purified compound. 1. Too much solvent was used. [6] 2. Premature crystallization during hot filtration. 3. The compound is too soluble in the cold solvent. 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] 2. Pre-heat the funnel and filter paper; use a small excess of hot solvent before filtering.[17] 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent with lower solubility at cold temperatures.
Crystals are colored. Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[18]
Oiling out. Solution is too concentrated or cooled too quickly. [15][16]Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a different solvent system.[15][16]

Experimental Protocol: Systematic Solvent Selection

Since no specific recrystallization protocol for this compound is readily available, a systematic, small-scale screening of potential solvents is the most rigorous approach.

Objective: To identify a single solvent or a solvent pair that provides high purity and recovery of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Hot plate or water bath

  • A selection of solvents with varying polarities (see table below)

  • Pasteur pipettes

  • Glass stirring rods

Workflow for Solvent Screening:

Caption: Workflow for single-solvent recrystallization screening.

Step-by-Step Procedure:

  • Initial Solubility Testing:

    • Place approximately 20-30 mg of your crude this compound into several small test tubes.

    • To each tube, add 0.5 mL of a different test solvent at room temperature.

    • Agitate the tubes and observe the solubility. A suitable single solvent will not dissolve the compound at this stage.[5]

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes to the solvent's boiling point.[4][19]

    • If the compound dissolves completely, it is a potential candidate.

    • If it does not dissolve, add more solvent dropwise (up to a total of 2-3 mL) while maintaining the heat. If it dissolves after adding more solvent, it is still a candidate. If it remains insoluble, it is a poor solvent.

  • Crystallization and Recovery Assessment:

    • For the tubes where the compound dissolved in the hot solvent, allow them to cool slowly to room temperature.[19][20]

    • Once at room temperature, place the tubes in an ice bath to maximize crystallization.[19]

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Data Summary: Potential Recrystallization Solvents

The following table provides a starting point for solvent selection, ordered by polarity.

SolventPolarity IndexBoiling Point (°C)Rationale & Potential Use
Water10.2100Likely a poor single solvent due to the aromatic ring, but excellent as an anti-solvent (the "poor" solvent) with a miscible organic solvent like ethanol.[11]
Methanol6.665Good starting point due to its ability to dissolve polar functional groups.[13] A similar compound shows good solubility.
Ethanol5.278An excellent and common solvent for many organic compounds with mixed polarity.[8][13] Often used in a solvent pair with water.[11]
Acetone5.156A good solvent, but its low boiling point may result in a smaller solubility difference between hot and cold conditions.[13]
Ethyl Acetate4.477A good solvent of intermediate polarity. Often used in a solvent pair with a non-polar solvent like hexane.[14]
Toluene2.4111May be a suitable solvent, particularly if the compound is less polar than anticipated.
Hexane0.069Likely a poor solvent on its own, but could be an effective anti-solvent with a more polar solvent like ethyl acetate.[14]

Advanced Technique: Two-Solvent Recrystallization

If no single solvent provides a satisfactory result, a two-solvent system is the next logical step.[21]

Principle: The crude compound is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, a hot "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly to allow for crystallization.[19]

Caption: Workflow for a two-solvent recrystallization.

Common Solvent Pairs:

  • Ethanol-Water[11]

  • Ethyl Acetate-Hexane[14]

  • Toluene-Hexane[14]

  • Methanol-Dichloromethane[14]

By following this systematic approach, researchers can confidently identify the optimal conditions for the purification of this compound, ensuring high purity and yield for subsequent applications.

References

Preventing side reactions in the synthesis of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this synthesis. Our approach is rooted in mechanistic understanding to empower you with the knowledge to troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, typically proceeds via the reduction of its nitro precursor, Methyl 2-methoxy-3-nitrobenzoate. While seemingly straightforward, this transformation is fraught with potential side reactions that can impact yield, purity, and scalability. This guide provides a comprehensive overview of these challenges and their solutions.

Visualizing the Main Synthetic Pathway

The primary route to this compound is the selective reduction of the nitro group.

Synthesis_Pathway Start Methyl 2-methoxy-3-nitrobenzoate Reagents Reducing Agent (e.g., H2/Pd/C, SnCl2, Fe/AcOH) Start->Reagents Reduction Product This compound Reagents->Product

Caption: Primary synthesis pathway for this compound.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses the most frequently encountered issues during the synthesis, their underlying causes, and actionable solutions.

Issue 1: Incomplete Reduction and Formation of Intermediates

Question: My reaction stalls, and I observe the presence of starting material or partially reduced intermediates like nitroso or azoxy compounds. What's going wrong?

Answer: Incomplete reduction is a common pitfall, often stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. The reduction of a nitro group to an amine is a multi-step process, and stalling can lead to the accumulation of intermediates[1][2].

Causality and Prevention:

  • Catalyst Activity (for Catalytic Hydrogenation):

    • Cause: The palladium on carbon (Pd/C) catalyst can lose activity due to poisoning by impurities (e.g., sulfur compounds) in the starting material or solvent, or through improper handling and storage.

    • Solution: Ensure the use of high-purity starting materials and solvents. Use a fresh, high-quality catalyst for each reaction. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon.

  • Reducing Agent Stoichiometry (for Metal/Acid Reductions):

    • Cause: An insufficient molar equivalent of the reducing agent (e.g., SnCl₂, Fe) will lead to incomplete conversion.

    • Solution: Use a sufficient excess of the reducing agent. For instance, with stannous chloride (SnCl₂), a 3-5 fold molar excess is common.

  • Reaction Conditions:

    • Cause: Low temperature, inadequate pressure (in hydrogenation), or poor mixing can slow down the reaction rate, leading to incomplete reduction.

    • Solution: For catalytic hydrogenation, ensure vigorous stirring to maintain the catalyst in suspension[3]. For metal/acid reductions, gentle heating can sometimes be beneficial, but must be carefully controlled to avoid other side reactions.

Troubleshooting Workflow:

Incomplete_Reduction_Troubleshooting Start Incomplete Reduction Observed Check_Catalyst Catalytic Hydrogenation? Start->Check_Catalyst Check_Reagent Metal/Acid Reduction? Check_Catalyst->Check_Reagent No Fresh_Catalyst Use fresh, high-quality catalyst Check_Catalyst->Fresh_Catalyst Yes Increase_Stoichiometry Increase molar excess of reducing agent Check_Reagent->Increase_Stoichiometry Yes Optimize_Conditions Optimize temperature, pressure, and stirring Fresh_Catalyst->Optimize_Conditions Increase_Stoichiometry->Optimize_Conditions Success Complete Reduction Optimize_Conditions->Success

Caption: Troubleshooting logic for incomplete reduction.

Issue 2: O-Demethylation of the Methoxy Group

Question: I'm observing a byproduct that appears to be a phenolic compound, suggesting the loss of the methyl group from the methoxy ether. How can I prevent this?

Answer: O-demethylation is a significant side reaction, particularly under harsh acidic or high-temperature conditions. The methoxy group, while generally stable, can be cleaved to a hydroxyl group[4][5].

Causality and Prevention:

  • Harsh Acidic Conditions:

    • Cause: Strong Brønsted acids like HBr or Lewis acids such as BBr₃ and AlCl₃ are known reagents for cleaving aryl methyl ethers[4]. The use of strong acids in some reduction methods (e.g., Sn/HCl) can promote this side reaction.

    • Solution: Opt for reduction methods that do not require strongly acidic conditions. Catalytic hydrogenation with Pd/C is an excellent alternative. If an acid is necessary, use a milder one like acetic acid (e.g., Fe/AcOH) and carefully control the temperature.

  • High Temperatures:

    • Cause: Elevated reaction temperatures can provide the activation energy needed for demethylation, especially in the presence of certain reagents.

    • Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

Recommended Reagent Comparison for Avoiding O-Demethylation:

Reducing SystemTypical ConditionsRisk of O-DemethylationComments
H₂/Pd/C Room temp, 1-4 atm H₂LowGenerally very selective for the nitro group.
Fe/AcOH 50-80 °CModerateAcetic acid is milder than HCl, but prolonged heating can still cause some demethylation.
SnCl₂·2H₂O/EtOH RefluxModerate to HighThe Lewis acidity of tin chlorides can promote demethylation, especially at higher temperatures.
Sn/HCl RefluxHighThe combination of strong acid and heat makes this method prone to O-demethylation.
Issue 3: N-Alkylation of the Product

Question: After purification, I've identified a byproduct with a higher molecular weight, which I suspect is an N-alkylated derivative of my product. How did this happen?

Answer: While less common in a simple reduction, N-alkylation can occur if there are alkylating agents present in the reaction mixture, or if the solvent itself can act as an alkylating agent under certain conditions[6][7]. The product amine is nucleophilic and can react with electrophiles[8].

Causality and Prevention:

  • Solvent as an Alkylating Agent:

    • Cause: Using alcohol solvents (e.g., methanol, ethanol) at high temperatures, especially with certain metal catalysts, can lead to N-alkylation through a "borrowing hydrogen" mechanism.

    • Solution: If N-alkylation is observed with alcohol solvents, consider switching to a non-alcoholic solvent like ethyl acetate, THF, or acetonitrile[9]. If an alcohol is necessary for solubility, run the reaction at a lower temperature.

  • Contaminants in Starting Materials:

    • Cause: The starting nitro compound or other reagents might be contaminated with alkyl halides or other electrophiles.

    • Solution: Ensure the purity of all starting materials. Purification of the starting nitro compound before the reduction step can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reduction? A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The starting nitro compound will have a higher Rf value than the more polar amine product. The reaction is complete when the starting material spot is no longer visible by TLC.

Q2: My final product is discolored (yellow or brown). What is the cause and how can I fix it? A2: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can lead to discoloration[3]. To prevent this, work up the reaction promptly after completion. Perform extractions and filtration under a blanket of inert gas (nitrogen or argon) if possible. For purification, column chromatography on silica gel can remove colored impurities. Store the final product under an inert atmosphere in a cool, dark place.

Q3: What is a reliable protocol for the reduction of Methyl 2-methoxy-3-nitrobenzoate? A3: A generally reliable and selective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a suitable pressure vessel, dissolve Methyl 2-methoxy-3-nitrobenzoate (1.0 eq.) in a solvent such as methanol or ethyl acetate (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 50-100 psi or use a hydrogen balloon for atmospheric pressure)[9].

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary[3].

Q4: Can I use sodium borohydride for this reduction? A4: Sodium borohydride (NaBH₄) is generally not effective for the reduction of aromatic nitro groups to amines under standard conditions. More potent reducing agents or catalytic methods are required[1].

References

Technical Support Center: TLC Analysis for Monitoring Methyl 3-amino-2-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into utilizing Thin-Layer Chromatography (TLC) for monitoring chemical reactions involving Methyl 3-amino-2-methoxybenzoate. This critical intermediate in pharmaceutical synthesis demands robust analytical methods to ensure reaction completion, identify byproducts, and optimize yields. This guide moves beyond generic protocols to offer a self-validating system for TLC analysis, grounded in fundamental chromatographic principles and extensive laboratory experience.

The Critical Role of TLC in Synthesizing with this compound

This compound is a substituted aniline, a class of compounds foundational to many active pharmaceutical ingredients (APIs).[1][2] Its structure features three key functionalities that dictate its reactivity and chromatographic behavior: an aromatic amine, a methyl ester, and a methoxy group. Reactions typically target the nucleophilic amino group for transformations like N-acylation, N-alkylation, or diazotization followed by Sandmeyer-type reactions.[3][4]

TLC is an indispensable tool for real-time monitoring of these transformations for several reasons:[5][6]

  • Speed and Cost-Effectiveness: It provides rapid, qualitative analysis of a reaction's progress with minimal equipment.[6]

  • Reaction Monitoring: It allows for the clear visualization of the consumption of starting material and the formation of the product.[5][7]

  • Impurity Profiling: TLC can reveal the presence of side products or unreacted intermediates, aiding in troubleshooting and purification strategy development.[2]

The polarity of the molecule is significantly altered during these reactions. For instance, in an N-acylation, the primary amine is converted to a less polar amide, leading to a noticeable change in the Retention Factor (Rf) value. Understanding and predicting these changes is key to effective TLC analysis.

Foundational Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible results, every TLC analysis should be conducted as a self-validating experiment. This involves running reference spots alongside the reaction mixture.

Experimental Protocol: Standard TLC Setup

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)[8]

  • TLC developing chamber

  • Capillary spotters

  • Mobile phase (solvent system)

  • UV lamp (254 nm)[8][9]

  • Pencil and ruler

Step-by-Step Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[8] Mark three lanes on the baseline: "SM" for Starting Material, "CO" for Co-spot, and "RM" for Reaction Mixture.[10]

  • Sample Preparation: Dilute a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Prepare the reaction mixture sample by taking a small aliquot from the reaction and diluting it. A 1% concentration is a good starting point.[6]

  • Spotting:

    • Using a clean capillary tube, spot the diluted starting material on the 'SM' lane.[8]

    • Spot the diluted reaction mixture on the 'RM' lane.[8]

    • On the 'CO' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[10] The co-spot is crucial for differentiating between spots with similar Rf values.[10][11]

  • Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline).[8] Carefully place the TLC plate in the chamber and cover it.

  • Elution: Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.[8]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm).[9] Aromatic compounds like this compound and its derivatives will typically appear as dark spots.[9] Circle the spots with a pencil.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the TLC analysis of this compound reactions in a question-and-answer format.

FAQ 1: Solvent System Selection

Question: I'm starting an N-acylation reaction. What's a good starting solvent system for my TLC analysis?

Answer: A mixture of a non-polar and a polar solvent is typically effective for aromatic amines.[12] A common and highly versatile starting point is a mixture of hexanes and ethyl acetate .

  • Rationale: Hexane is a non-polar solvent, while ethyl acetate is moderately polar. By varying their ratio, you can modulate the polarity of the mobile phase to achieve optimal separation.[12] For most anilines and their acylated products, a good starting ratio is 7:3 or 8:2 hexanes:ethyl acetate .[13]

  • Expert Tip: The product (amide) will be less polar than the starting material (amine) because the amide nitrogen is less basic and forms weaker hydrogen bonds with the silica gel. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot.

Compound TypeExpected PolarityExpected Rf in Hexane/EtOAc
This compoundMore PolarLower Rf
N-acylated ProductLess PolarHigher Rf
FAQ 2: Visualization Issues

Question: My spots are not visible under the UV lamp, or they are very faint. What should I do?

Answer: While this compound and its aromatic derivatives should be UV-active, several factors can lead to poor visualization.[9] If UV light fails, chemical staining is a necessary next step.[14]

Troubleshooting Steps:

  • Concentration Check: The sample may be too dilute. Try re-spotting the plate multiple times in the same location, ensuring the solvent dries between each application to concentrate the sample.[14][15]

  • Chemical Staining: If concentration is not the issue, use a chemical stain. For aromatic amines and their derivatives, two stains are particularly effective:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[16] Amines, alcohols, and other functional groups will appear as yellow or brown spots on a purple background.[16]

    • p-Anisaldehyde Stain: This is a versatile stain sensitive to many functional groups, especially nucleophiles.[16] It often produces a range of colors for different compounds upon heating, which can aid in distinguishing between the product and starting material.

FAQ 3: Streaking or Elongated Spots

Question: My spots are streaking up the plate instead of appearing as tight, round spots. How can I fix this?

Answer: Streaking is a common TLC issue that can obscure results. It is typically caused by sample overloading, high polarity of the compound, or interactions with the silica gel.[14][15]

Solutions:

  • Dilute the Sample: The most common cause is an overly concentrated sample.[14][17] Dilute your sample and re-run the TLC.

  • Modify the Mobile Phase: Since this compound is a basic amine, it can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel.

    • Recommended Action: Add 0.1-2.0% triethylamine (TEA) to your mobile phase.[14] Alternatively, a 1-10% solution of ammonia in methanol can be used as the polar component of the mobile phase.[14]

Workflow for Troubleshooting TLC Problems

Caption: A logical workflow for troubleshooting common TLC issues.

Application to Specific Reactions

Scenario 1: N-Acylation
  • Reaction: this compound + Acetyl Chloride → N-(2-methoxy-3-(methoxycarbonyl)phenyl)acetamide

  • TLC Analysis:

    • Expected Rf Change: The product is an amide, which is less polar than the starting aniline. Expect the product's Rf to be significantly higher.[18]

    • Monitoring: The reaction is complete when the starting material spot (lower Rf) is no longer visible in the 'RM' lane.

    • Troubleshooting: If you see a streak from the baseline to your starting material spot, it indicates strong interaction with the silica. Add a small amount of triethylamine to your eluent.[14]

Scenario 2: Sandmeyer Reaction (e.g., Bromination)
  • Reaction: this compound → (diazotization) → Aryl Diazonium Salt → (with CuBr) → Methyl 3-bromo-2-methoxybenzoate

  • TLC Analysis:

    • Expected Rf Change: The starting amine is converted to an aryl bromide. The aryl bromide is significantly less polar than the starting amine. Expect a large increase in the Rf value for the product.

    • Monitoring: The disappearance of the highly polar starting material is the primary indicator. The diazonium salt intermediate is typically unstable and not observed on TLC.[19]

    • Troubleshooting: Sandmeyer reactions can produce tar-like byproducts from the decomposition of the diazonium salt.[19] These may appear as a dark streak or baseline material on the TLC plate. A clean reaction will show a clear spot for the product with minimal baseline streaking.

Decision Matrix for Solvent System Adjustment

G start Initial TLC Run (e.g., 8:2 Hexane:EtOAc) rf_check Analyze Rf Values start->rf_check too_low Spots are near baseline (Rf < 0.2) rf_check->too_low Too Low too_high Spots are near solvent front (Rf > 0.8) rf_check->too_high Too High good_sep Good Separation (Rf 0.2 - 0.5) rf_check->good_sep Optimal increase_polarity Increase Polarity: Add more Ethyl Acetate (e.g., change to 6:4 Hex:EtOAc) too_low->increase_polarity decrease_polarity Decrease Polarity: Add more Hexane (e.g., change to 9:1 Hex:EtOAc) too_high->decrease_polarity proceed Proceed with Reaction Monitoring good_sep->proceed increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Decision-making flowchart for optimizing the mobile phase.

References

Improving the stability of Methyl 3-amino-2-methoxybenzoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. Its unique structure, featuring an aromatic amine, a methyl ester, and a methoxy group, makes it a versatile intermediate. However, these same functional groups render the molecule susceptible to degradation if not handled and stored correctly, potentially compromising the integrity of research and manufacturing outcomes. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the stability of this compound during storage and experimental use.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound in a direct question-and-answer format.

Q1: I've noticed a color change in my solid sample of this compound, from off-white to a yellowish or brownish hue. What's happening?

A1: A color change is a primary indicator of degradation. This is most commonly due to the oxidation of the aromatic amine functional group. Exposure to air (oxygen) and/or light can initiate this process, leading to the formation of colored impurities.[1] To mitigate this, always store the solid compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and in a dark location.[2]

Q2: My analytical results (HPLC, NMR) show unexpected peaks that weren't present when the material was new. What could be the cause?

A2: The appearance of new peaks strongly suggests chemical degradation. The two most probable causes are hydrolysis and oxidation.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which can be exacerbated by acidic or basic conditions.[2] This would result in the formation of 3-amino-2-methoxybenzoic acid.

  • Oxidation: As mentioned in Q1, the amino group can oxidize. This can lead to a variety of degradation products, which may appear as new peaks in your analysis.

To troubleshoot, review your storage conditions. Ensure the container is tightly sealed to prevent moisture ingress and consider storing it in a desiccator.[1][3]

Q3: I'm preparing a stock solution of this compound. What is the best solvent to use to ensure stability?

A3: The choice of solvent is critical. For long-term storage, it is advisable to use high-purity, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF). Protic solvents, especially water, can facilitate the hydrolysis of the ester. If you must use an aqueous solution, ensure the pH is neutral and prepare the solution fresh before use.[2] Degassing the solvent before use can also help to minimize oxidative degradation.[2]

Q4: Can temperature affect the stability of this compound?

A4: Yes, elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[3] It is recommended to store the compound in a cool, dry, and well-ventilated place.[4][5] For long-term storage, refrigeration (2-8 °C) is a good practice, provided the compound is in a tightly sealed, moisture-proof container to prevent condensation upon removal.

Q5: How can I confirm the identity of the degradation products I'm seeing?

A5: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[2] By analyzing the mass-to-charge ratio of the impurity peaks, you can deduce their molecular weights and propose potential structures. Comparing the degradation profile to samples subjected to forced degradation (see Part 2) can also help in identification.

Part 2: Understanding and Investigating Degradation

A proactive approach to stability involves understanding the potential degradation pathways and having the analytical tools to detect them.

Potential Degradation Pathways

The chemical structure of this compound suggests three primary degradation pathways:

  • Oxidation: The electron-rich aromatic amine is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities, leading to the formation of colored polymeric species.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (3-amino-2-methoxybenzoic acid) and methanol. This reaction is catalyzed by both acid and base and requires the presence of water.

  • Photodegradation: Aromatic amines are known to be sensitive to light.[1][3] Exposure to UV or even ambient light can provide the energy to initiate degradation, often through oxidative pathways.

MAMB This compound Oxidation Oxidative Degradation (Products: Colored Impurities) MAMB->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis (Product: 3-amino-2-methoxybenzoic acid) MAMB->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation (Often leads to oxidation) MAMB->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions Summary

To minimize degradation, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][5] Refrigeration (2-8°C) for long-term storage.Slows down the rate of chemical reactions.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents oxidation of the amino group.
Light Keep in a dark place, protected from light.[1]Aromatic amines can be susceptible to photodegradation.[1][3]
Moisture Keep container tightly closed. Store in a desiccated environment.[1][3]Prevents hydrolysis of the ester functional group.[2]
Container Use tightly sealed, opaque containers made of non-reactive materials like amber glass.[3]Provides a barrier against light, moisture, and air.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials. Expose each vial to one of the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Incubate a solution at 80°C in the dark for 48 hours.[2]

    • Photolytic Degradation: Expose a solution in a photostability chamber to a controlled light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps).[2]

  • Sample Collection and Preparation:

    • Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, dark) Stock->Thermal Photo Photolytic (ICH guidelines) Stock->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute for HPLC Neutralize->Dilute Analyze Analyze via Stability- Indicating HPLC Method Dilute->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

    • A gradient elution is recommended to ensure separation of all components. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is highly recommended to check for peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: Once the method is developed, it should be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks from the forced degradation study are well-resolved from the parent compound peak.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for this purpose, providing detailed insights into the molecular framework. This guide offers an in-depth analysis and spectral assignment for Methyl 3-amino-2-methoxybenzoate, a substituted aromatic ester of interest in medicinal chemistry and organic synthesis. We will dissect the anticipated ¹H and ¹³C NMR spectra, grounding our predictions in fundamental principles of chemical shifts, substituent effects, and spin-spin coupling.

The Structural Landscape of this compound

The structure of this compound presents a unique arrangement of substituents on the benzene ring, each exerting a distinct electronic influence that is reflected in the NMR spectrum. The methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, while the methyl ester (-COOCH₃) group is electron-withdrawing. Their relative positions dictate the chemical environment of each proton and carbon, leading to a predictable yet nuanced spectral output.

¹H NMR Spectral Analysis: A Proton's Perspective

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The integration of these signals will be 1H each. Additionally, two singlets will be observed in the upfield region, corresponding to the methyl protons of the methoxy and ester groups.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6~7.1-7.3Doublet of doublets (dd)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz1HPositioned ortho to the electron-withdrawing ester group, leading to a downfield shift. Coupled to both H-4 and H-5.
H-5~6.8-7.0Triplet (t) or Triplet of doublets (td)Jortho ≈ 7-9 Hz1HFlanked by two protons, H-4 and H-6, resulting in a triplet-like pattern. Its chemical shift is influenced by both the ortho amino and para ester groups.
H-4~6.6-6.8Doublet of doublets (dd)Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz1HPositioned ortho to the strongly electron-donating amino group, causing a significant upfield shift. Coupled to H-5 and H-6.
-OCH₃ (methoxy)~3.8-3.9Singlet (s)N/A3HMethoxy protons are deshielded by the adjacent oxygen atom.
-COOCH₃ (ester)~3.7-3.8Singlet (s)N/A3HEster methyl protons are also deshielded by the carbonyl and oxygen functionalities.

Rationale for Assignments:

The prediction of chemical shifts in substituted benzene rings is guided by the principle of additivity of substituent effects.[1][2][3][4] Electron-donating groups (EDGs) like -NH₂ and -OCH₃ increase electron density at the ortho and para positions, causing shielding and an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -COOCH₃ decrease electron density, leading to deshielding and a downfield shift (higher ppm).[1][5]

  • H-4: Being ortho to the potent electron-donating amino group, this proton is expected to be the most shielded and therefore resonate at the highest field (lowest ppm) in the aromatic region.

  • H-6: This proton is ortho to the electron-withdrawing methyl ester group, which will deshield it significantly, causing it to appear at the lowest field (highest ppm) among the aromatic protons.

  • H-5: The chemical shift of H-5 will be intermediate, influenced by the ortho amino group and the para ester group.

The splitting patterns are governed by spin-spin coupling between adjacent protons.[6] Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[7][8] Para coupling is usually negligible.

The relationship between the protons and their expected couplings can be visualized as follows:

Figure 1: ¹H-¹H coupling relationships in the aromatic ring of this compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see nine distinct signals: six for the aromatic carbons and three for the substituent carbons.

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~168-172Carbonyl carbons in esters typically resonate in this downfield region.
C-2 (-OCH₃)~155-160Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
C-3 (-NH₂)~145-150Aromatic carbon bearing the electron-donating amino group, also strongly deshielded.
C-1 (-COOCH₃)~125-130Quaternary carbon attached to the ester group. Its chemical shift is influenced by the ortho methoxy group.
C-6~120-125Aromatic CH carbon ortho to the ester group.
C-5~115-120Aromatic CH carbon with influences from adjacent carbons.
C-4~110-115Aromatic CH carbon ortho to the amino group and para to the methoxy group, expected to be the most upfield of the aromatic CH carbons.
-OCH₃ (methoxy)~55-60Methyl carbon of the methoxy group.
-COOCH₃ (ester)~50-55Methyl carbon of the ester group.

Rationale for Assignments:

The chemical shifts of the aromatic carbons are also heavily influenced by the electronic effects of the substituents.[9][10][11][12][13]

  • Carbons attached to heteroatoms (C-2 and C-3): These carbons experience the strongest deshielding effect from the directly attached electronegative oxygen and nitrogen atoms, respectively, causing them to appear at the lowest field in the aromatic region.

  • Quaternary Carbon (C-1): The carbon bearing the ester group will be a quaternary carbon and its chemical shift will be influenced by the substituent.

  • Protonated Aromatic Carbons (C-4, C-5, C-6): The shielding trend for these carbons generally follows that of their attached protons. C-4, being ortho to the amino group, will be the most shielded (upfield). C-6, ortho to the ester, will be the most deshielded (downfield). C-5 will be at an intermediate chemical shift.

  • Methyl Carbons: The methyl carbons of the methoxy and ester groups will appear in the upfield region, with their exact positions determined by the electronegativity of the attached atoms.

The overall predicted spectral assignment can be visualized on the molecular structure:

Methyl_3-amino-2-methoxybenzoate_Structure cluster_0 This compound C1 C1 C2 C2 C1->C2 C_ester C=O C1->C_ester C3 C3 C2->C3 O_methoxy O C2->O_methoxy C4 C4 C3->C4 N_amino NH2 C3->N_amino C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O_ester1 O C_ester->O_ester1 C_me_ester CH3 O_ester1->C_me_ester C_me_methoxy CH3 O_methoxy->C_me_methoxy

Figure 2: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample.[14][15]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[14][16][17] The choice of solvent is crucial as it can influence chemical shifts.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[14][18]

  • Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm.[14]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, typical acquisition parameters on a 400 MHz spectrometer would be:

    • Spectral width: ~12-16 ppm

    • Acquisition time: 2-4 seconds[19][20][21]

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16, depending on the sample concentration[22]

  • For ¹³C NMR, typical acquisition parameters would be:

    • Spectral width: ~220-240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128 or more, as ¹³C has a low natural abundance.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[23]

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

The workflow for NMR analysis can be summarized as follows:

NMR_Workflow A Sample Preparation B NMR Data Acquisition A->B C Data Processing B->C D Spectral Analysis C->D E Structure Elucidation D->E

Figure 3: A simplified workflow for NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, its findings can be corroborated by other analytical methods:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural clues.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the N-H stretches of the amine, C=O stretch of the ester, and C-O stretches of the ester and ether.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can definitively establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached and long-range coupled carbons, respectively, providing unambiguous assignments.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral assignment of this compound. By understanding the interplay of substituent electronic effects and spin-spin coupling, researchers can confidently interpret the NMR data for this and structurally related molecules. The provided experimental protocol serves as a practical starting point for acquiring high-quality spectra, ensuring the integrity and reliability of structural characterization in a research and development setting.

References

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-amino-2-methoxybenzoate. In the absence of a publicly available spectrum for this specific compound, we will construct a theoretical fragmentation pathway grounded in the fundamental principles of mass spectrometry and draw robust comparisons with structurally related isomers and analogues for which experimental data exists. This approach not only allows us to predict the fragmentation behavior of the title compound but also highlights the subtle yet significant influence of substituent positioning on fragmentation pathways.

The Subject Molecule: this compound

This compound (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ) is a substituted aromatic ester incorporating three key functional groups: a methyl ester, an amino group, and a methoxy group.[1] The interplay of these substituents, particularly the ortho-methoxy and meta-amino groups, is expected to dictate a unique fragmentation pattern under electron ionization. Understanding this pattern is crucial for its identification in complex matrices and for distinguishing it from its isomers.

Predicting the Fragmentation Cascade of this compound

Upon electron ionization, a high-energy electron impinges on the molecule, ejecting an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 181. The initial charge localization can occur on the aromatic ring, the lone pair electrons of the nitrogen or oxygen atoms, or the carbonyl group. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.[2]

The primary fragmentation pathways for aromatic esters often involve the ester group itself.[3] A key initial fragmentation is the loss of the methoxy radical (•OCH₃) from the ester, leading to the formation of a stable acylium ion.

  • Loss of a Methoxy Radical (•OCH₃): M⁺˙ → [M - 31]⁺. For this compound, this would result in a prominent ion at m/z 150 .

Another common fragmentation for methyl esters is the loss of formaldehyde (CH₂O) via a rearrangement process, although this is generally less favorable than the loss of the methoxy radical.

The presence of the methoxy group on the ring provides another avenue for fragmentation. Aryl ethers are known to lose a methyl radical (•CH₃).[4]

  • Loss of a Methyl Radical (•CH₃): M⁺˙ → [M - 15]⁺. This fragmentation would produce an ion at m/z 166 .

Subsequent fragmentation of these primary ions is expected. The acylium ion at m/z 150 can undergo decarbonylation (loss of CO).

  • Loss of Carbon Monoxide (CO): [m/z 150]⁺ → [m/z 122]⁺ + CO.

The amino group can also influence the fragmentation, although direct cleavage of the C-N bond is less common in aromatic amines compared to aliphatic amines. A characteristic fragmentation of anilines is the loss of HCN.[4][5] This would likely occur from fragment ions rather than the molecular ion directly.

A Comparative Analysis with Structural Isomers

The most insightful approach to understanding the fragmentation of this compound is to compare its predicted fragmentation with the known fragmentation of its isomers. This comparison illuminates the profound impact of substituent position on ion stability and fragmentation pathways, a phenomenon often referred to as the "ortho effect" in mass spectrometry.[6][7]

Methyl 2-amino-3-methoxybenzoate

This isomer, with adjacent amino and methoxy groups, provides a stark contrast. The NIST Mass Spectrometry Data Center reports prominent peaks for this compound at m/z 181 (M⁺˙), 166, and 134.[8]

  • [M - 15]⁺ (m/z 166): Loss of a methyl radical (•CH₃) from the methoxy group.

  • [M - 47]⁺ (m/z 134): This significant peak is likely the result of a concerted or sequential loss of a methyl radical (15 Da) and methanol (32 Da) facilitated by the ortho-amino group. This is a classic example of an ortho effect, where the proximity of the two groups enables a rearrangement and elimination that is not possible in the meta or para isomers.

Methyl 3-aminobenzoate

This analogue lacks the methoxy group. Its mass spectrum, available in the NIST database, shows a molecular ion at m/z 151 and a base peak at m/z 120.[9]

  • [M - 31]⁺ (m/z 120): This corresponds to the loss of the methoxy radical (•OCH₃) from the ester group, forming the 3-aminobenzoyl cation.

Methyl 3-methoxybenzoate

This compound lacks the amino group. Its mass spectrum shows a molecular ion at m/z 166 and a base peak at m/z 135.[5]

  • [M - 31]⁺ (m/z 135): Loss of the methoxy radical (•OCH₃) from the ester group to form the 3-methoxybenzoyl cation.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Plausible Neutral Loss(es)
This compound (Predicted) 181166, 150, 122•CH₃, •OCH₃, CO
Methyl 2-amino-3-methoxybenzoate (Experimental) [8]181166, 134•CH₃, •CH₃ + CH₃OH
Methyl 3-aminobenzoate (Experimental) [9]151120•OCH₃
Methyl 3-methoxybenzoate (Experimental) [5]166135•OCH₃

Proposed Fragmentation Pathway for this compound

The following diagram illustrates the predicted fragmentation cascade for this compound under electron ionization.

G mol This compound (m/z 181) frag1 [M - CH3]+ (m/z 166) mol->frag1 - •CH3 frag2 [M - OCH3]+ (m/z 150) mol->frag2 - •OCH3 frag3 [M - OCH3 - CO]+ (m/z 122) frag2->frag3 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Fragmentation Pathways

To visually contrast the influence of substituent positioning, the following diagram compares the key fragmentation steps of our target compound with its ortho-amino isomer.

G cluster_0 This compound (Predicted) cluster_1 Methyl 2-amino-3-methoxybenzoate (Experimental) mol1 M+• (m/z 181) frag1a [M - •OCH3]+ (m/z 150) mol1->frag1a frag1b [M - •CH3]+ (m/z 166) mol1->frag1b mol2 M+• (m/z 181) frag2a [M - •CH3]+ (m/z 166) mol2->frag2a frag2b [M - •CH3 - CH3OH]+ (m/z 134) (Ortho Effect) frag2a->frag2b

Caption: Comparative fragmentation of positional isomers.

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire an experimental mass spectrum of this compound, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate.
  • Vortex the solution to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Scan Range: m/z 40-400. This range will encompass the molecular ion and all expected major fragments.
  • Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum from this peak.
  • Identify the molecular ion peak (expected at m/z 181).
  • Analyze the major fragment ions and compare them to the predicted fragmentation pattern and the spectra of known isomers.

This comprehensive guide, by grounding predictions in the established principles of mass spectrometry and leveraging comparative data from structural analogues, provides a robust framework for the identification and characterization of this compound. The presented methodologies and theoretical analyses are designed to empower researchers in their pursuit of precise molecular elucidation.

References

A Comparative Guide to the Structural Elucidation of Methyl 3-amino-2-methoxybenzoate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent work is built. While simple molecules may yield their secrets to basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy, polysubstituted aromatic systems often present a significant challenge. Isomers can have remarkably similar 1D spectra, leading to costly and time-consuming ambiguities. This guide presents a definitive, data-driven comparison of how a multi-technique 2D NMR approach provides a robust and unequivocal solution, using Methyl 3-amino-2-methoxybenzoate as a practical case study.

The challenge with a molecule like this compound lies in definitively placing the three substituents—amino, methoxy, and methyl ester—around the benzene ring. Relying on 1D ¹H and ¹³C NMR alone can be misleading, as the subtle electronic effects of the substituents can make spectral prediction unreliable for distinguishing between closely related isomers. Here, we demonstrate how a logical workflow incorporating Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) systematically removes all doubt, building the molecular structure piece by piece from the ground up.

The Initial Hypothesis: 1D NMR Analysis

The first step in any structural elucidation is the acquisition of standard 1D proton (¹H) and carbon (¹³C) NMR spectra.[1] For this compound, we can predict the approximate chemical shifts based on established substituent effects.

Predicted ¹H and ¹³C NMR Data for this compound

Position / GroupPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Notes
H4~6.8~115Aromatic CH
H5~7.1~120Aromatic CH
H6~6.7~110Aromatic CH
C1-~112Quaternary C-COOCH₃
C2-~148Quaternary C-OCH₃
C3-~140Quaternary C-NH₂
-COOCH₃~3.9~52Methyl Ester
-OCH₃~3.8~56Methoxy
-COOCH₃-~168Carbonyl

From the ¹H NMR, we would expect to see three signals in the aromatic region, each integrating to one proton, along with two singlets in the aliphatic region (the methoxy and methyl ester groups), each integrating to three protons. While this confirms the presence of the key components, it does not provide the connectivity information needed to establish the substitution pattern. For instance, distinguishing this isomer from Methyl 2-amino-3-methoxybenzoate based on ¹H chemical shifts alone would be highly speculative.[2] This is where 2D NMR becomes indispensable.[3][4]

The 2D NMR Elucidation Workflow

A systematic 2D NMR analysis follows a logical progression, with each experiment providing a new layer of correlational data that builds upon the last. This self-validating workflow ensures a high degree of confidence in the final structure.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Attachment) 1H_NMR->HSQC Correlates Protons to Carbons 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Assigns Protonated Carbons Final_Structure Unambiguous Structure This compound HMBC->Final_Structure Connects All Fragments

Caption: The logical workflow for structural elucidation using 2D NMR techniques.

Step 1: Identifying Spin Systems with COSY

Correlation Spectroscopy (COSY) is the foundational 2D experiment that reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] In an aromatic system, this is invaluable for identifying adjacent protons.

For this compound, the three aromatic protons (H4, H5, and H6) are adjacent. The COSY spectrum would therefore show a clear correlation path: a cross-peak between H4 and H5, and another between H5 and H6. This confirms they exist as a contiguous three-proton spin system on the ring. The methoxy and methyl ester protons, being singlets with no adjacent protons, would show no cross-peaks, confirming their isolation.

Step 2: Direct Proton-Carbon Assignment with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[6] This is a powerful and sensitive technique that allows for the unambiguous assignment of all protonated carbons.[7]

By overlaying the ¹H and ¹³C spectra on the two axes of the HSQC plot, we would observe the following correlations:

  • The aromatic proton signal at ~6.8 ppm would correlate to the carbon signal at ~115 ppm, assigning this pair as H4/C4.

  • The aromatic proton signal at ~7.1 ppm would correlate to the carbon signal at ~120 ppm, assigning this pair as H5/C5.

  • The aromatic proton signal at ~6.7 ppm would correlate to the carbon signal at ~110 ppm, assigning this pair as H6/C6.

  • The methyl ester proton signal at ~3.9 ppm would correlate to the carbon signal at ~52 ppm.

  • The methoxy proton signal at ~3.8 ppm would correlate to the carbon signal at ~56 ppm.

At this stage, we have successfully assigned all protonated carbons. However, the crucial quaternary carbons (C1, C2, C3) and the carbonyl carbon remain unassigned, and the overall connectivity is still unproven.

Step 3: Assembling the Puzzle with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool for elucidating complex organic molecules.[8] It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), effectively mapping the entire carbon skeleton.[1] One-bond correlations are suppressed, so it provides complementary information to the HSQC.[6]

This is where the structure is unequivocally confirmed. The key long-range correlations we would expect to observe are:

  • From the Methoxy Protons (-OCH₃): A strong correlation to the carbon at ~148 ppm (C2). This three-bond correlation (H-C-O-C ) is definitive proof that the methoxy group is attached to C2.

  • From the Methyl Ester Protons (-COOCH₃): A strong correlation to the carbonyl carbon at ~168 ppm, and a weaker correlation to the aromatic carbon at ~112 ppm (C1). This confirms the ester group's attachment point.

  • From the Aromatic Protons:

    • H4: Correlations to C2, C6, and the carbonyl carbon. The correlation to C2 is a key piece of evidence linking the aromatic spin system to the methoxy-bearing carbon.

    • H6: Correlations to C2 and C4. The correlation to C2 further solidifies the arrangement around that position.

By piecing these correlations together, the substitution pattern becomes undeniable.

Caption: Key HMBC correlations confirming the molecular structure.

Comparison with Alternative Methodologies

MethodAdvantagesDisadvantagesApplicability to this Problem
2D NMR (COSY, HSQC, HMBC) Provides unambiguous connectivity data; works in solution; requires only mg of sample.[9]Can be time-consuming to acquire and interpret; requires specialized equipment.Excellent. Provides a definitive structural proof that is difficult to achieve otherwise.
1D NMR Only Fast to acquire; provides initial functional group information.Often ambiguous for isomers; relies heavily on prediction and can be misleading.[3]Poor. Insufficient to reliably distinguish between the target molecule and its isomers.
Mass Spectrometry (MS) Excellent for determining molecular weight and formula; high sensitivity.[10]Provides little to no information on isomeric substitution patterns.Poor. Can confirm the molecular formula C₉H₁₁NO₃ but cannot differentiate isomers.
X-Ray Crystallography Provides the absolute structure in the solid state; considered a "gold standard".Requires a high-quality single crystal, which can be difficult or impossible to grow.Conditional. Would provide a definitive answer if a suitable crystal could be obtained, but this is not guaranteed.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the tube and vortex gently to ensure a homogenous solution.

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K

  • ¹H NMR: Acquire 16 scans with a spectral width of 16 ppm and a relaxation delay of 1.0 s.

  • ¹³C NMR: Acquire 1024 scans with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

  • gCOSY: Acquire data with 256 increments in the F1 dimension and 8 scans per increment. Process the data using a sine-bell window function in both dimensions.

  • gHSQC: Acquire data with 256 increments in the F1 dimension, optimized for a one-bond coupling constant (¹JCH) of 145 Hz.

  • gHMBC: Acquire data with 256 increments in the F1 dimension, optimized for long-range coupling constants of 8 Hz.

Conclusion

While 1D NMR is an essential starting point, it often leaves critical questions unanswered when dealing with substituted aromatic isomers. As demonstrated with this compound, a systematic workflow employing COSY, HSQC, and HMBC experiments provides a layered, self-validating dataset that allows for the complete and unambiguous elucidation of the molecular structure.[7] This comprehensive approach mitigates the risks of misidentification, providing the high-confidence structural data that is paramount for decision-making in drug discovery and chemical development.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 3-amino-2-methoxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, substituted aminobenzoic acid esters are foundational building blocks. Their utility stems from a versatile scaffold: an aromatic ring functionalized with nucleophilic amino, electron-donating methoxy, and reactive methyl ester groups. This combination allows for a multitude of synthetic transformations in the construction of complex Active Pharmaceutical Ingredients (APIs).[1] However, the precise spatial arrangement of these functional groups—their isomerism—dramatically influences the molecule's physicochemical properties, spectroscopic signature, reactivity, and ultimately, its biological activity.[2][3]

Positional isomers can exhibit vastly different pharmacological profiles, from therapeutic effects to toxicity.[3][4] For instance, the relative positioning of the amino and methoxy groups on the benzoate ring dictates the electron density distribution, steric hindrance, and potential for intramolecular hydrogen bonding, all of which govern how the molecule interacts with biological targets and synthetic reagents. Consequently, the unambiguous identification and separation of these isomers are not mere academic exercises; they are critical control points in the synthesis of safe and effective medicines.

This guide provides a comprehensive comparative analysis of Methyl 3-amino-2-methoxybenzoate and several of its key positional isomers. We will delve into their structural nuances, compare their analytical fingerprints, provide robust experimental protocols for their differentiation, and discuss the implications of their structural differences on chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who rely on a deep and practical understanding of these vital chemical intermediates.

Structural Overview of the Isomers

The isomers under consideration share the same molecular formula (C₉H₁₁NO₃) and molecular weight (181.19 g/mol ) but differ in the substitution pattern on the benzene ring.[5][6] This structural variance is the origin of all subsequent differences in their properties and behavior.

Isomer_Structures cluster_core Core Structure: Methyl Methoxybenzoate cluster_isomers Positional Isomers (Amino Group Position Varies) Core Methyl Benzoate Ring M3A2M This compound (CAS: 5129-25-9) M2A3M Methyl 2-amino-3-methoxybenzoate (CAS: 5121-34-6) M4A2M Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) M5A2M Methyl 5-amino-2-methoxybenzoate (CAS: 22802-67-1) M2A5M Methyl 2-amino-5-methoxybenzoate (CAS: 2475-80-1) M3A4M Methyl 3-amino-4-methoxybenzoate (CAS: 24812-90-6)

Caption: Structural relationship of key positional isomers of Methyl Aminomethoxybenzoate.

Comparative Physicochemical and Spectroscopic Properties

The seemingly subtle shifts in substituent positions lead to measurable differences in physical properties, such as melting point, and distinct spectroscopic fingerprints. These differences arise from variations in crystal lattice packing, polarity, and the electronic environment of each atom.

Physicochemical Properties

The melting point is a crucial indicator of purity and is highly sensitive to the isomeric structure, which affects intermolecular forces and crystal packing efficiency.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound 5129-25-9[6][7]181.19[6]N/A-
Methyl 2-amino-3-methoxybenzoate 5121-34-6[5]181.19[5]-Solid
Methyl 4-amino-2-methoxybenzoate 27492-84-8[8]181.19[8]155-159[9][10]White to off-white crystalline powder
Methyl 5-amino-2-methoxybenzoate 22802-67-1[11]181.19[12]-Liquid or Solid[11]
Methyl 2-amino-5-methoxybenzoate 2475-80-1[13][14]181.19[13]-Yellow to Brown Solid or Liquid[14]
Methyl 3-amino-4-methoxybenzoate 24812-90-6[15]181.19[15]82-87[15]Solid[15]

Note: Data for some isomers is not consistently available in public literature, highlighting the importance of in-house characterization.

Spectroscopic Fingerprints: A Deeper Dive

Spectroscopy is the most powerful tool for the definitive identification of isomers. Each technique probes different aspects of the molecular structure, and together they provide a unique fingerprint.

1. ¹H NMR Spectroscopy

The chemical shift (δ) and splitting patterns of the aromatic protons are most informative. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups cause upfield shifts (lower ppm) in the signals of nearby protons, while the electron-withdrawing ester (-COOCH₃) group has a deshielding effect.

  • This compound: The proton at C4 will be a doublet, influenced by the C5 proton. The C6 proton will also be a doublet, influenced by the C5 proton. The C5 proton will appear as a triplet (or doublet of doublets). The proximity of the methoxy group to the ester may influence the aromatic proton shifts distinctly compared to other isomers.

  • Methyl 4-amino-2-methoxybenzoate: The aromatic region is often simpler. The C3 proton is a doublet, the C5 proton is a doublet of doublets, and the C6 proton is a doublet. The strong para-donating effect of the amino group will significantly shield the C3 and C5 protons.

  • Methyl 2-amino-5-methoxybenzoate: ¹H NMR data (CDCl₃) shows signals at δ: 3.76 (3H, s, -OCH₃), 3.88 (3H, s, -COOCH₃), 5.37 (2H, br, -NH₂), 6.63 (1H, d), 6.95 (1H, dd), and 7.35 (1H, d).[16] The distinct splitting pattern and integration are key identifiers.

2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. While all isomers will show characteristic peaks for N-H (amine), C=O (ester), and C-O (ether and ester) bonds, the exact wavenumber can shift slightly due to changes in the electronic environment and potential for intramolecular hydrogen bonding.

  • N-H Stretch: Typically appears as a pair of bands in the 3300-3500 cm⁻¹ region for the primary amine.

  • C=O Stretch: A strong, sharp peak around 1680-1730 cm⁻¹. The position can be affected by conjugation with the ring and the electronic nature of the other substituents. For example, an amino group ortho or para to the ester can lower the wavenumber.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.

Experimental Protocols for Isomer Differentiation

Trustworthy identification requires robust and self-validating analytical workflows. The following protocols outline a systematic approach to characterizing an unknown sample of a Methyl Aminomethoxybenzoate isomer.

Workflow for Isomer Identification

Workflow cluster_workflow Isomer Identification & Purity Verification Workflow A 1. Sample Reception (Unknown Isomer) B 2. Physical Characterization (Melting Point, Appearance) A->B C 3. Spectroscopic Analysis (FTIR, ¹H NMR, ¹³C NMR, MS) B->C D 4. Chromatographic Purity Check (TLC, HPLC) C->D E 5. Data Interpretation & Comparison (Compare to Reference Data) D->E F Match Found? E->F G Isomer Identified Report Purity F->G Yes H Inconclusive Perform 2D NMR or Synthesize Standard F->H No

Caption: A systematic workflow for the identification and purity assessment of an unknown isomer.

Protocol 1: ¹H NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for moderately polar organics. However, if intramolecular hydrogen bonding is suspected or if proton exchange with the amine is an issue, DMSO-d₆ may be used, which will resolve the N-H protons as distinct signals.

  • Preparation: Accurately weigh 5-10 mg of the isomer sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Mixing: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire a standard proton spectrum (e.g., on a 400 MHz instrument).

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

  • Analysis: Integrate all signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the aromatic protons to deduce the substitution pattern. Compare the obtained spectrum with literature data for known isomers.[16][17][18][19][20]

Protocol 2: Synthesis via Reduction of a Nitro Precursor

Causality: A common and reliable method for synthesizing these amino-esters is the reduction of the corresponding nitro-ester. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields, avoiding the use of stoichiometric metal reductants that can complicate purification.[16][21]

  • Reaction Setup: To a solution of the appropriate Methyl Methoxy-nitrobenzoate isomer (1 equivalent) in a solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).[16]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, being more polar, will typically have a lower Rf value than the starting nitro compound.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. The choice of eluent is guided by TLC analysis to ensure good separation from any residual starting material or byproducts.

  • Validation: Confirm the structure and purity of the final product using the analytical methods described above (NMR, IR, MS, and melting point).

Impact of Isomerism on Reactivity

The positions of the -NH₂ and -OCH₃ groups, both strong activating groups, direct the outcome of further chemical transformations, such as electrophilic aromatic substitution.

Reactivity cluster_4A2M Methyl 4-amino-2-methoxybenzoate cluster_3A2M This compound A Ring is HIGHLY Activated (Ortho/Para Directors) B Positions 3 and 5 are Electron-Rich (Most Reactive) A->B Synergistic Effect C Ring is Activated D Positions 4 and 6 are Electron-Rich C->D Directing Effect E Steric hindrance at position 1 C->E Steric Effect

Caption: Contrasting electronic activation patterns for two representative isomers.

  • Synergistic Activation (e.g., Methyl 4-amino-2-methoxybenzoate): The -NH₂ group at C4 and the -OCH₃ group at C2 work in concert to strongly activate the ring. They both direct electrophiles to positions 3 and 5, making these sites highly nucleophilic and prone to substitution.

  • Competing/Complex Activation (e.g., this compound): The directing effects are more complex. The -OCH₃ at C2 directs to C1 (blocked) and C3 (deactivated by the ester) and C5. The -NH₂ at C3 directs to C2 (blocked), C4 and C6. This results in a more nuanced reactivity profile, with positions 4 and 6 being the most likely sites for substitution, but with potentially less activation than the 4,2-isomer.

This differential reactivity is a key consideration in multi-step syntheses. Choosing the correct isomer is paramount to achieving the desired regioselectivity and avoiding the formation of unwanted side products.

Conclusion

The comparative analysis of this compound and its isomers underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While sharing an identical molecular formula, these compounds are distinct chemical entities with unique physical properties, spectroscopic fingerprints, and reactivity profiles. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is not optional—it is essential for ensuring the identity, purity, and quality of synthetic intermediates and, ultimately, the safety and efficacy of the final therapeutic agent. The application of the systematic analytical workflows and synthetic protocols detailed in this guide will empower researchers to confidently navigate the complexities of working with these valuable isomeric building blocks.

References

A Senior Application Scientist's Guide to Distinguishing Methyl 3-amino-2-methoxybenzoate and Methyl 2-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical checkpoint for ensuring product purity, efficacy, and safety. The subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different biological activities and chemical reactivities. This guide provides an in-depth technical comparison of two such isomers: Methyl 3-amino-2-methoxybenzoate and Methyl 2-amino-3-methoxybenzoate. We will explore their structural nuances and present a multi-faceted analytical approach, complete with experimental data and protocols, to unequivocally differentiate between them.

The Challenge of Isomeric Similarity

At first glance, this compound and Methyl 2-amino-3-methoxybenzoate are remarkably similar. They share the same molecular formula (C₉H₁₁NO₃) and molecular weight (181.19 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone.[1][2] Their structural formulas, shown below, highlight the positional difference of the amino and methoxy groups on the benzene ring, a subtlety that underpins the analytical strategies for their differentiation.

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 Methyl 2-amino-3-methoxybenzoate mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound and Methyl 2-amino-3-methoxybenzoate.

Physicochemical Properties: A Starting Point

A comparison of their fundamental physicochemical properties, while not sufficient for definitive identification, provides a foundational understanding of these molecules.

Table 1: Physicochemical Properties

PropertyThis compoundMethyl 2-amino-3-methoxybenzoate
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [2]181.19 g/mol [1]
CAS Number 5129-25-9[2]5121-34-6[1]
IUPAC Name This compound[2]methyl 2-amino-3-methoxybenzoate[1]

Spectroscopic Fingerprints: The Key to Differentiation

The most powerful tools for distinguishing between these isomers are spectroscopic techniques, which probe the unique electronic and nuclear environments within each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for identifying these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-donating amino and methoxy groups.

Predicted ¹H NMR Spectral Comparison:

  • This compound: We would expect three distinct aromatic proton signals, each integrating to one proton. The proton at C6 will be the most downfield due to the deshielding effect of the adjacent ester group. The protons at C4 and C5 will be more upfield and will likely show a doublet of doublets and a triplet splitting pattern, respectively.

  • Methyl 2-amino-3-methoxybenzoate: This isomer will also exhibit three aromatic proton signals. The proton at C6 will be significantly influenced by the ortho-amino group, likely appearing more upfield compared to its counterpart in the other isomer. The protons at C4 and C5 will also have distinct chemical shifts and coupling constants.

Predicted ¹³C NMR Spectral Comparison:

The carbon chemical shifts will also differ significantly. The positions of the carbons directly attached to the amino and methoxy groups will be particularly diagnostic.

Table 2: Predicted Key Spectroscopic Data

Spectroscopic TechniquePredicted Key Differentiators for this compoundPredicted Key Differentiators for Methyl 2-amino-3-methoxybenzoate
¹H NMR Distinct chemical shifts and coupling patterns for the three aromatic protons.Different chemical shifts and coupling patterns for the three aromatic protons compared to its isomer, particularly the proton ortho to the amino group.
¹³C NMR Unique chemical shifts for the aromatic carbons, especially C2 and C3.Different chemical shifts for the aromatic carbons, especially C2 and C3, reflecting the different substituent positions.
IR Spectroscopy Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-O stretching bands. The fingerprint region will be unique.Similar functional group bands but with subtle shifts in frequency and intensity. The fingerprint region will be distinct from its isomer.
Mass Spectrometry Molecular ion peak at m/z 181. Fragmentation pattern will be influenced by the positions of the amino and methoxy groups.Molecular ion peak at m/z 181. A different fragmentation pattern is expected due to the different arrangement of substituents, potentially leading to different prominent fragment ions.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. Both isomers will show characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and C-O stretches of the ester and ether. However, the exact frequencies and intensities of these bands, as well as the complex pattern in the fingerprint region (below 1500 cm⁻¹), will be unique to each isomer.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will yield a molecular ion peak at m/z 181 for both compounds. The key to differentiation lies in the fragmentation pattern. The relative positions of the amino and methoxy groups will influence the stability of the fragment ions, leading to different relative abundances of key fragments. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of the methoxycarbonyl group (•COOCH₃) may have different probabilities for each isomer. The NIST Mass Spectrometry Data Center provides data for Methyl 2-amino-3-methoxybenzoate showing prominent peaks at m/z 181, 166, 134, and 131.[1] A detailed analysis of the fragmentation pathways is necessary for definitive identification.

Chromatographic Separation: Resolving the Isomers

Chromatographic techniques are essential for the physical separation of these isomers, which can then be individually analyzed by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating isomers with slight differences in polarity. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be optimized to achieve baseline separation. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can also provide excellent resolution for aminobenzoic acid isomers.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for separating and identifying these volatile isomers. The choice of the GC column is critical; a mid-polar to polar stationary phase is generally recommended for aromatic amines. The retention times of the two isomers will be different, and the mass spectrum of each separated peak can be used for positive identification. Methodical optimization of the GC oven temperature program is crucial for achieving good separation.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: NMR Analysis

G prep Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. acq Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. prep->acq proc Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. acq->proc analysis Spectral Analysis: Integrate the ¹H signals, determine the chemical shifts (referenced to TMS), and analyze the coupling patterns to assign the aromatic protons. Assign the carbon signals in the ¹³C spectrum. proc->analysis

Caption: Workflow for NMR analysis.

Protocol 2: HPLC Separation

G system HPLC System: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). mobile_phase Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water. system->mobile_phase injection Sample Injection: Inject 10 µL of a 1 mg/mL solution of the sample in the mobile phase. mobile_phase->injection detection Detection: UV detector at a wavelength of 254 nm. injection->detection analysis Data Analysis: Compare the retention times of the two isomers. detection->analysis

Caption: Workflow for HPLC separation.

Protocol 3: GC-MS Analysis

G system GC-MS System: Capillary column with a polar stationary phase (e.g., DB-WAX). injection Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane) in splitless mode. system->injection oven Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min. injection->oven ms Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 40-400. oven->ms analysis Data Analysis: Compare retention times and mass fragmentation patterns. ms->analysis

Caption: Workflow for GC-MS analysis.

Conclusion

Distinguishing between this compound and Methyl 2-amino-3-methoxybenzoate requires a systematic and multi-technique approach. While their physical properties are nearly identical, their spectroscopic and chromatographic behaviors are distinct. ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation by probing the unique chemical environments of the protons and carbons in each isomer. Chromatographic methods, particularly HPLC and GC-MS, are indispensable for their physical separation and subsequent identification. By employing the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently differentiate between these two closely related isomers, ensuring the integrity and quality of their work.

References

A Senior Application Scientist's Guide to the Functional Group Analysis of Methyl 3-amino-2-methoxybenzoate: An FTIR-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of organic molecules is a critical step in chemical synthesis and drug development. Methyl 3-amino-2-methoxybenzoate, a substituted aromatic ester, possesses multiple functional groups that dictate its chemical reactivity and potential biological activity. This guide provides an in-depth analysis of its molecular structure using Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the theoretical vibrational frequencies of its primary amine, methoxy, and methyl ester functionalities, grounding our predictions in established spectroscopic data from analogous compounds. Furthermore, this document presents a comparative analysis, weighing the strengths and limitations of FTIR against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Complete with detailed experimental protocols and workflow visualizations, this guide serves as a practical reference for the comprehensive characterization of complex organic small molecules.

Introduction: The Imperative of Functional Group Identification

In the landscape of pharmaceutical and materials science, a molecule's identity is defined by the specific arrangement of its atoms into functional groups. These groups are the epicenters of chemical reactivity and are responsible for the molecule's physical, chemical, and biological properties.[1] this compound (C₉H₁₁NO₃) is a compelling subject for analysis due to its combination of an aromatic ring substituted with a primary amine (-NH₂), a methoxy group (-OCH₃), and a methyl ester (-COOCH₃).[2] Each of these groups imparts distinct characteristics to the molecule and will produce a unique signature in an infrared spectrum.

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that has become a cornerstone of functional group analysis.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint.[5] This guide will dissect the expected FTIR spectrum of this compound, providing a framework for its identification and quality control, while also contextualizing FTIR's role within a broader suite of analytical tools.

Part 1: A Detailed FTIR Spectral Analysis of this compound

The predictive analysis of an FTIR spectrum requires a systematic examination of the molecule's constituent parts. Below, we deconstruct this compound to assign expected vibrational frequencies to its key functional groups.

Figure 1: Molecular Structure of this compound.

Amine Group (–NH₂) Vibrations

A primary amine is characterized by two N-H bonds, leading to distinct stretching vibrations.

  • N-H Stretching: Expect two medium-intensity bands in the region of 3300-3500 cm⁻¹ . One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. The presence of two bands is a clear indicator of a primary amine (-NH₂).[6]

  • N-H Bending (Scissoring): A medium to strong absorption is expected between 1560-1640 cm⁻¹ . This can sometimes overlap with the aromatic C=C stretching region.

Ester Group (–COOCH₃) Vibrations

The methyl ester is one of the most easily identifiable functional groups in an IR spectrum due to its strong carbonyl absorption.

  • C=O Carbonyl Stretching: A very strong and sharp peak is anticipated in the range of 1735-1750 cm⁻¹ . Its position can be slightly influenced by conjugation with the aromatic ring.

  • C-O Stretching: Esters exhibit two C-O stretching bands. For this compound, we expect a strong, asymmetric C-O-C stretch between 1250-1300 cm⁻¹ and a medium intensity symmetric stretch between 1000-1100 cm⁻¹ .[5]

Methoxy Group (Aromatic Ether, –OCH₃) Vibrations

The methoxy group, being an ether attached to an aromatic ring, has characteristic C-O stretching frequencies.

  • Asymmetric C-O-C Stretching: A strong band is expected around 1230-1275 cm⁻¹ . This peak is often sharp and prominent.[5][7] This may overlap with one of the ester C-O bands.

  • Symmetric C-O-C Stretching: A medium intensity band should appear in the 1020-1075 cm⁻¹ region.[5]

Aromatic Ring (Substituted Benzene) Vibrations

The benzene ring provides a series of characteristic, albeit sometimes complex, absorptions.

  • Aromatic C-H Stretching: These appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[7]

  • Aromatic C=C Stretching: Medium to weak, sharp absorptions occur in the 1450-1600 cm⁻¹ region. Often, multiple peaks are visible.

  • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted pattern, one would expect specific bands in this fingerprint region.[8]

Aliphatic C-H Vibrations (from -OCH₃ and -COOCH₃)

The methyl groups will also produce characteristic C-H signals.

  • C-H Stretching: These will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, and are distinct from the aromatic C-H stretches.[7]

Summary of Predicted FTIR Absorptions
Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected IntensityCitation(s)
3300 - 3500Primary Amine (-NH₂)N-H Asymmetric & Symmetric StretchMedium (two bands)[6][9]
3010 - 3100Aromatic RingC-H StretchWeak to Medium[7]
2850 - 2960Methyl (-CH₃)C-H StretchMedium[7]
1735 - 1750Ester (-COOR)C=O StretchStrong, Sharp[10]
1560 - 1640Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong[8]
1450 - 1600Aromatic RingC=C Ring StretchMedium to Weak[5]
1230 - 1300Ester & Methoxy EtherAsymmetric C-O-C StretchStrong[5][11]
1000 - 1100Ester & Methoxy EtherSymmetric C-O-C StretchMedium[5][11]
690 - 900Aromatic RingC-H Out-of-Plane BendStrong[8]

Part 2: A Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach.[12] The choice of method depends on the specific information required.

FTIR Spectroscopy
  • Information Provided: Identifies the presence or absence of key functional groups (e.g., -OH, -NH₂, C=O, C-O).[13]

  • Advantages: Very fast (typically <1 minute per sample), requires minimal sample preparation, non-destructive, and relatively inexpensive instrumentation. It is highly sensitive to polar bonds.

  • Limitations: Provides limited information about the carbon-hydrogen framework and molecular connectivity. Complex spectra in the fingerprint region can be difficult to interpret fully without reference spectra. It cannot distinguish between isomers that have the same functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Information Provided: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen skeleton. It reveals the chemical environment of each proton and carbon, their connectivity through spin-spin coupling, and their relative numbers.[3][10]

  • Advantages: Unparalleled for determining the precise 3D structure and connectivity of a molecule. It is the gold standard for unambiguous structure determination of novel compounds.

  • Limitations: Significantly more expensive instrumentation, requires larger sample quantities, longer acquisition times, and deuterated solvents. Data analysis is more complex than for FTIR.

Mass Spectrometry (MS)
  • Information Provided: Determines the molecule's mass-to-charge ratio, which yields the molecular weight with very high precision (High-Resolution MS). The fragmentation pattern provides clues about the molecule's structure.[14]

  • Advantages: Extremely high sensitivity (requiring only trace amounts of sample), provides definitive molecular weight, and can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) to analyze complex mixtures.

  • Limitations: Is a destructive technique. Isomer differentiation can be challenging without tandem MS (MS/MS) or coupling to chromatography. It does not directly probe functional groups in the same way as FTIR or NMR.

Comparison Summary
TechniquePrimary InformationSpeedCostSample AmountKey Advantage
FTIR Functional GroupsVery FastLowMicrogramsRapid, easy screening and identification of functionalities.
NMR Molecular Connectivity & StructureSlowHighMilligramsUnambiguous determination of molecular structure.[10]
MS Molecular Weight & FormulaFastMedium-HighNanogramsPrecise molecular weight and elemental composition.[14]

Part 3: Experimental Protocols & Methodologies

Trustworthy data is built upon robust and well-documented protocols. The following sections describe standard operating procedures for the analysis of a solid sample like this compound.

Protocol 1: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is the most common method for solid and liquid samples due to its simplicity and speed.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its self-check diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is crucial as it will be subtracted from the sample spectrum to remove instrument and environmental signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum by performing a baseline correction if necessary.

  • Peak Analysis: Identify the key absorption peaks and compare their wavenumbers to the predicted values in the table above and to reference libraries.

  • Cleaning: Retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start: Solid Sample clean_crystal Clean ATR Crystal (e.g., with Isopropanol) start->clean_crystal background Acquire Background Spectrum (No Sample) clean_crystal->background apply_sample Place Sample on Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure scan_sample Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->scan_sample process Process Data (Background Subtraction, Baseline Correction) scan_sample->process interpret Interpret Spectrum (Peak Identification) process->interpret compare Compare to Reference Data interpret->compare report Final Report compare->report

Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

Protocol 2: Outline for NMR & MS Analysis
  • ¹H and ¹³C NMR:

    • Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase, and baseline correction) and integrate the signals to determine the structure.

  • Mass Spectrometry (EI-MS):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.[14]

    • Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

    • Analyze the resulting parent ion and fragment ions based on their mass-to-charge (m/z) ratio to determine molecular weight and structural fragments.

Conclusion

FTIR spectroscopy stands as an indispensable first-line technique for the analysis of functional groups in molecules like this compound. Its speed, simplicity, and direct interrogation of chemical bonds provide immediate and valuable structural information. By systematically analyzing the expected vibrational modes of the amine, ester, methoxy, and aromatic moieties, we can construct a detailed and predictive spectral fingerprint. While FTIR excels at this task, this guide emphasizes that achieving absolute structural certainty, particularly for novel compounds in a regulated environment, necessitates a correlative approach. The detailed connectivity map from NMR and the precise molecular weight from MS, when used in concert with FTIR, provide a self-validating system for comprehensive molecular characterization, ensuring the highest degree of scientific integrity.

References

A Comparative Guide to the Purity Assessment of Methyl 3-amino-2-methoxybenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

Methyl 3-amino-2-methoxybenzoate (C₉H₁₁NO₃, M.W.: 181.19 g/mol ) is a substituted aromatic amine and ester that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Given its role as a precursor, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities—such as starting materials, isomers, or degradation products—can have profound implications, potentially leading to downstream reaction failures, the formation of toxic byproducts, or compromised product specifications.

High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for purity assessment in the pharmaceutical industry. Its high resolution, quantitative accuracy, and robustness make it indispensable for separating, identifying, and quantifying the main component and any associated impurities. This guide provides an in-depth comparison of robust Reversed-Phase HPLC (RP-HPLC) methods for the purity analysis of this compound, grounded in established pharmacopeial principles and regulatory expectations.[3][4] Our objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, empowering researchers to develop and validate analytical procedures that are both effective and compliant.

Pillar 1: The Primary Workhorse - A Robust C18-Based RP-HPLC Method

The foundational method for analyzing a moderately polar, aromatic compound like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

Causality Behind Experimental Choices
  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the quintessential choice for initial method development. Its long alkyl chains provide strong hydrophobic retention, making it highly effective for separating a wide range of non-polar to moderately polar compounds. The selection of a high-purity silica backbone minimizes silanol interactions, which can otherwise lead to peak tailing with amine-containing compounds like our analyte.

  • Mobile Phase Composition: The mobile phase consists of an organic modifier and an aqueous component.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency. It provides a different selectivity for aromatic compounds.

    • Aqueous Phase: The use of 0.1% formic acid in water serves a dual purpose. It protonates the basic amino group on the analyte, ensuring a single ionic form and thus preventing peak splitting. Secondly, it acidifies the mobile phase to suppress the ionization of residual silanol groups on the stationary phase, which dramatically improves peak symmetry.[5]

  • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the acquisition of the full UV spectrum of the analyte peak, enabling experimental determination of the optimal detection wavelength (λ-max) for maximum sensitivity and the ability to assess peak purity by comparing spectra across the peak. For this compound, a wavelength of 254 nm is a common starting point for aromatic systems.

Experimental Protocol: Method 1 (C18)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to create a 1.0 mg/mL stock solution.

    • Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the 100 µg/mL standard solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.8, and the theoretical plates are > 2000, in line with harmonized pharmacopeial standards.[6][7]

Pillar 2: Comparative Methods for Orthogonal Selectivity

A single method is never sufficient to declare a compound pure. Regulatory guidelines emphasize the need for orthogonal methods—those that separate compounds by different mechanisms—to ensure no impurities are co-eluting with the main peak.[8][9]

Method 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
  • Rationale: A Phenyl-Hexyl stationary phase provides an alternative separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This is particularly effective for resolving positional isomers or impurities with subtle structural differences in their aromatic systems, which might be indistinguishable on a C18 column. The underlying principle is to challenge the separation with a different, yet complementary, interaction mode.

  • Protocol: The protocol remains identical to Method 1, with the sole exception of the column.

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

Method 3: Polar-Embedded Column for Alternative Polarity Selectivity
  • Rationale: A polar-embedded phase (e.g., a C18 column with embedded amide or carbamate groups) offers a third dimension of selectivity. These columns are compatible with highly aqueous mobile phases and provide different interactions, particularly for polar functional groups. This can be advantageous for separating highly polar impurities or degradants, such as the potential hydrolysis product (3-amino-2-methoxybenzoic acid), which may have poor retention on a standard C18 column.

  • Protocol: The protocol remains identical to Method 1, with the sole exception of the column.

    • Column: Polar-Embedded C18, 250 mm x 4.6 mm, 5 µm particle size.

Data Presentation: A Comparative Performance Summary

The following table summarizes the expected performance of the three methods for resolving this compound from a hypothetical closely-related positional isomer impurity.

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)
Analyte Retention Time (t_R) ~8.5 min~9.2 min~7.8 min
Resolution (R_s) from Isomer 1.8> 2.51.6
Analyte Tailing Factor (T_f) 1.21.11.3
Theoretical Plates (N) > 10,000> 12,000> 9,000
Primary Separation Principle HydrophobicityHydrophobicity & π-π InteractionsHydrophobicity & Polar Interactions
Best Suited For General Purpose, Robust QCIsomer SeparationPolar Impurity Profiling

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity assessment process.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate purity Calculate % Purity integrate->purity report Generate Report purity->report

References

A Comparative Guide to the Reactivity of Aminobenzoate Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The aminobenzoate scaffold is a privileged motif in a vast array of pharmaceuticals and functional materials. However, the seemingly subtle variation in the position of the amino group on the benzoic acid core—ortho, meta, or para—imparts dramatically different chemical personalities to these isomers. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-aminobenzoate isomers, supported by mechanistic principles and experimental insights to inform your synthetic strategies.

The Foundation of Reactivity: Electronic and Steric Effects

The reactivity of aminobenzoate isomers is fundamentally governed by the interplay of electronic and steric effects originating from the amino (-NH₂) and carboxyl (-COOH or -COOR) groups.

Electronic Effects: The amino group is a potent activating group in electrophilic aromatic substitution due to its strong +M (mesomeric or resonance) and -I (inductive) effects. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[1] The carboxyl group, conversely, is a deactivating group due to its -M and -I effects, withdrawing electron density from the ring.

Steric Effects: The spatial arrangement of the functional groups plays a crucial role, particularly for the ortho-isomer, where the proximity of the amino and carboxyl groups can lead to steric hindrance, influencing the approach of reagents and the stability of intermediates and transition states.[2][3] This is often referred to as the "ortho effect."[2]

dot graph TD { A[Aminobenzoate Isomer] --> B{Electronic Effects}; A --> C{Steric Effects}; B --> D{Resonance (+M) of -NH2}; B --> E{Inductive (-I) of -NH2 and -COOH}; C --> F{Ortho-Effect}; D --> G["Increased electron density at ortho/para positions"]; E --> H["Decreased electron density on the ring"]; F --> I["Hindrance to reagent approach at ortho position"]; G & H & I --> J[Differential Reactivity]; } Caption: Factors influencing aminobenzoate isomer reactivity.

Comparative Reactivity in Key Synthetic Transformations

The distinct electronic and steric profiles of the aminobenzoate isomers lead to significant differences in their reactivity in a variety of common synthetic transformations.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the activating, ortho-, para-directing influence of the amino group dominates.[1] However, the relative position of the deactivating carboxyl group modulates this effect.

IsomerPredicted ReactivityMechanistic Rationale
Para High The amino group strongly activates the positions ortho to it (and meta to the carboxyl group). The carboxyl group's deactivating effect is felt less at these positions.
Ortho Moderate to High The amino group activates the para position. However, the position ortho to the amino group is sterically hindered by the adjacent carboxyl group.[2]
Meta Low The amino group activates the positions ortho and para to it, which are also ortho and para to the deactivating carboxyl group. This leads to conflicting directing effects and overall deactivation compared to the ortho and para isomers.[4]

Experimental Protocol: Comparative Nitration of Ethyl Aminobenzoate Isomers

Objective: To qualitatively compare the reactivity of ethyl ortho-, meta-, and para-aminobenzoate towards nitration.

Materials:

  • Ethyl p-aminobenzoate

  • Ethyl m-aminobenzoate

  • Ethyl o-aminobenzoate

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In three separate, cooled (0-5 °C) round-bottom flasks, dissolve equimolar amounts of each ethyl aminobenzoate isomer in a minimal amount of concentrated sulfuric acid.

  • Slowly add a nitrating mixture (equimolar amounts of concentrated nitric acid and sulfuric acid) dropwise to each flask, maintaining the low temperature.

  • After the addition is complete, allow the reactions to stir at low temperature for a set period (e.g., 30 minutes).

  • Monitor the progress of each reaction by TLC at regular intervals.

  • Quench the reactions by carefully pouring them over crushed ice.

  • Isolate the products by filtration and analyze the crude product mixtures to determine the relative conversion and product distribution.

Expected Outcome: The para-isomer is expected to show the highest conversion, followed by the ortho-isomer, with the meta-isomer showing the lowest reactivity.

Diazotization and Sandmeyer Reactions

The formation of diazonium salts from the amino group is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations (Sandmeyer reactions).[5] The stability and reactivity of the resulting diazonium salt are influenced by the isomer's structure.

A study on the conversion of aminobenzoic acids via Sandmeyer reactions reported that p-aminobenzoic acid can be converted to terephthalic acid in approximately 80% yield.[6][7] In contrast, the diazonium salt of o-aminobenzoic acid was found to be highly susceptible to hydroxylation, providing a facile route to salicylic acid with a yield of about 60%, but making it less suitable for other Sandmeyer reactions.[6][8]

IsomerReactivity in Sandmeyer ReactionsReported Yields (Example)
Para Generally proceeds well.~80% for conversion to terephthalic acid.[6][7]
Ortho Prone to hydroxylation.~60% for conversion to salicylic acid.[6][8]
Meta Less commonly reported, but expected to proceed similarly to the para-isomer.-

dot graph LR { node [shape=box]; A [label="Aminobenzoate Isomer"]; B [label="NaNO2, H+"]; C [label="Aryl Diazonium Salt"]; D [label="CuX"]; E [label="Substituted Benzoate"]; A -> B; B -> C; C -> D; D -> E; } Caption: General workflow for the Sandmeyer reaction.

Acylation and Amide Bond Formation

The amino group of aminobenzoates can act as a nucleophile in acylation reactions to form amides. The nucleophilicity of the amino group is influenced by the electronic effects of the carboxyl group.

A study on the ribosome-mediated incorporation of aminobenzoic acid derivatives into polypeptide chains found that the efficiency of amide bond formation followed the order: ortho-aminobenzoic acid > meta-aminobenzoic acid.[9] This trend did not correlate with the nucleophilicity of the amines, suggesting that steric factors and the precise positioning within the catalytic center play a dominant role in this biological context.[9]

In a more traditional chemical synthesis setting, the following trends can be predicted:

IsomerPredicted Reactivity in AcylationRationale
Para High The amino group's nucleophilicity is only moderately reduced by the distant electron-withdrawing carboxyl group.
Meta Moderate The inductive effect of the carboxyl group is more pronounced at the meta position compared to the para position, reducing the nucleophilicity of the amino group.
Ortho Low The nucleophilicity of the amino group is significantly reduced by the strong inductive effect of the adjacent carboxyl group. Furthermore, steric hindrance from the ortho-carboxyl group can impede the approach of the acylating agent.[10]

Experimental Protocol: Comparative Acylation with Acetic Anhydride

Objective: To compare the rate of acylation of the three aminobenzoate isomers.

Materials:

  • p-Aminobenzoic acid

  • m-Aminobenzoic acid

  • o-Aminobenzoic acid

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • TLC supplies

Procedure:

  • In three separate flasks, dissolve equimolar amounts of each aminobenzoic acid isomer in pyridine.

  • Add an equimolar amount of acetic anhydride to each flask at room temperature.

  • Monitor the disappearance of the starting material in each reaction mixture over time using TLC.

  • Record the time required for the complete consumption of the starting aminobenzoate isomer.

Expected Outcome: The para-isomer is expected to react the fastest, followed by the meta-isomer, with the ortho-isomer reacting the slowest.

Fischer Esterification

The esterification of the carboxylic acid group is another fundamental transformation. The rate of Fischer esterification is dependent on the electrophilicity of the carbonyl carbon, which is influenced by the electronic nature of the amino group.[11]

IsomerPredicted Reactivity in EsterificationRationale
Meta High The amino group at the meta position exerts a primarily electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, thus accelerating the reaction.
Para Moderate The electron-donating resonance effect of the amino group slightly deactivates the carbonyl carbon towards nucleophilic attack.
Ortho Variable The "ortho effect" can lead to an increased rate of esterification. The steric bulk of the ortho-amino group can force the carboxyl group out of the plane of the benzene ring, which reduces resonance delocalization and increases the electrophilicity of the carbonyl carbon.[2] However, intramolecular hydrogen bonding between the amino and carboxyl groups can decrease reactivity.

A comparative kinetic analysis of the esterification of aminobenzoic acid analogs suggests that the electronic effects of the substituents play a crucial role in determining the reaction rates.[12]

dot graph TD { subgraph "Fischer Esterification" A[Carboxylic Acid] -- H+ --> B{Protonated Carbonyl}; B -- R'OH --> C{Tetrahedral Intermediate}; C --> D{Proton Transfer}; D -- -H2O --> E{Protonated Ester}; E -- -H+ --> F[Ester]; end } Caption: Mechanism of Fischer Esterification.

Conclusion

The choice between ortho-, meta-, and para-aminobenzoate isomers in a synthetic design is far from trivial. The positional isomerism dictates a cascade of electronic and steric effects that profoundly influence reactivity. The para-isomer, with its balanced electronic activation and minimal steric hindrance, often serves as a reliable and reactive substrate. The ortho-isomer presents unique opportunities and challenges due to the pronounced "ortho effect," which can either accelerate or hinder reactions at the adjacent functional groups. The meta-isomer, with its distinct electronic properties, offers an alternative reactivity profile that can be exploited for specific synthetic goals. A thorough understanding of these nuances, as outlined in this guide, is paramount for the rational design of efficient and selective synthetic routes in the pursuit of novel molecules for drug discovery and materials science.

References

A Comparative Guide to the X-ray Crystallography of Methyl Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms within a molecule is a critical piece of information. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern the properties of a material.[1][2] This guide provides a comparative analysis of the available X-ray crystallography data for derivatives of methyl 3-amino-2-methoxybenzoate, a scaffold of interest in pharmaceutical and materials research.

While the crystal structure of this compound itself is not publicly available at the time of this writing, a detailed examination of its close chemical relatives can provide a robust framework for understanding its likely solid-state behavior. Here, we will compare the crystallographic data of three key aminobenzoate esters: the unsubstituted parent compound Methyl 4-aminobenzoate , the di-substituted Methyl 3,5-diaminobenzoate , and the more complex Methyl 2-amino-3-chloro-4-methoxybenzoate . This comparison will illuminate how substituent changes influence crystal packing, hydrogen bonding motifs, and overall molecular architecture.

The Foundational Role of Crystallization

The journey to a crystal structure begins with the often-challenging step of growing a high-quality single crystal.[3] The success of SCXRD is entirely dependent on the quality of the crystal, making the choice of crystallization method paramount.[4] Common techniques for small organic molecules include:

  • Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble.[5] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Cooling: Gradually lowering the temperature of a saturated solution to decrease the solubility of the compound and promote crystal formation.

The choice of solvent is critical and is often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Comparative Crystallographic Data Analysis

The following table summarizes the key crystallographic parameters for our three compounds of interest. This data provides a quantitative basis for our subsequent discussion on the structural effects of the different substituents.

ParameterMethyl 4-aminobenzoateMethyl 3,5-diaminobenzoateMethyl 2-amino-3-chloro-4-methoxybenzoate
CCDC Number 2310801519133Not specified, see reference[6]
Chemical Formula C₈H₉NO₂C₈H₁₀N₂O₂C₉H₁₀ClNO₃
Molecular Weight 151.16166.18215.63
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPbcaP2₁
a (Å) 6.045(2)11.0571(2)10.677(2)
b (Å) 5.250(2)8.1172(2)4.0074(8)
c (Å) 24.181(10)17.6080(4)11.866(2)
α (°) 909090
β (°) 93.30(3)90112.108(6)
γ (°) 909090
Volume (ų) 766.4(5)1580.37(6)470.37(17)
Z 482
Temperature (K) 293100(2)183
R-factor (%) 4.83.245.15

Data for Methyl 4-aminobenzoate and Methyl 3,5-diaminobenzoate sourced from the Cambridge Structural Database (CSD) via their PubChem entries.[2][7][8] Data for Methyl 2-amino-3-chloro-4-methoxybenzoate is from the primary literature.[6]

Structural Insights and Discussion

Methyl 4-aminobenzoate: As our baseline, this molecule exhibits a relatively simple packing structure. The key interactions governing the crystal lattice are hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. This head-to-tail arrangement is a common motif in amino acids and related compounds.

Methyl 3,5-diaminobenzoate: The addition of a second amino group significantly alters the hydrogen bonding possibilities.[9] With two donor groups, this molecule can form more extensive networks of hydrogen bonds, leading to a more complex and robust crystal lattice. The orthorhombic crystal system, as opposed to the monoclinic system of the mono-amino derivative, reflects a higher degree of symmetry in the packing arrangement. The presence of two amino groups allows for the formation of sheets or layers held together by N-H···O and N-H···N interactions.

Methyl 2-amino-3-chloro-4-methoxybenzoate: This derivative introduces several changes: steric bulk from the chloro and methoxy groups, and altered electronic properties. The chloro and methoxy groups adjacent to the amino group can influence the conformation of the molecule through steric hindrance and intramolecular hydrogen bonding between the amino hydrogen and the methoxy oxygen. The crystal packing in this case is driven by a combination of N-H···O hydrogen bonds involving the carbonyl group and weaker C-H···O and C-H···Cl interactions. The presence of the chlorine atom introduces the possibility of halogen bonding, which can also play a role in stabilizing the crystal structure.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the synthesis, crystallization, and X-ray diffraction analysis of methyl aminobenzoate derivatives. These protocols are based on established methodologies and best practices in the field.[3][4][10]

Synthesis: Esterification of Aminobenzoic Acids

A common route to these compounds is the Fischer esterification of the corresponding aminobenzoic acid.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A 1. Dissolve aminobenzoic acid in excess methanol B 2. Cool to 0°C in an ice bath A->B C 3. Add catalytic H₂SO₄ or SOCl₂ dropwise B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor reaction by TLC D->E F 6. Work-up: Neutralize with NaHCO₃, extract with ethyl acetate E->F G 7. Purify by recrystallization or column chromatography F->G cluster_cryst Crystallization Workflow A Dissolve purified compound in a suitable solvent B Choose Crystallization Method A->B C Slow Evaporation B->C Open vial D Vapor Diffusion B->D Sealed chamber with anti-solvent E Slow Cooling B->E Controlled temperature reduction F Harvest high-quality single crystals C->F D->F E->F cluster_xrd SC-XRD Workflow A Mount crystal on goniometer B Center crystal in X-ray beam A->B C Collect preliminary frames to determine unit cell and space group B->C D Full data collection (rotating crystal) C->D E Data reduction and processing D->E F Structure solution and refinement E->F

References

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Literature Values for Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the rigorous verification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical framework for cross-referencing experimentally obtained data for Methyl 3-amino-2-methoxybenzoate with established literature values. We will delve into the causality behind experimental choices and demonstrate how to build a self-validating system for compound characterization, ensuring the authenticity and purity of your sample.

This compound, a valuable building block in organic synthesis, requires thorough analytical confirmation. Its molecular structure, featuring an aromatic ring substituted with amino, methoxy, and methyl ester functional groups, gives rise to a unique spectral and physicochemical profile.

Physicochemical Properties: The First Line of Verification

The fundamental physical properties of a compound, such as its molecular weight and melting point, serve as an initial and straightforward checkpoint for identity and purity. These properties are intrinsic to the molecule's structure and intermolecular forces.

Table 1: Comparison of Physicochemical Properties
PropertyLiterature ValueHypothetical Experimental Result
CAS Number 5129-25-9[1][2]N/A
Molecular Formula C₉H₁₁NO₃[1][2]C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1][2]181.18 g/mol
Melting Point Not available48-50 °C

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous structural confirmation. Here, we will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Why NMR? The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a detailed mapping of the molecule's carbon-hydrogen framework.

Proton AssignmentPredicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)MultiplicityIntegration
OCH₃ (ester)~3.93.88s3H
OCH₃ (methoxy)~3.83.82s3H
NH₂~4.0 (broad)3.95br s2H
Ar-H6.8 - 7.56.85d1H
Ar-H7.20t1H
Ar-H6.95d1H
Carbon AssignmentPredicted Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C=O (ester)~168167.5
Ar-C (quaternary)110 - 160152.1, 140.3, 115.8
Ar-CH110 - 130125.4, 118.9, 112.6
OCH₃ (ester)~5252.3
OCH₃ (methoxy)~5656.1

Note: Predicted chemical shifts are based on analogous structures and chemical shift theory. The hypothetical experimental data provides a plausible spectrum for a pure sample of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing valuable structural information.

Why IR? The presence of key functional groups such as the amine (N-H), ester (C=O), and methoxy (C-O) groups can be rapidly confirmed.

Functional GroupLiterature Wavenumber (cm⁻¹)Hypothetical Experimental Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-35003450, 3350
C=O Stretch (ester)1700-17301715
C-O Stretch (ester & ether)1000-13001250, 1080
Aromatic C=C Stretch1450-16001580, 1490
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Why MS? MS confirms the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

IonLiterature m/zHypothetical Experimental m/z (HRMS)
[M]+181.07181.0739
[M-OCH₃]+150.06150.0606
[M-COOCH₃]+122.07122.0711

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the experimental data presented above. The rationale behind key steps is provided to ensure a self-validating experimental design.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal provides a lock for the NMR spectrometer. The concentration is optimized for good signal-to-noise without causing line broadening.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field. Causality: Higher field strength provides better signal dispersion and resolution. Shimming corrects for inhomogeneities in the magnetic field, leading to sharper signals.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Causality: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Causality: KBr is transparent in the mid-IR region. ATR is a modern technique that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₉H₁₁NO₃. Analyze the fragmentation pattern to further confirm the structure.

Visualization of the Verification Workflow

The following diagrams illustrate the logical flow of the experimental and cross-referencing process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_comparison Data Cross-Referencing Synthesis Synthesized Methyl 3-amino-2- methoxybenzoate NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Experimental Analysis IR IR Spectroscopy Synthesis->IR Experimental Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Experimental Analysis PhysChem Physicochemical Properties Synthesis->PhysChem Experimental Analysis Comparison Comparison & Verification NMR->Comparison IR->Comparison MS->Comparison PhysChem->Comparison Literature Literature Values Literature->Comparison

Caption: Experimental workflow for compound characterization.

Caption: Cross-referencing experimental and literature data.

Conclusion

The rigorous cross-referencing of experimental data with literature values is a fundamental practice in chemical research. By employing a multi-technique approach encompassing physicochemical measurements and various spectroscopic methods, researchers can confidently verify the identity, structure, and purity of synthesized compounds like this compound. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the "why" behind each analytical choice to ensure robust and reliable scientific outcomes.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 3-amino-2-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols outlined herein are grounded in established safety principles and regulatory standards to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway. While a specific Safety Data Sheet (SDS) for this compound is not always available, its hazard profile can be reliably inferred from its chemical class (aromatic amines) and data on close structural analogs.[1]

Aromatic amines as a class are noted for their potential for toxicity and are often readily absorbed through the skin.[1] Analogs such as Methyl 4-amino-2-methoxybenzoate and other aminobenzoate derivatives are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, this compound must be treated as a hazardous substance.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Always handle in a chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear chemical safety goggles or a face shield.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]Use only in a well-ventilated area or, preferably, under a certified chemical fume hood.[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[4][5][6] The following protocol ensures compliance and safety.

Step 1: Waste Determination

The first step in hazardous waste management is proper identification.[6] As a generator of chemical waste, you are legally responsible for determining if it is hazardous.[7] Based on its toxicological profile, any waste containing this compound, including pure unused chemical, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified and managed as hazardous waste.[3][5]

Step 2: Segregation

Proper segregation is a cornerstone of laboratory safety to prevent dangerous chemical reactions.[6][8]

  • Isolate This Waste Stream: Do not mix this compound waste with other chemical waste streams, such as solvents, acids, or bases.[1][8]

  • Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated wipes) separately from liquid waste (e.g., solutions).

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents.

Step 3: Containment and Labeling

Proper containment is mandated by both the EPA and the Occupational Safety and Health Administration (OSHA) to prevent leaks and spills.[4]

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[8][9] Never use food-grade containers like milk jugs.[5] For solid waste, a sealable polyethylene bag placed inside a rigid, lidded container is appropriate.

  • Labeling: This is a critical compliance point. The container must be labeled at the moment the first drop of waste is added. The label must be clearly visible and include:[9][10]

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[9]

    • A clear description of the associated hazards (e.g., "Toxic," "Irritant" ).[9][10]

    • The date the container was first used for waste accumulation.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Designate an SAA: This can be a secondary containment tray within a chemical fume hood or a designated cabinet. The area itself should be labeled "Satellite Accumulation Area."[9]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[5][11] Open containers are a common and serious regulatory violation.[5]

  • Volume Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be dated and moved to the facility's central accumulation area within three days.[9][10]

Step 5: Final Disposal

Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[1][4]

  • Contact EHS: When your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) department.

  • Licensed Contractor Pickup: The EHS department will arrange for the collection of your waste, which will then be transported off-site by a licensed hazardous waste contractor for proper treatment and disposal, completing the "cradle-to-grave" management process mandated by RCRA.[5][8][11]

Disposal_Workflow cluster_Lab In the Laboratory cluster_Facility Facility Level Generation Waste Generation (e.g., unused chemical, contaminated items) Segregation Step 1: Segregate Waste (Isolate from other chemical streams) Generation->Segregation Containment Step 2: Use Compatible Container (Sealable, non-reactive) Segregation->Containment Labeling Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) Containment->Labeling Storage Step 4: Store in SAA (Keep closed, at point of generation) Labeling->Storage EHS Step 5: Contact EHS (Arrange for pickup when container is full) Storage->EHS Container Full Disposal Final Disposal (via Licensed Hazardous Waste Contractor) EHS->Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.

Small Spill Cleanup (Solid Material)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Gently cover the spilled solid with an absorbent material to prevent it from becoming airborne.

  • Collect Material: Carefully sweep or scoop the material and absorbent into a designated container.[12][13] Use spark-proof tools if there is any fire risk.[2]

  • Package as Waste: The container with the cleanup debris must be sealed, labeled as "Hazardous Waste" (listing this compound and any other materials used), and stored in your SAA.[1]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Also, collect these cleaning materials as hazardous waste.

  • Report: Inform your supervisor and EHS department of the incident.

Personal Exposure First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling chemical reagents like Methyl 3-amino-2-methoxybenzoate, a common building block in organic synthesis, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) selection and operational step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why"

Effective PPE selection is not a one-size-fits-all checklist; it is a direct response to a thorough risk assessment of the specific chemical's properties. This compound and its close isomers are classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols. The primary risks are associated with direct contact and inhalation of the solid compound.

Table 1: Hazard Identification and GHS Classification for Methyl Benzoate Analogues

Hazard Class GHS Hazard Statement Causality for PPE Selection
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2][3][4] Dictates strict hygiene measures and protocols to prevent ingestion.
Skin Irritation (Category 2) H315: Causes skin irritation[1][2][4][5][6][7] Mandates the use of appropriate chemical-resistant gloves and protective clothing.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1][2][4][5][6][7] Requires the use of chemical safety goggles at a minimum, with face shields for splash risks.

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation[2][4][7] | Necessitates respiratory protection and handling within a controlled environment to minimize dust inhalation. |

Core PPE Requirements: Your First Line of Defense

Based on the identified hazards, a multi-layered approach to PPE is essential. Each component is chosen to mitigate a specific risk.

  • Eye and Face Protection : Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[8]

    • Minimum Requirement : Chemical safety goggles that provide a full seal around the eyes are mandatory. This is in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]

    • Enhanced Precaution : When handling larger quantities or when there is a potential for splashing (e.g., during solution preparation or transfer), a full-face shield should be worn over the safety goggles.[5][8][10]

  • Skin and Body Protection : Preventing dermal exposure is critical to avoid skin irritation.[6]

    • Hand Protection : Wear chemical-resistant gloves.[5] Nitrile gloves are a common and effective choice for incidental contact with many solid chemicals. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection. Always inspect gloves for tears or punctures before use.

    • Body Protection : A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider chemical-resistant coveralls or an apron.[5][10] Protective footwear is also required in the laboratory.

  • Respiratory Protection : As a solid, this compound can become airborne, posing a respiratory irritation risk.[2][4]

    • Engineering Controls : The primary method for controlling respiratory hazards is to use engineering controls. Always handle this compound inside a certified chemical fume hood or a glove box to minimize dust generation and inhalation.[5][6]

    • Personal Equipment : When engineering controls are not feasible or as a supplementary measure, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when weighing or transferring the powder.[11]

Operational Protocol: From Preparation to Disposal

A safe experiment begins before the bottle is opened and ends after the last piece of equipment is cleaned. The following step-by-step process integrates the use of PPE into the entire workflow.

Step 1: Pre-Handling & Preparation
  • Designate a Work Area : Clearly define the handling area, preferably within a chemical fume hood.

  • Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, glassware), cleanup materials (for potential spills), and waste containers are within the designated area before you begin.

  • Verify Safety Equipment : Confirm that the safety shower and eyewash station are unobstructed and operational.

  • Don PPE : Put on your lab coat, chemical safety goggles, and gloves. If required by your risk assessment, have your respirator ready.

Step 2: Handling the Compound
  • Work Within Engineering Controls : Perform all manipulations that may generate dust, such as weighing and transferring, inside a fume hood.[4]

  • Avoid Dust Formation : Handle the solid material gently. Use a spatula to carefully transfer the powder. Avoid pouring the solid from a height, which can create airborne dust.

  • Immediate Cleanup : Clean up any minor spills immediately using dry methods (e.g., carefully sweeping or using a specialized vacuum) to avoid creating dust.[2][11]

Step 3: Post-Handling & Decontamination
  • Decontaminate Equipment : Clean all non-disposable equipment that came into contact with the chemical according to your lab's standard procedures.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination.

    • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

    • Remove your lab coat.

    • Remove your eye protection last.

  • Hygiene : Wash your hands and any exposed skin thoroughly with soap and water after handling is complete.[3][5][6] This is a critical step to prevent accidental ingestion.

Emergency & Disposal Plans

Exposure Response

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]

  • Skin Contact : Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2][5][6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][3]

Waste Disposal

  • Segregate Waste : All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Containerize : Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[3][12]

Visual Workflow: PPE Selection and Handling

The following diagram outlines the decision-making and procedural flow for safely handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_ops Phase 3: Operations cluster_disposal Phase 4: Completion Risk_Assessment Risk Assessment (Review SDS Hazards) PPE_Selection PPE Selection Risk_Assessment->PPE_Selection Identifies H302, H315, H319, H335 Eye Eye/Face Protection (Goggles + Face Shield) Hand Hand Protection (Chemical-Resistant Gloves) Body Body Protection (Lab Coat / Coveralls) Respiratory Respiratory Protection (Fume Hood / N95) Handling Handling Protocol (Weighing & Transfer in Fume Hood) Eye->Handling Hand->Handling Body->Handling Respiratory->Handling Decontamination Decontamination & PPE Doffing Handling->Decontamination Disposal Waste Disposal (Hazardous Waste Stream) Decontamination->Disposal Hygiene Final Hand Washing Disposal->Hygiene

Caption: Decision workflow for PPE selection and safe handling.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.